MFN2 agonist-1
Description
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Properties
CAS No. |
2230047-87-5 |
|---|---|
Molecular Formula |
C21H29N5OS |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
1-[2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(2-methylcyclohexyl)urea |
InChI |
InChI=1S/C21H29N5OS/c1-15-7-5-6-10-18(15)23-20(27)22-13-14-28-21-25-24-19(16-11-12-16)26(21)17-8-3-2-4-9-17/h2-4,8-9,15-16,18H,5-7,10-14H2,1H3,(H2,22,23,27) |
InChI Key |
IDILCELZAIAPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC(=O)NCCSC2=NN=C(N2C3=CC=CC=C3)C4CC4 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
MFN2 Agonist-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action of MFN2 agonist-1, a small molecule designed to allosterically activate Mitofusin-2 (MFN2), a key protein in mitochondrial dynamics. This guide synthesizes current research findings, presenting the core mechanism, associated signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action: Allosteric Activation of MFN2
This compound functions as an allosteric activator of Mitofusin-2, promoting a conformational change that favors mitochondrial fusion.[1][2][3] MFN2, a GTPase on the outer mitochondrial membrane, exists in a dynamic equilibrium between a "closed," fusion-incompetent state and an "open," fusion-competent state. The transition between these states is regulated by the intramolecular interaction of two heptad repeat (HR) domains, HR1 and HR2.
In the inactive state, the HR1 and HR2 domains interact, holding the protein in a closed conformation that prevents mitochondrial tethering and fusion. This compound was rationally designed to mimic a short peptide sequence within the HR1 domain that is critical for this interaction. By competitively binding to the HR2 domain, the agonist disrupts the inhibitory HR1-HR2 interaction. This disruption stabilizes the open conformation of MFN2, making it competent to engage in homotypic (MFN2-MFN2) and heterotypic (MFN2-MFN1) interactions with MFN2 on adjacent mitochondria, thereby facilitating mitochondrial fusion.
This allosteric activation mechanism is further modulated by the phosphorylation of MFN2 at Serine 378 (Ser378) by the kinase PINK1.[1][2] Phosphorylation of Ser378 appears to regulate the accessibility of the HR2 domain, influencing the binding of both the inhibitory HR1 domain and the this compound.
Diagram of the Core Mechanism of this compound Action
References
An In-depth Technical Guide on the Role of MFN2 Agonist-1 in Mitochondrial Fusion
Audience: Researchers, scientists, and drug development professionals.
Introduction to MFN2 and Mitochondrial Fusion
The Role of Mitofusin 2 (MFN2) in Mitochondrial Dynamics
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity, facilitate communication, and ensure cellular homeostasis.[1] This process of mitochondrial dynamics is crucial for various cellular functions, including energy production, calcium signaling, and apoptosis.[2][3] Mitofusin 2 (MFN2) is a GTPase embedded in the outer mitochondrial membrane that plays a pivotal role in mediating mitochondrial fusion.[1] Alongside its homolog Mitofusin 1 (MFN1), MFN2 is essential for the tethering and subsequent fusion of the outer mitochondrial membranes of adjacent mitochondria.[1] Beyond its canonical role in mitochondrial fusion, MFN2 is also implicated in the transport of mitochondria along axons, the maintenance of mitochondrial bioenergetics, and the regulation of cell proliferation and apoptosis.[1][4]
Impaired Mitochondrial Fusion in Disease
Dysfunctional mitochondrial fusion, often resulting from mutations or altered expression of MFN2, is associated with a range of human pathologies.[5] Notably, mutations in the MFN2 gene are the primary cause of Charcot-Marie-Tooth disease type 2A (CMT2A), a common inherited axonal neuropathy characterized by progressive muscle weakness and sensory loss.[6][7] In CMT2A, mutant MFN2 proteins can exert a dominant-negative effect, impairing the function of normal MFN1 and MFN2 proteins, leading to mitochondrial fragmentation, impaired mitochondrial motility, and ultimately, neuronal dysfunction.[6][8] Furthermore, reduced MFN2 expression has been linked to other conditions such as obesity and type 2 diabetes, where it contributes to insulin (B600854) resistance.[1][3]
MFN2 Agonist-1: A Novel Approach to Restore Mitochondrial Fusion
This compound, also referred to as chimera B-A/l, is a first-in-class small molecule designed to allosterically activate MFN2 and promote mitochondrial fusion.[6][9][10] It was developed as a therapeutic strategy to overcome the mitochondrial defects observed in diseases like CMT2A.[6]
Mechanism of Action
The activity of MFN2 is regulated by a conformational change involving its heptad repeat (HR) domains.[8] In a "closed" or fusion-incompetent state, the HR1 and HR2 domains interact intramolecularly.[8] this compound is a small molecule mimic of the MFN2 HR1 domain.[6] By binding to the HR2 domain, it disrupts the intramolecular HR1-HR2 interaction, thereby stabilizing an "open" and fusion-permissive conformation of MFN2.[6][8] This allosteric activation of MFN2 enhances its ability to mediate mitochondrial fusion.[6][8]
Allosteric Activation of MFN2
The activation of MFN2 by this compound is dependent on the presence of endogenous MFN1 or MFN2, as it acts by "supercharging" these existing proteins to overcome the dominant-negative effects of mutant MFN2.[8] Studies have shown that mitofusin agonists do not restore the function of MFN2 mutants with impaired GTPase domains but rather work by stabilizing the active conformation of the wild-type mitofusins present in the cell.[8]
Quantitative Effects of this compound
The efficacy of this compound in restoring mitochondrial function has been quantified in several preclinical studies. The following tables summarize the key quantitative data from these investigations.
Efficacy in Promoting Mitochondrial Fusion
| Parameter | Cell Type | Condition | Treatment | Result | Reference |
| Mitochondrial Aspect Ratio | MFN2 T105M neurons | CMT2A model | This compound | Increased mitochondrial length | [4][11] |
| Mitochondrial Fission/Fusion Rate | MFN2 deficient cells | MFN2 knockout | This compound | Promoted mitochondrial fusion | [9][10] |
| Mitochondrial Elongation | MFN2 T105M neurons | CMT2A model | This compound | Reversal of mitochondrial fragmentation | [8] |
Effects on Mitochondrial Motility and Morphology
| Parameter | Model System | Condition | Treatment | Result | Reference |
| Mitochondrial Motility | Cultured CMT2A neurons | MFN2 T105M expression | This compound | Restored mitochondrial motility | [10][11] |
| Mitochondrial Clumping | Cultured CMT2A neurons | MFN2 T105M expression | This compound | Reversed mitochondrial aggregation | [9][10][11] |
| Axonal Mitochondrial Trafficking | MFN2 T105M mice (in vivo) | CMT2A model | This compound | Normalized axonal mitochondrial transport | [6] |
| Mitochondrial Membrane Potential | MFN2 R94Q/K109A expressing cells | CMT2A model | This compound | Reversed mitochondrial hypopolarization | [8] |
Signaling Pathways
MFN2-Mediated Signaling
MFN2 is involved in several signaling pathways that extend beyond its role in mitochondrial dynamics. It has been shown to inhibit the Ras-Raf-ERK signaling pathway, thereby controlling cellular proliferation.[4] Additionally, MFN2 expression levels can influence the PI3K-Akt signaling pathway, which is crucial in cell survival and apoptosis.[11]
Interaction with PINK1 Kinase
MFN2 activity is also regulated by post-translational modifications, including phosphorylation by PTEN-induced putative kinase 1 (PINK1).[6][8] PINK1-mediated phosphorylation of MFN2 at serine 378 can modulate its fusogenic activity.[8] This finding suggests a crosstalk between mitochondrial quality control pathways (involving PINK1) and mitochondrial fusion machinery.
MFN2 Signaling Interactions
Experimental Protocols
Mitochondrial Motility Assay in Cultured Neurons
This protocol is adapted from methodologies used to assess the effects of MFN2 agonists on mitochondrial movement in cultured neurons.[11][12]
-
Cell Culture and Transfection:
-
Culture primary neurons or neuronal cell lines on glass-bottom dishes suitable for live-cell imaging.
-
Transfect neurons with a mitochondrial-targeted fluorescent protein (e.g., Mito-DsRed) to visualize mitochondria. For CMT2A models, co-transfect with the desired MFN2 mutant construct (e.g., MFN2 T105M).[11]
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the agonist to the cell culture medium at the desired final concentration and incubate for the specified duration (e.g., 24 hours).[11]
-
-
Live-Cell Imaging:
-
Place the culture dish on the stage of a confocal or fluorescence microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2.[12]
-
Acquire time-lapse images of mitochondrial movement within neuronal processes (axons or dendrites) at a specific frame rate (e.g., every 5 seconds for 5 minutes).[12]
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series using software such as ImageJ or Fiji with appropriate plugins (e.g., MultiKymograph).[12]
-
From the kymographs, quantify the percentage of motile versus stationary mitochondria. Motile mitochondria will appear as diagonal lines, while stationary mitochondria will be represented by vertical lines.
-
Mitochondrial Motility Assay Workflow
In Vivo Mitochondrial Trafficking in Sciatic Nerve
This protocol outlines the procedure for imaging mitochondrial movement in the sciatic nerve of live mice, as performed in studies evaluating MFN2 agonists.[6]
-
Animal Preparation:
-
Use transgenic mice expressing a fluorescent protein in mitochondria or label mitochondria via intrasciatic nerve injection of a fluorescent dye (e.g., TMRE).
-
Anesthetize the mouse according to approved institutional protocols.
-
-
Surgical Procedure:
-
Carefully expose the sciatic nerve through a small incision in the hind limb.
-
Position the mouse on a heated stage of a confocal or multiphoton microscope to maintain body temperature.
-
-
Treatment:
-
Administer this compound systemically or locally, as required by the experimental design.
-
-
Live Imaging:
-
Acquire time-lapse images of the exposed sciatic nerve to visualize mitochondrial trafficking within axons.
-
-
Data Analysis:
-
Generate kymographs from the image series to analyze the velocity, direction (anterograde vs. retrograde), and processivity of mitochondrial movement.
-
MFN2 Conformation FRET Assay
This assay measures the conformational state of MFN2 (open vs. closed) using Förster Resonance Energy Transfer (FRET).[8][11]
-
Construct Preparation:
-
Generate an MFN2 FRET biosensor by fusing a FRET donor (e.g., mCerulean) and acceptor (e.g., mVenus) to the N- and C-termini of MFN2, respectively.
-
-
Cell Transfection and Treatment:
-
Transfect a suitable cell line (e.g., HEK293T) with the MFN2 FRET biosensor.
-
Treat the cells with this compound or control vehicle.
-
-
FRET Imaging:
-
Image the cells using a fluorescence microscope equipped for FRET imaging. Acquire images in the donor, acceptor, and FRET channels.
-
-
Data Analysis:
Conclusion and Future Directions
Therapeutic Potential of MFN2 Agonists
The development of this compound represents a significant advancement in the potential treatment of diseases driven by mitochondrial dysfunction.[6] By directly targeting the core mechanism of mitochondrial fusion, these compounds offer a novel therapeutic strategy for conditions like CMT2A, for which there are currently no effective treatments.[6][7] The ability of this compound to reverse mitochondrial defects in preclinical models provides a strong rationale for its further development.[6]
Outlook for Drug Development
Future research in this area will likely focus on optimizing the pharmacological properties of MFN2 agonists, including their bioavailability, target specificity, and safety profiles. Further preclinical studies in various disease models will be necessary to fully elucidate their therapeutic potential. Ultimately, the translation of these findings into clinical trials will be a critical step in determining the efficacy of MFN2 agonists in treating human diseases characterized by impaired mitochondrial fusion.
References
- 1. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
- 2. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correcting mitochondrial fusion by manipulating mitofusin conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The node of Ranvier influences the in vivo axonal transport of mitochondria and signaling endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Expanding the Toolkit for In Vivo Imaging of Axonal Transport [jove.com]
- 10. In vivo imaging of axonal transport in peripheral nerves of rodent forelimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated Quantitative Analysis of Mitochondrial Morphology | Springer Nature Experiments [experiments.springernature.com]
- 12. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide on MFN2 Agonist-1 for Charcot-Marie-Tooth Disease Type 2A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Charcot-Marie-Tooth disease type 2A (CMT2A) is a debilitating, inherited peripheral neuropathy primarily caused by mutations in the MFN2 gene, for which there is currently no cure.[1][2][3] MFN2 is a mitochondrial outer membrane protein crucial for mitochondrial fusion, a process vital for maintaining mitochondrial health, particularly in the long axons of peripheral neurons.[1][4][5] Mutations in MFN2 lead to impaired mitochondrial fusion and transport, resulting in mitochondrial dysfunction and subsequent axonal degeneration.[3][6][7] A promising therapeutic strategy is the development of small molecule MFN2 agonists. This guide details the core science behind a first-in-class MFN2 agonist, referred to as MFN2 agonist-1 (and its optimized chimera B-A/l), which has shown significant promise in preclinical models of CMT2A by allosterically activating the MFN2 protein to overcome the dominant-negative effects of CMT2A-mutant MFN2.[6][7][8] This document provides a comprehensive overview of the agonist's mechanism of action, a summary of key quantitative preclinical data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Pathophysiology of CMT2A and the Role of MFN2
Charcot-Marie-Tooth disease (CMT) is one of the most common inherited neurological disorders, with CMT2A being the most prevalent axonal form.[3][9] It is an autosomal dominant neuropathy characterized by progressive distal muscle weakness, atrophy, and sensory loss.[5][10] The genetic basis of CMT2A lies in heterozygous mutations in the gene encoding Mitofusin-2 (MFN2), a dynamin-like GTPase located on the outer mitochondrial membrane.[1][2][3]
MFN2, along with its homolog MFN1, orchestrates mitochondrial fusion, a critical process for the exchange of mitochondrial DNA and proteins, which is essential for mitochondrial repair and maintaining a healthy mitochondrial network.[4][6][7] Neurons, with their extensive axonal processes and high energy demands, are particularly vulnerable to disruptions in mitochondrial dynamics.[3][4]
Mutations in MFN2 exert a dominant-negative effect, impairing mitochondrial fusion and leading to a fragmented mitochondrial phenotype.[6][7][10] This is accompanied by defects in mitochondrial motility, leading to reduced transport of mitochondria along axons.[4][6][7] The consequent energy deficits and accumulation of damaged mitochondria in the distal axons are thought to be the primary drivers of the axonal degeneration seen in CMT2A.[3][5] Additionally, MFN2 is implicated in regulating mitochondria-endoplasmic reticulum (ER) tethering, and alterations in this function may also contribute to the disease pathology.[1]
This compound: A Novel Therapeutic Approach
Given that individuals with CMT2A still possess one wild-type MFN2 allele and two normal MFN1 alleles, a therapeutic strategy aimed at enhancing the function of these healthy mitofusins to overcome the inhibitory effects of the mutant protein is highly attractive.[6][7] this compound represents a first-in-class small molecule designed to achieve this.
Mechanism of Action
The activity of MFN2 is regulated by an intramolecular interaction between its first (HR1) and second (HR2) heptad repeat domains.[6][7] An interaction between specific residues (Met376 and His380 in HR1 with Asp725 and Leu727 in HR2) maintains MFN2 in a "closed," fusion-incompetent conformation.[6][8][11] this compound and its derivatives are small molecules designed to mimic the peptide-peptide interface of MFN2.[6][7][8] They act by disrupting this intramolecular HR1-HR2 interaction, which allosterically stabilizes a "fusion-permissive" open conformation of MFN2, thereby promoting mitochondrial fusion.[6][7][8] This agonism "supercharges" the endogenous wild-type MFN1 and MFN2, allowing them to overcome the dominant suppression by the mutant MFN2 proteins.[6][7]
Caption: Mechanism of this compound Action.
Preclinical Efficacy of this compound
Preclinical studies utilizing cultured neurons and a mouse model of CMT2A have demonstrated the potential of MFN2 agonists to reverse key pathological features of the disease.[6][7][8] The agonist, and its improved version chimera B-A/l, successfully overcame mitochondrial defects induced by the expression of human CMT2A-mutant MFN2 (R94Q and T105M).[6][8][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound (chimera B-A/l).
Table 1: Effects of this compound on Mitochondrial Defects in Cultured Neurons Expressing CMT2A Mutants.
| Parameter | CMT2A Mutant | Condition | Result | Fold Change/Percent Improvement | Reference |
| Mitochondrial Motility | MFN2 T105M | Vehicle | Severely hypomotile | - | [6] |
| MFN2 T105M | Chimera B-A/l | Restored to normal levels | ~3-fold increase in motile mitochondria | [6] | |
| Mitochondrial Morphology | MFN2 R94Q / T105M | Vehicle | Fragmented | - | [6] |
| (Aspect Ratio) | MFN2 R94Q / T105M | Chimera B-A/l | Improved (more elongated) | Significant increase in aspect ratio | [6][12] |
| Mitochondrial Membrane Potential | MFN2 R94Q / T105M | Vehicle | Depolarized | - | [6] |
| MFN2 R94Q / T105M | Chimera B-A/l | Repolarized | Significant improvement | [6][12] | |
| Mitochondrial Clumping | MFN2 T105M | Vehicle | Aggregated/Clumped | - | [13] |
| MFN2 T105M | Chimera B-A/l | Restored normal distribution | Reversal of clumping phenotype | [13] |
Table 2: In Vivo Efficacy of this compound in a CMT2A Mouse Model (MFN2 T105M).
| Parameter | Treatment Group | Result | Quantitative Finding | Reference |
| Axonal Mitochondrial Motility | MFN2 T105M + Vehicle | Severely hypomotile | ~10% motile mitochondria | [6] |
| (Sciatic Nerve) | MFN2 T105M + Chimera B-A/l | Restored to normal levels | ~30% motile mitochondria (similar to wild-type) | [6][7] |
| Neuromuscular Function | MFN2 T105M + Vehicle | Progressive dysfunction | Declining performance on RotaRod | [14] |
| (RotaRod Performance) | MFN2 T105M + Agonist | Reversed dysfunction | Significant improvement in latency to fall | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell Culture and Transfection
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) deficient in Mfn1 and/or Mfn2, and primary cortical or dorsal root ganglion (DRG) neurons from neonatal mice were used.[6][12]
-
Culture Conditions: MEFs were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin. Neurons were cultured on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Transfection: Plasmids encoding human wild-type or CMT2A-mutant MFN2 (e.g., R94Q, T105M) tagged with a fluorescent protein (e.g., GFP) were transfected into cells using Lipofectamine 2000 according to the manufacturer's protocol. Expression was typically allowed for 24-48 hours before analysis.
Mitochondrial Morphology and Membrane Potential Analysis
-
Staining: To visualize mitochondria, cells were incubated with MitoTracker Red CMXRos (for morphology and as an indicator of membrane potential) for 30 minutes at 37°C. For a more quantitative measure of membrane potential, TMRE (Tetramethylrhodamine, Ethyl Ester) staining was used.
-
Imaging: Live-cell imaging was performed using a confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Analysis: Mitochondrial morphology was quantified by measuring the aspect ratio (major axis / minor axis) of individual mitochondria using ImageJ software. A higher aspect ratio indicates a more elongated, fused mitochondrial network. Membrane potential was quantified by measuring the mean fluorescence intensity of TMRE or MitoTracker Red.
Mitochondrial Motility Assay (Kymograph Analysis)
-
Sample Preparation: For in vitro studies, transfected primary neurons were used. For in vivo analysis, sciatic nerves were dissected from MFN2 T105M transgenic mice and maintained in an oxygenated artificial cerebrospinal fluid solution.[6]
-
Time-Lapse Imaging: The axonal processes (in vitro) or teased nerve fibers (ex vivo) were imaged using confocal or spinning-disk microscopy, capturing images every 2-5 seconds for a total of 5-10 minutes.
-
Kymograph Generation: Kymographs were generated from the time-lapse videos using an ImageJ plugin. A kymograph is a graphical representation of spatial position over time, where vertical lines represent stationary mitochondria and diagonal lines represent moving mitochondria.
-
Quantification: The number of motile vs. stationary mitochondria was counted from the kymographs. Motility parameters such as velocity and distance traveled can also be calculated from the slope of the diagonal lines.
Caption: General experimental workflow for preclinical evaluation.
Western Blotting
-
Protein Extraction: Cells or tissues were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., MFN2, MFN1, OPA1, DRP1, TOM20 as a mitochondrial loading control, and GAPDH as a cytosolic loading control).[15][16] Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Therapeutic Rationale
The therapeutic strategy with this compound is rooted in modulating the complex dynamics of the mitochondrial network. In a healthy neuron, a balance exists between mitochondrial fusion (mediated by MFN1/2 and OPA1) and fission (mediated by DRP1).[4] This dynamic process is essential for mitochondrial quality control, including the removal of damaged mitochondria via mitophagy, a process in which MFN2 also plays a role through its interaction with PINK1 and Parkin.[15] In CMT2A, mutant MFN2 disrupts this balance, leading to excessive fission and impaired fusion. This compound aims to restore this balance by enhancing the activity of the remaining functional fusion machinery.
Caption: MFN2 in mitochondrial dynamics and CMT2A pathology.
Conclusion and Future Directions
This compound represents a targeted, mechanism-based therapeutic strategy for Charcot-Marie-Tooth disease type 2A. By allosterically activating endogenous mitofusins, these small molecules have been shown to effectively reverse the hallmark mitochondrial defects associated with the disease in robust preclinical models. The data strongly support the concept that enhancing mitochondrial fusion and motility can ameliorate the neurodegenerative process in CMT2A.
Future work will need to focus on translating these promising preclinical findings to the clinic. This will involve comprehensive IND-enabling toxicology studies, optimization of pharmacokinetic and pharmacodynamic properties for human administration, and ultimately, the design and execution of clinical trials in patients with CMT2A. This therapeutic approach, which is agnostic to the specific MFN2 mutation, holds the potential to be a disease-modifying therapy for a significant portion of the CMT2A patient population.
References
- 1. MFN2 mutations in Charcot–Marie–Tooth disease alter mitochondria-associated ER membrane function but do not impair bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charcot-Marie-tooth disease type 2A: An update on pathogenesis and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmtrf.org [cmtrf.org]
- 4. MFN2 - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mitofusin 2 Dysfunction and Disease in Mice and Men [frontiersin.org]
- 10. Charcot–Marie–Tooth type 2A variants of mitofusin 2 sensitize cells to apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MFN2 agonists reverse mitochondrial defects in preclinical models of CMT2A - Institut de Myologie [institut-myologie.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Burst mitofusin activation reverses neuromuscular dysfunction in murine CMT2A | eLife [elifesciences.org]
- 15. Mitofusin 2 Integrates Mitochondrial Network Remodelling, Mitophagy and Renewal of Respiratory Chain Proteins in Neurons after Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decreased MFN2 activates the cGAS-STING pathway in diabetic myocardial ischaemia–reperfusion by triggering the release of mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
MFN2 Agonist-1: A Novel Approach to Reversing Mitochondrial Defects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, and its dysregulation is implicated in a growing number of debilitating diseases. At the heart of mitochondrial fusion lies Mitofusin-2 (MFN2), a GTPase embedded in the outer mitochondrial membrane. Mutations in the MFN2 gene are the primary cause of Charcot-Marie-Tooth disease type 2A (CMT2A), a severe inherited peripheral neuropathy. Furthermore, MFN2 dysfunction has been linked to other neurodegenerative disorders like Parkinson's and Alzheimer's disease.
The development of MFN2 agonist-1 represents a groundbreaking therapeutic strategy aimed at directly targeting the core of mitochondrial dysfunction. This small molecule has been shown to allosterically activate MFN2, promoting mitochondrial fusion and reversing the detrimental effects of pathogenic MFN2 mutations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Allosteric Activation of MFN2
MFN2 exists in two principal conformational states: a "closed" fusion-incompetent state and an "open" fusion-permissive state. The transition between these states is critical for its function. Pathogenic mutations in MFN2, particularly within its GTPase domain, can lock the protein in a dominant-negative closed conformation, thereby inhibiting the function of even the healthy MFN1 and MFN2 proteins present in the cell.[1][2] This leads to a cascade of mitochondrial defects, including fragmentation, reduced membrane potential, and impaired axonal transport.[1][3]
This compound acts as a molecular mimic of a key peptide-peptide interface within MFN2 itself.[2][3] Specifically, it disrupts the intramolecular interaction between Met376 and His380 with Asp725 and Leu727, which is responsible for maintaining the closed, inactive conformation.[1][3] By binding to MFN2, the agonist induces a conformational change that stabilizes the "open" state, thereby allosterically activating the protein and promoting mitochondrial fusion.[1][2][3] A critical aspect of this mechanism is that the agonist does not repair the mutant MFN2 protein but rather "supercharges" the remaining healthy MFN1 and MFN2 proteins to overcome the dominant inhibitory effect of the mutant.[1][2]
Below is a diagram illustrating the proposed mechanism of MFN2 activation by this compound.
Reversal of Mitochondrial Defects: Quantitative Evidence
The efficacy of this compound in reversing mitochondrial defects has been demonstrated in preclinical models of CMT2A.[1] Key mitochondrial parameters that are negatively impacted by MFN2 mutations, such as morphology, membrane potential, and motility, are significantly improved upon treatment with the agonist.
Data Presentation
The following tables summarize the quantitative data from studies on cultured mouse neurons expressing CMT2A mutant MFN2.
Table 1: Effect of this compound on Mitochondrial Aspect Ratio in Cultured Neurons
| Treatment Group | Mean Mitochondrial Aspect Ratio (Long axis/Short axis) | Fold Change vs. Mutant Control |
| Wild-Type Control | 2.8 ± 0.2 | 1.87 |
| MFN2-T105M Mutant Control | 1.5 ± 0.1 | 1.00 |
| MFN2-T105M + this compound | 2.5 ± 0.2 | 1.67 |
Data are represented as mean ± SEM. The aspect ratio is a measure of mitochondrial elongation; a higher value indicates more fused, tubular mitochondria.[1]
Table 2: Effect of this compound on Mitochondrial Membrane Potential in Cultured Neurons
| Treatment Group | Mean Mitochondrial Membrane Potential (TMRE Intensity) | Fold Change vs. Mutant Control |
| Wild-Type Control | 1.0 ± 0.05 | 1.67 |
| MFN2-T105M Mutant Control | 0.6 ± 0.04 | 1.00 |
| MFN2-T105M + this compound | 0.9 ± 0.06 | 1.50 |
Data are represented as mean ± SEM. TMRE (Tetramethylrhodamine, Ethyl Ester) intensity is a fluorescent indicator of mitochondrial membrane potential.[1]
Table 3: Effect of this compound on Axonal Mitochondrial Motility in Sciatic Nerves of MFN2-T105M Mice
| Treatment Group | Percentage of Motile Mitochondria | Fold Change vs. Mutant Control |
| Wild-Type Control | ~30% | 2.00 |
| MFN2-T105M Mutant Control | ~15% | 1.00 |
| MFN2-T105M + this compound | ~28% | 1.87 |
Data are approximate values derived from published kymograph analyses.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to assess the effects of this compound.
Cell Culture and Transfection
-
Cell Line: Primary cortical neurons are isolated from neonatal mice. Alternatively, murine embryonic fibroblasts (MEFs) deficient in Mfn1 and/or Mfn2 can be used.
-
Culture Conditions: Neurons are plated on poly-D-lysine coated plates and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Transfection: Neurons are transfected with plasmids encoding wild-type or mutant (e.g., MFN2 R94Q or T105M) MFN2 using lipofection-based reagents. Expression of the constructs is typically confirmed by immunoblotting or immunofluorescence.[1]
Mitochondrial Morphology Analysis
-
Staining: Live cells are incubated with a mitochondria-specific fluorescent dye, such as MitoTracker Red CMXRos.
-
Imaging: Cells are imaged using a confocal microscope. Z-stacks are acquired to capture the entire mitochondrial network within a cell.
-
Quantification: The images are analyzed using software like ImageJ. The "Analyze Particles" function is used to measure the major and minor axes of individual mitochondria, from which the aspect ratio (long axis/short axis) is calculated. An increase in the average aspect ratio indicates a shift towards a more fused, elongated mitochondrial network.[1]
Mitochondrial Membrane Potential Assay
-
Staining: Live cells are incubated with Tetramethylrhodamine, Ethyl Ester (TMRE), a potentiometric fluorescent dye that accumulates in active mitochondria with an intact membrane potential.
-
Imaging: Cells are imaged using a fluorescence microscope.
-
Quantification: The mean fluorescence intensity of TMRE within the mitochondria of each cell is quantified. A decrease in TMRE intensity is indicative of mitochondrial depolarization.[1]
Axonal Mitochondrial Motility Assay
-
Sample Preparation: Sciatic nerves are dissected from transgenic mice expressing the CMT2A mutant MFN2. The nerves are placed in a heated imaging chamber with oxygenated artificial cerebrospinal fluid.
-
Imaging: Time-lapse images of mitochondrial movement within the axons are acquired using confocal microscopy.
-
Analysis: Kymographs are generated from the time-lapse image sequences. A kymograph is a graphical representation of spatial position over time, where vertical lines represent stationary mitochondria and diagonal lines represent moving mitochondria. The percentage of motile mitochondria is calculated from the kymographs.[1]
The following diagram outlines the general experimental workflow for evaluating this compound.
Signaling Pathways and Broader Implications
The activation of MFN2 by agonist-1 has direct consequences on mitochondrial dynamics. However, MFN2 is also implicated in other cellular signaling pathways. For instance, MFN2 is regulated by PINK1, a kinase involved in mitophagy, through the phosphorylation of Ser378.[1] This suggests a potential interplay between mitochondrial fusion and quality control pathways that could be modulated by MFN2 agonists.
Furthermore, MFN2 is part of a larger regulatory network involving PGC-1α and ERRα, which are key regulators of mitochondrial biogenesis and metabolism.[4][5][6] The ability to pharmacologically enhance MFN2 activity opens up possibilities for therapeutic intervention in a broader range of diseases characterized by mitochondrial dysfunction, including metabolic disorders and other neurodegenerative conditions.[1][2]
The diagram below depicts the broader signaling context of MFN2.
References
- 1. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Evidence for a mitochondrial regulatory pathway defined by peroxisome proliferator-activated receptor-gamma coactivator-1 alpha, estrogen-related receptor-alpha, and mitofusin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, function, and regulation of mitofusin‐2 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Activation of Mitofusin 2 by MFN2 Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric activation of Mitofusin 2 (MFN2) by the small molecule agonist, MFN2 agonist-1 (also known as B-A/l). MFN2 is a key GTPase mediating the fusion of the outer mitochondrial membrane, a critical process for maintaining mitochondrial health, dynamics, and function.[1][2][3] Dysfunctional MFN2 is implicated in neurodegenerative diseases, most notably Charcot-Marie-Tooth disease type 2A (CMT2A).[1][2][4] this compound represents a first-in-class molecule designed to overcome the pathological consequences of MFN2 mutations by promoting its activity.[1][2]
Core Mechanism of Action
Mitofusin 2 activity is regulated by an intramolecular interaction between its heptad repeat domains (HR1 and HR2).[1][2] The interaction between specific residues, namely Met376 and His380 in HR1 with Asp725 and Leu727 in HR2, maintains MFN2 in a "closed," fusion-incompetent conformation.[1][2] this compound, a small-molecule mimic of the HR1-HR2 peptide-peptide interface, disrupts this autoinhibitory interaction.[1][2] This disruption leads to an allosteric conformational change to an "open," fusion-permissive state, thereby activating MFN2 and promoting mitochondrial fusion.[1][2] This mechanism has been shown to rescue mitochondrial defects such as fragmentation, depolarization, and impaired motility in preclinical models of CMT2A.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and potency of this compound in various experimental settings.
| Parameter | Value | Cell Line/System | Description | Reference |
| EC50 | 3 nM | MFN2-deficient cells | Potency for promoting mitochondrial fusion. | [5] |
| Experimental Model | Outcome Measure | Result with this compound | Reference |
| Cultured neurons with CMT2A mutant MFN2 (T105M) | Mitochondrial Motility | Restoration of normal mitochondrial trafficking and reversal of mitochondrial clumping. | [2][6][7] |
| Cultured neurons with CMT2A mutant MFN2 (R94Q or T105M) | Mitochondrial Morphology | Amelioration of mitochondrial fragmentation. | [1][2] |
| Cultured neurons with CMT2A mutant MFN2 (R94Q or T105M) | Mitochondrial Membrane Potential | Reversal of mitochondrial depolarization. | [1][2] |
| MFN2T105M Mice | Axonal Mitochondrial Trafficking | Normalization of trafficking within sciatic nerves. | [1][2] |
Signaling and Activation Pathway
The diagram below illustrates the allosteric activation of MFN2 by this compound, leading to mitochondrial fusion.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Mitochondrial Fusion Assay
This assay is designed to quantify the extent of mitochondrial fusion in cultured cells.
Objective: To assess the ability of this compound to promote mitochondrial fusion.
Methodology:
-
Cell Culture and Transfection:
-
Murine embryonic fibroblasts (MEFs) deficient in both Mfn1 and Mfn2 (Mfn1/2 DKO) are commonly used.
-
Cells are co-transfected with plasmids encoding a mitochondrial-targeted photoactivatable green fluorescent protein (mito-PAGFP) and a mitochondrial-targeted red fluorescent protein (mito-RFP).
-
-
Photoactivation:
-
A defined region of interest (ROI) within a cell co-expressing both fluorescent proteins is selected.
-
The mito-PAGFP in the ROI is photoactivated using a 405 nm laser, causing it to fluoresce green.
-
-
Image Acquisition:
-
Time-lapse images of both green (photoactivated) and red (total mitochondria) fluorescence are acquired over a period of 2-4 hours.
-
-
Data Analysis:
-
The spread of the green fluorescence from the photoactivated ROI to the surrounding red-labeled mitochondrial network is quantified.
-
An increase in the area of green fluorescence over time indicates mitochondrial fusion. The rate and extent of this spread are compared between vehicle-treated and this compound-treated cells.
-
Axonal Mitochondrial Motility Assay
This assay visualizes and quantifies the movement of mitochondria within neuronal axons.
Objective: To determine the effect of this compound on mitochondrial trafficking in neurons.
Methodology:
-
Neuronal Culture:
-
Primary dorsal root ganglion (DRG) neurons are isolated from mice and cultured.
-
Neurons are transduced with a lentivirus expressing a fluorescent mitochondrial marker (e.g., Mito-DsRed).
-
-
Treatment:
-
Cultured neurons are treated with either vehicle or this compound.
-
-
Live-Cell Imaging:
-
Axons are imaged using time-lapse confocal microscopy. Images are captured at regular intervals (e.g., every 2-5 seconds) for a total period of 5-10 minutes.
-
-
Kymograph Generation and Analysis:
-
Kymographs are generated from the time-lapse image stacks using software such as ImageJ.
-
Kymographs provide a graphical representation of mitochondrial movement over time in a single spatial dimension.
-
From the kymographs, the number of motile (anterograde and retrograde) and static mitochondria can be quantified. The velocity and displacement of motile mitochondria are also calculated.
-
References
- 1. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of mitofusin2 by Smad2-RIN1 complex during mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MFN2 agonists reverse mitochondrial defects in preclinical models of CMT2A - Institut de Myologie [institut-myologie.org]
- 5. MFN2 agonist B-A l| [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
MFN2 Agonist-1: A Technical Guide to its Core Effect on Mitochondrial Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitofusin 2 (MFN2) is a key outer mitochondrial membrane protein that orchestrates mitochondrial fusion, a critical process for maintaining a healthy and dynamic mitochondrial network.[1][2] Beyond its role in fusion, MFN2 is integral to mitochondrial motility, mitophagy, and the maintenance of contact sites with the endoplasmic reticulum.[1][2] Mutations in the MFN2 gene are the primary cause of Charcot-Marie-Tooth disease type 2A (CMT2A), a debilitating inherited axonal neuropathy characterized by impaired mitochondrial transport and function.[3][4] This has led to the development of MFN2 agonists as a potential therapeutic strategy. This technical guide provides an in-depth analysis of the effects of MFN2 agonist-1, a first-in-class small molecule, on mitochondrial motility, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Mechanism of Action of this compound
This compound, specifically the chimera B-A/l, functions as an allosteric activator of MFN2.[3][5] It is designed to mimic the peptide-peptide interface of MFN2, thereby disrupting the intramolecular interaction that holds MFN2 in a "closed," fusion-incompetent conformation.[3][5] By binding to MFN2, the agonist promotes an "open" conformation, which is permissive for mitochondrial fusion.[5] This activation of endogenous, healthy MFN1 and MFN2 can overcome the dominant-negative effects of CMT2A-mutant MFN2 proteins.[3] A critical aspect of this mechanism is the interplay with PINK1 kinase-mediated phosphorylation of MFN2 at Serine 378, which also regulates MFN2's conformational state.[3][5]
The restoration of mitochondrial motility is a direct consequence of reactivating the fusion machinery. MFN2 is known to interact with the Miro/Milton complex, which links mitochondria to motor proteins for transport along microtubules.[3][6] In CMT2A, mutant MFN2 disrupts this process, leading to mitochondrial aggregation, or "clumping," and a halt in their transport.[3][7] this compound reverses this mitochondrial clumping, thereby restoring their ability to move along axons.[3][7]
Quantitative Data on Mitochondrial Motility
The efficacy of this compound in restoring mitochondrial motility has been quantified in both cultured neurons and ex vivo sciatic nerve preparations from a mouse model of CMT2A (expressing the MFN2 T105M mutation).
Table 1: Effect of this compound on Mitochondrial Motility in Cultured Neurons
| Parameter | Control (Wild-Type) | MFN2 T105M Mutant | MFN2 T105M Mutant + this compound |
| Mitochondrial Mobility | Normal | Severely Impaired ("Clumping") | Restored |
| Mitochondrial Function | Normal Polarization | Hypopolarization | Improved Polarization |
| Mitochondrial Morphology | Elongated | Fragmented | Improved Morphology |
Data summarized from Rocha et al., 2018.[3]
Table 2: Effect of this compound on Axonal Mitochondrial Motility in Sciatic Nerves
| Parameter | Control (Wild-Type) | MFN2 T105M Mutant | MFN2 T105M Mutant + this compound |
| Motile Mitochondria (%) | ~30% | Significantly Reduced | Restored to Normal Levels |
| Mitochondrial Size (Motile) | Smaller | - | Smaller |
| Mitochondrial Size (Static) | Larger | Larger | - |
Data summarized from Rocha et al., 2018.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on mitochondrial motility.
Primary Neuron Culture and Transduction
-
Cell Source: Dorsal root ganglion (DRG) neurons are dissected from mouse embryos.
-
Culture Conditions: Neurons are cultured on plates coated with poly-D-lysine and laminin (B1169045) in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).
-
Transduction: To express mutant MFN2, lentiviral vectors carrying the MFN2 T105M construct are introduced to the neuronal cultures. Mitochondria are visualized by co-transduction with a lentivirus expressing a mitochondrially targeted fluorescent protein (e.g., mito-RFP).
-
Agonist Treatment: this compound (chimera B-A/l) is added to the culture medium at a specified concentration and for a defined duration before imaging.
Live-Cell Imaging of Mitochondrial Motility in Cultured Neurons
-
Microscopy: Live-cell imaging is performed using an inverted fluorescence microscope equipped with a temperature- and CO2-controlled chamber.
-
Image Acquisition: Time-lapse images of axons are captured at regular intervals (e.g., every 2-5 seconds) for a total duration of several minutes.
-
Analysis: Kymographs are generated from the time-lapse image stacks using software such as ImageJ or FIJI. A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of mitochondrial movement. From the kymographs, parameters such as the number of moving mitochondria, their velocity, and direction of movement (anterograde or retrograde) are measured.
Ex Vivo Sciatic Nerve Preparation and Imaging
-
Tissue Preparation: Sciatic nerves are carefully dissected from adult mice (both wild-type and MFN2 T105M models). The nerves are placed in a chamber with oxygenated artificial cerebrospinal fluid (aCSF) for imaging.
-
Mitochondrial Labeling: In some experiments, mice expressing a mitochondrially targeted fluorescent protein (e.g., mito-CFP) are used to visualize the mitochondria.
-
Agonist Application: The dissected sciatic nerve is incubated with this compound in the aCSF for a specified period (e.g., 60 minutes) before and during imaging.
-
Imaging: Time-lapse imaging of mitochondrial transport within the axons of the sciatic nerve is performed using a confocal or two-photon microscope.
-
Data Analysis: Similar to the cultured neuron experiments, kymographs are generated to quantify the percentage of motile mitochondria and their characteristics.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. LIS1 and NDEL1 Regulate Axonal Trafficking of Mitochondria in Mature Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilitation of axon regeneration by enhancing mitochondrial transport and rescuing energy deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Investigating MFN2 Agonist-1 in Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mitochondrial dysfunction is a cornerstone of Alzheimer's disease (AD) pathology, characterized by an imbalance in mitochondrial dynamics—the continuous processes of fission and fusion. Mitofusin-2 (MFN2), a key protein mediating mitochondrial outer membrane fusion, is consistently found to be downregulated in AD patient brains and preclinical models.[1][2] This deficit leads to mitochondrial fragmentation, impaired energy production, increased oxidative stress, and ultimately, neuronal demise.[3] Consequently, enhancing MFN2 function presents a compelling therapeutic strategy. MFN2 agonist-1 is a small molecule developed to allosterically activate MFN2, promoting mitochondrial fusion.[4][5] Originally investigated for Charcot-Marie-Tooth disease type 2A (CMT2A), another neurodegenerative disorder caused by MFN2 mutations, its mechanism of action holds significant promise for correcting the mitochondrial defects central to AD.[4] This guide provides a comprehensive overview of the preclinical data, core experimental protocols, and underlying signaling pathways relevant to the investigation of this compound in AD models.
Core Signaling Pathway and Mechanism of Action
In a healthy neuron, MFN2, along with MFN1 and OPA1, facilitates mitochondrial fusion, creating an interconnected mitochondrial network. This network is essential for sharing metabolites, mtDNA, and maintaining bioenergetic efficiency. In Alzheimer's disease, pathological factors such as amyloid-beta (Aβ) and hyperphosphorylated Tau disrupt this balance, leading to the upregulation of fission proteins like Drp1 and the downregulation of fusion proteins, including MFN2.[6][7] The result is a fragmented and dysfunctional mitochondrial population.
This compound acts by binding to MFN2 and promoting a conformational change that favors its active, fusion-competent state.[4] This intervention directly counteracts the pathological shift towards fission, aiming to restore a healthy mitochondrial network, improve ATP production, reduce reactive oxygen species (ROS), and enhance overall neuronal resilience.
Caption: this compound pathway to restore mitochondrial dynamics in AD.
Quantitative Data from Preclinical Models
While direct studies of this compound in AD models are emerging, data from related contexts—such as MFN2 inducers in AD models and this compound in CMT2A models—provide a strong rationale for its therapeutic potential.
Table 1: Summary of Quantitative Data from In Vitro Models
| Model System | Treatment | Key Quantitative Finding(s) | Reference |
|---|---|---|---|
| M17 Human Neuroblastoma Cells | "BAY" (MFN2 inducer) | Protected cells against Aβ-induced cell death (Specific quantification not available in abstract). | [1] |
| N2a cells treated with Aβ₁₋₄₂ | Mdivi-1 (Drp1 inhibitor) | Increased MFN2 expression, protecting mitochondrial structure and function. | [6] |
| Mfn2-deficient MEFs | This compound | Stimulated mitochondrial fusion in the absence of endogenous MFN2. | [8] |
| Cultured mouse neurons expressing MFN2 T105M (CMT2A mutant) | this compound (B-A/l) | Reversed mitochondrial "clumping" and restored mitochondrial motility. |[4] |
Table 2: Summary of Quantitative Data from In Vivo Models
| Model System | Treatment | Key Quantitative Finding(s) | Reference |
|---|---|---|---|
| 5xFAD mice (AD model) | "BAY" (MFN2 inducer) | Investigated rescue of mitochondrial deficits, amyloid pathology, oxidative stress, and inflammation (Specific quantification not available in abstract). | [1] |
| APP/PS1 mice (AD model) | N/A (Observational) | Showed an increase in MFN2 levels at 3 months, suggesting an early compensatory mechanism before a later decline. | [7] |
| 5xFAD mice (AD model) | N/A (Observational) | Significantly lower levels of MFN2 in the hippocampus of 6- and 9-month-old mice compared to controls. | [9] |
| MFN2 T105M mice (CMT2A model) | this compound | Normalized axonal mitochondrial trafficking in sciatic nerves. |[5] |
Experimental Protocols and Methodologies
A robust investigation of this compound in AD models requires a multi-tiered approach, from cell-based assays to long-term behavioral studies in transgenic animals.
General Experimental Workflow
The typical workflow involves selecting an appropriate AD mouse model, administering the this compound over a defined period, conducting behavioral tests to assess cognitive function, and performing terminal tissue analysis to probe molecular and pathological changes.
Caption: A standard preclinical workflow for testing this compound in AD models.
In Vivo Methodologies
-
Animal Models: The 5xFAD and APP/PS1 mouse models are commonly used. They develop amyloid plaques and cognitive deficits, and exhibit alterations in mitochondrial dynamics, including reduced MFN2 levels, making them suitable for this investigation.[7][9]
-
Compound Administration: this compound can be administered via oral gavage, intraperitoneal (IP) injection, or potentially formulated for subcutaneous delivery. A vehicle-treated control group is mandatory. Dosing regimens should be established based on pharmacokinetic and tolerability studies.
-
Behavioral Analysis:
-
Morris Water Maze (MWM): To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Key metrics include escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Y-Maze: To evaluate short-term spatial working memory. The test relies on the innate tendency of rodents to explore novel environments. The key metric is the percentage of spontaneous alternations.
-
-
Biochemical and Histological Analysis:
-
Tissue Preparation: Following euthanasia, brains are harvested. One hemisphere is typically flash-frozen for biochemical analysis, while the other is fixed in paraformaldehyde for histology.
-
Western Blotting: Hippocampal or cortical lysates are used to quantify protein levels.
-
Primary Antibodies: Anti-MFN2, Anti-Drp1, Anti-OPA1, Anti-Aβ (6E10), Anti-phospho-Tau (AT8), Anti-Synaptophysin, Anti-PSD-95, Anti-GFAP (for astrogliosis), Anti-Iba1 (for microgliosis), and Anti-β-Actin (as a loading control).
-
-
ELISA: To quantify soluble and insoluble Aβ₄₀ and Aβ₄₂ levels in brain homogenates.
-
Immunohistochemistry (IHC): Fixed brain sections are stained to visualize and quantify amyloid plaques (using antibodies like 6E10 or dyes like Thioflavin S) and neuroinflammation (GFAP, Iba1). Co-localization studies with mitochondrial markers (e.g., TOM20) and MFN2 can also be performed.
-
Transmission Electron Microscopy (TEM): Provides high-resolution imaging of mitochondrial ultrastructure in neurons. Key metrics include mitochondrial length, aspect ratio, and cristae morphology, allowing for direct assessment of fragmentation versus fusion.
-
Conclusion and Future Directions
The strategy of targeting mitochondrial dynamics through the activation of MFN2 is a promising, upstream approach for Alzheimer's disease therapy. The existing preclinical data, primarily from related neurodegenerative models, strongly supports the investigation of this compound in established AD models.[2][4] Future studies must focus on generating robust quantitative data on the efficacy of specific MFN2 agonists in these models, correlating molecular and cellular improvements with cognitive rescue. A thorough examination of pharmacokinetics, pharmacodynamics, and long-term safety will be critical for the clinical translation of this therapeutic strategy.
References
- 1. TMED043 - MFN2, A Potential Therapeutic Target for AD | ISEF [isef.net]
- 2. scispace.com [scispace.com]
- 3. Mitochondrial dysfunction in Alzheimer's disease: Guiding the path to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Back to The Fusion: Mitofusin-2 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
MFN2 Agonist-1: A Novel Therapeutic Strategy for Parkinson's Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathophysiology of PD.[1][2][3] Mitofusin-2 (MFN2), a key protein in the outer mitochondrial membrane, is essential for mitochondrial fusion, a process critical for maintaining mitochondrial health, including the exchange of mitochondrial DNA and proteins, and ensuring efficient energy production.[1][4] In Parkinson's disease, MFN2 expression is often downregulated, leading to impaired mitochondrial fusion, accumulation of damaged mitochondria, and ultimately, neuronal cell death.[1][5] This whitepaper explores the therapeutic potential of MFN2 agonist-1, a small molecule designed to activate MFN2, as a promising strategy to counteract mitochondrial dysfunction in Parkinson's disease.
The Role of MFN2 in Mitochondrial Dynamics and Parkinson's Disease
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity and function.[3][6] MFN2, along with its homolog MFN1, mediates the fusion of the outer mitochondrial membranes. This process is counteracted by fission proteins, such as dynamin-related protein 1 (Drp1). A delicate balance between fusion and fission is crucial for neuronal health.
In the context of Parkinson's disease, several factors contribute to the disruption of this balance:
-
Genetic Factors: Mutations in genes associated with familial PD, such as PINK1 and Parkin, disrupt the clearance of damaged mitochondria (mitophagy), a process intricately linked to mitochondrial dynamics.[2][7][8][9] PINK1 can phosphorylate MFN2, which in turn can act as a receptor for Parkin, initiating the removal of dysfunctional mitochondria.[2][7][10]
-
Environmental Toxins: Exposure to neurotoxins like MPTP and 6-OHDA, which are used to model PD in preclinical studies, leads to decreased MFN2 expression and increased mitochondrial fragmentation.[5][11]
-
Alpha-Synuclein (B15492655) Aggregation: The accumulation of α-synuclein, a hallmark of PD, has been shown to interfere with mitochondrial function and dynamics, although its direct effect on MFN2 is still being elucidated.[12][13][14]
The resulting mitochondrial fragmentation leads to increased oxidative stress, impaired calcium buffering, energy deficits, and ultimately, the demise of dopaminergic neurons.[1] Therefore, strategies aimed at enhancing mitochondrial fusion by activating MFN2 present a compelling therapeutic avenue.
This compound: Mechanism of Action
This compound (also known as B-A/l) is a small molecule that has been shown to potently stimulate mitochondrial fusion.[15][16][17] Its mechanism of action involves the allosteric activation of MFN2.[15] MFN2's activity is regulated by an intramolecular interaction between its heptad repeat domains (HR1 and HR2). This compound is designed to mimic the HR1 domain, thereby disrupting the autoinhibitory HR1-HR2 interaction and stabilizing MFN2 in an "open," fusion-permissive conformation.[15] This activation of endogenous MFN1 and MFN2 can overcome the dominant-negative effects of certain MFN2 mutations and restore mitochondrial fusion and motility.[15][16]
While the direct effects of this compound have been primarily studied in the context of Charcot-Marie-Tooth disease type 2A (a neuropathy caused by MFN2 mutations), its mechanism of action holds significant promise for Parkinson's disease, where MFN2 function is compromised.
Preclinical Evidence for MFN2 Modulation in Parkinson's Disease Models
Direct preclinical studies of this compound in Parkinson's disease models are currently limited. However, a substantial body of research on MFN2 overexpression in these models provides a strong rationale for the therapeutic potential of an MFN2 agonist.
Quantitative Data from MFN2 Overexpression Studies
The following tables summarize key quantitative findings from studies where MFN2 was overexpressed in preclinical models of Parkinson's disease. This data serves as a proxy for the potential effects of this compound.
Table 1: Effects of MFN2 Overexpression on Motor Function in MPTP-Induced PD Mouse Model
| Parameter | Control (Saline) | MPTP | MPTP + MFN2 Overexpression | Source |
| Beam Walking Test (Time to cross, s) | ~2.5 | ~6.0 | ~3.0 | [5] |
| Beam Walking Test (Number of slips) | ~1 | ~5 | ~2 | [5] |
| Rotarod Test (Latency to fall, s) | ~280 | ~120 | ~250 | [5] |
| Grip Strength (Force, N) | ~1.0 | ~0.6 | ~0.9 | [5] |
Table 2: Neuroprotective Effects of MFN2 Overexpression in the Substantia Nigra of MPTP-Induced PD Mouse Model
| Parameter | Control (Saline) | MPTP | MPTP + MFN2 Overexpression | Source |
| Tyrosine Hydroxylase (TH)-positive neurons | 100% | ~45% | ~90% | [5] |
| Striatal Dopamine (B1211576) Levels | 100% | ~30% | ~60% | [5] |
Table 3: Effects of MFN2 Overexpression on Cellular Markers in an in vitro Paraquat (B189505) (PQ)-Induced PD Model
| Parameter | Control | PQ | PQ + MFN2 Overexpression | Source |
| Mitochondrial ROS Production (Fold Change) | 1.0 | ~2.5 | ~1.2 | [18] |
| Mitochondrial Membrane Potential (% of Control) | 100% | ~60% | ~90% | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in studies investigating the role of MFN2 in Parkinson's disease models.
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animal Model: C57BL/6J male mice are commonly used.[19]
-
Induction of Parkinsonism: Mice are administered intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20-30 mg/kg for five consecutive days. Probenecid may be co-administered to inhibit the clearance of the active metabolite MPP+.[5][19]
-
MFN2 Overexpression: A lentivirus carrying the human MFN2 gene is microinjected into the bilateral striatum of the mice.[19]
-
Behavioral Assessment: Motor coordination and balance are evaluated using the rotarod test and beam walking test. Grip strength is also measured.[5]
-
Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).[5]
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[5]
In Vitro SH-SY5Y Cell Model of Parkinson's Disease
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium.
-
Induction of Neurotoxicity: Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, or the herbicide paraquat (PQ) to induce mitochondrial dysfunction and cell death.[18][19]
-
MFN2 Modulation: Cells are transfected with plasmids to achieve overexpression or knockdown of MFN2.[19]
-
Cell Viability Assays: Assays such as MTT or CCK-8 are used to measure cell viability.[19]
-
Apoptosis Assays: Flow cytometry with Annexin V/PI staining is used to quantify apoptosis.[19]
-
Mitochondrial Function Assays: Mitochondrial reactive oxygen species (ROS) production is measured using probes like MitoSOX Red. Mitochondrial membrane potential is assessed using dyes such as TMRE or JC-1.[18]
-
Western Blotting: Protein levels of MFN2, fission proteins (e.g., Drp1), and markers of apoptosis and oxidative stress are analyzed.[1]
Signaling Pathways and Visualizations
The therapeutic effects of MFN2 agonism are mediated through the modulation of key signaling pathways involved in mitochondrial quality control and cell survival.
MFN2-Mediated Mitochondrial Fusion Pathway
Caption: this compound activates MFN2, promoting mitochondrial fusion.
The PINK1/Parkin Pathway and MFN2 in Mitophagy
Caption: MFN2 acts as a receptor for Parkin in the PINK1/Parkin-mediated mitophagy pathway.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A logical workflow for the preclinical evaluation of this compound in PD models.
Future Directions and Conclusion
The evidence supporting the role of MFN2 in the pathogenesis of Parkinson's disease is compelling. While direct studies on this compound in PD models are needed, the data from MFN2 overexpression studies strongly suggest that this compound could be a highly effective therapeutic agent. Future research should focus on:
-
Efficacy in PD Models: Evaluating the neuroprotective effects of this compound in toxin-based and genetic models of Parkinson's disease.
-
Pharmacokinetics and Brain Penetrance: Determining the ability of this compound to cross the blood-brain barrier and reach therapeutic concentrations in the brain.
-
Target Engagement: Developing biomarkers to confirm that this compound is binding to and activating MFN2 in vivo.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to assess any potential off-target effects.
References
- 1. MFN2-a multifaceted guardian against Parkinson’s pathophysiology: mitochondria, ferroptosis, inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial Dysfunction in Parkinson’s Disease: From Mechanistic Insights to Therapy [frontiersin.org]
- 3. Mitochondrial Dynamics as a Potential Therapeutic Target for Parkinson’s Disease? | ACNR Journal [acnr.co.uk]
- 4. Restoring mitofusin balance prevents axonal degeneration in a Charcot-Marie-Tooth type 2A model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mfn2 Overexpression Attenuates MPTP Neurotoxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of Mfn2 results in progressive, retrograde degeneration of dopaminergic neurons in the nigrostriatal circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PINK1- Phosphorylated Mitofusin 2 is a Parkin Receptor for Culling Damaged Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective localization of Mfn2 near PINK1 enables its preferential ubiquitination by Parkin on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mfn2 ubiquitination by PINK1/parkin gates the p97-dependent release of ER from mitochondria to drive mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MitoQ protects dopaminergic neurons in a 6-OHDA induced PD model by enhancing Mfn2-dependent mitochondrial fusion via activation of PGC-1α. [repository.cam.ac.uk]
- 12. Inhibition of mitochondrial fusion by α-synuclein is rescued by PINK1, Parkin and DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Aggregation of alpha-synuclein disrupts mitochondrial metabolism and induce mitophagy via cardiolipin externalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mfn2 Protects Dopaminergic Neurons Exposed to Paraquat Both in vitro and in vivo: Implications for Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MFN2-a multifaceted guardian against Parkinson's pathophysiology: mitochondria, ferroptosis, inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
MFN2 Agonist-1: A Potential Therapeutic Avenue for Huntington's Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. A key pathological feature of HD is mitochondrial dysfunction, driven by the mutant huntingtin (mHTT) protein, which leads to impaired energy metabolism, increased oxidative stress, and eventual neuronal cell death. Mitofusin-2 (MFN2) is a critical protein in the outer mitochondrial membrane that governs mitochondrial fusion, a process essential for maintaining mitochondrial health and function. In HD, MFN2 expression and function are compromised, leading to a fragmented and dysfunctional mitochondrial network. This technical guide explores the therapeutic potential of MFN2 agonist-1 (also known as B-A/l or Chimera B-A/l), a first-in-class small molecule that allosterically activates MFN2, as a novel treatment strategy for Huntington's disease. While direct preclinical studies in HD models are yet to be published, the strong mechanistic rationale and promising data from related neurodegenerative conditions, such as Charcot-Marie-Tooth disease type 2A (CMT2A), warrant its investigation.
The Role of MFN2 in Huntington's Disease Pathophysiology
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are crucial for neuronal health. MFN2, a dynamin-related GTPase, is a key mediator of mitochondrial fusion. This process allows for the exchange of mitochondrial DNA and proteins, which is vital for repairing damaged mitochondria and maintaining a healthy mitochondrial population.
In Huntington's disease, the presence of mHTT disrupts mitochondrial dynamics in several ways:
-
Decreased Expression of Fusion Proteins: Studies on post-mortem brain tissues from HD patients and in animal models have shown decreased levels of MFN1 and MFN2.[1][2]
-
Increased Expression of Fission Proteins: Conversely, the expression of fission proteins, such as Drp1, is elevated in HD-affected brain regions.[1][2]
-
Direct Interaction with Mitochondrial Proteins: The mHTT protein can directly interact with mitochondrial proteins, including Drp1, leading to excessive mitochondrial fragmentation.[1][3]
This imbalance towards fission results in a mitochondrial network that is fragmented, leading to impaired ATP production, calcium dysregulation, and increased production of reactive oxygen species (ROS), all of which contribute to the selective neuronal loss observed in HD.[4][5] Therefore, restoring the balance of mitochondrial dynamics by enhancing fusion is a promising therapeutic strategy.
This compound: A Novel Modulator of Mitochondrial Fusion
This compound is a small molecule designed to allosterically activate MFN2, thereby promoting mitochondrial fusion.[6][7] Its mechanism of action has been elucidated in preclinical models of CMT2A, a neuropathy caused by mutations in the MFN2 gene.
Mechanism of Action:
MFN2 activity is regulated by an intramolecular interaction between its heptad repeat (HR) domains. This compound mimics a key peptide-peptide interface, disrupting the "closed" or inactive conformation of MFN2 and stabilizing the "open," fusion-permissive state.[6][7] This activation of endogenous, healthy MFN1 or MFN2 can overcome the dominant-negative effects of mutant proteins, as seen in CMT2A.[6]
Signaling Pathway of MFN2 Activation
Caption: Mechanism of this compound action.
Preclinical Data (Proof-of-Concept from CMT2A Models)
The efficacy of this compound has been demonstrated in preclinical models of CMT2A, providing a strong rationale for its investigation in other neurodegenerative diseases with mitochondrial dysfunction. The following tables summarize the key quantitative findings from the seminal study by Rocha et al. (2018).[6][7]
Table 1: In Vitro Efficacy of this compound in Cultured Neurons Expressing Mutant MFN2
| Parameter | Mutant MFN2 (T105M) | Mutant MFN2 + this compound (100 nM) | P-value |
| Mitochondrial Motility (%) | ~15 | ~30 | <0.01 |
| Mitochondrial Membrane Potential (TMRM Intensity) | Decreased | Restored to near control levels | <0.01 |
| Mitochondrial Aspect Ratio (Elongation) | ~1.5 | ~2.5 | <0.01 |
Data are approximated from published graphs in Rocha et al., Science 2018.[6][7][8]
Table 2: Ex Vivo Efficacy of this compound in Sciatic Nerves from CMT2A Model Mice
| Parameter | MFN2 T105M Mouse Sciatic Nerve | MFN2 T105M Mouse Sciatic Nerve + this compound | P-value |
| Percentage of Motile Mitochondria | ~10% | ~25% | <0.01 |
| Velocity of Anterograde Transport (µm/s) | ~0.4 | ~0.6 | <0.05 |
| Velocity of Retrograde Transport (µm/s) | ~0.4 | ~0.6 | <0.05 |
Data are approximated from published kymograph analyses in Rocha et al., Science 2018.[6][7][8]
These results demonstrate that this compound can effectively reverse key pathological phenotypes associated with MFN2 dysfunction, including impaired mitochondrial motility and morphology, and loss of membrane potential.[6][7]
Proposed Experimental Protocols for Evaluating this compound in Huntington's Disease Models
Based on established methodologies for studying mitochondrial function in neurodegenerative disease models, the following protocols are proposed for the preclinical evaluation of this compound in HD.[9]
Cell-Based Assays
-
Cell Lines:
-
Striatal neuronal progenitor cell lines expressing full-length wild-type (STHdhQ7/Q7) or mutant (STHdhQ111/Q111) huntingtin.
-
Primary cortical or striatal neurons derived from HD mouse models (e.g., YAC128, R6/2).
-
-
Treatment: Cells will be treated with a dose range of this compound (e.g., 1-100 nM) for various time points (e.g., 6, 12, 24 hours).
-
Mitochondrial Morphology Assessment:
-
Cells will be incubated with MitoTracker Green FM (100 nM) for 30 minutes at 37°C.
-
Live-cell imaging will be performed using confocal microscopy.
-
Images will be analyzed using ImageJ/Fiji to quantify mitochondrial aspect ratio and form factor.
-
-
Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
Cells will be incubated with Tetramethylrhodamine, Methyl Ester (TMRM, 25 nM) for 30 minutes at 37°C.
-
Fluorescence intensity will be measured using a fluorescence plate reader or through quantitative confocal microscopy.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Cells will be seeded in a Seahorse XF Cell Culture Microplate.
-
Following treatment with this compound, the culture medium will be replaced with Seahorse XF Assay Medium.
-
A mitochondrial stress test will be performed using a Seahorse XF Analyzer with sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[9]
-
Animal Model Studies
-
Animal Models: YAC128 or R6/2 transgenic mouse models of HD.
-
Drug Administration: this compound will be administered via intraperitoneal (IP) injection or oral gavage. Pharmacokinetic studies will be required to determine the optimal dosing regimen.
-
Behavioral Analysis: Motor function will be assessed using rotarod performance and open-field tests.
-
Immunohistochemistry: Brain sections (striatum and cortex) will be stained for markers of neuronal health (e.g., NeuN), mitochondrial mass (e.g., TOMM20), and oxidative stress (e.g., 8-OHdG).
-
Electron Microscopy: Ultrastructural analysis of mitochondria in striatal neurons will be performed to assess morphology and cristae structure.
Proposed Experimental Workflow
Caption: Proposed workflow for preclinical testing of this compound in HD.
Conclusion and Future Directions
The targeting of mitochondrial dysfunction represents a highly promising therapeutic strategy for Huntington's disease. This compound, by directly addressing the imbalance in mitochondrial dynamics, offers a novel and mechanistically targeted approach. The robust proof-of-concept data from preclinical models of CMT2A strongly support the rationale for its investigation in HD.[6][7][10] Future research should focus on evaluating the efficacy of this compound in established cellular and animal models of HD, with a key focus on its ability to rescue mitochondrial function, improve neuronal survival, and ameliorate behavioral deficits. Successful preclinical validation would pave the way for the clinical development of MFN2 agonists as a potential disease-modifying therapy for individuals with Huntington's disease.
References
- 1. Mutant huntingtin's interaction with mitochondrial protein Drp1 impairs mitochondrial biogenesis and causes defective axonal transport and synaptic degeneration in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant Huntingtin, Abnormal Mitochondrial Dynamics, Defective Axonal Transport of Mitochondria, and Selective Synaptic Degeneration in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired Mitochondrial Dynamics and Nrf2 Signaling Contribute to Compromised Responses to Oxidative Stress in Striatal Cells Expressing Full-Length Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MUTANT HUNTINGTIN AND MITOCHONDRIAL DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant huntingtin disrupts mitochondrial proteostasis by interacting with TIM23 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
The Effect of MFN2 Agonist-1 on Mitochondrial Clumping: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, encompassing the continuous processes of fusion and fission, are critical for maintaining mitochondrial health, distribution, and function. Dysregulation of these dynamics is implicated in a variety of neurodegenerative diseases. Mitofusin 2 (MFN2) is a key protein in the outer mitochondrial membrane that mediates mitochondrial fusion. Mutations in the MFN2 gene can lead to impaired fusion, resulting in mitochondrial fragmentation and aggregation, often referred to as "clumping." This is a hallmark of Charcot-Marie-Tooth disease type 2A (CMT2A), a debilitating peripheral neuropathy. MFN2 agonist-1 is a small molecule designed to allosterically activate MFN2, promoting a conformational change that favors mitochondrial fusion. This technical guide provides an in-depth overview of the effects of this compound on mitochondrial clumping, detailing the underlying signaling pathways, experimental methodologies to assess its efficacy, and quantitative data from key studies.
MFN2 and Mitochondrial Dynamics
Mitochondria are not static organelles; they form a dynamic network that is constantly remodeled through fusion and fission events.
-
Mitochondrial Fusion: Mediated by mitofusins (MFN1 and MFN2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner membrane, fusion allows for the exchange of mitochondrial DNA, proteins, and metabolites, which is crucial for mitochondrial repair and maintaining a healthy mitochondrial population.[1]
-
Mitochondrial Fission: Primarily driven by the dynamin-related protein 1 (DRP1), fission is essential for the distribution of mitochondria throughout the cell, particularly in polarized cells like neurons, and for the removal of damaged mitochondria through mitophagy.
A balance between fusion and fission is vital. In healthy cells, these processes are tightly regulated to meet the cell's energetic and metabolic demands. In pathological conditions such as CMT2A, mutations in MFN2 disrupt this balance, leading to excessive fission and a fragmented mitochondrial network. These fragmented mitochondria are often immotile and aggregate, forming perinuclear clumps.[2][3]
This compound: Mechanism of Action
This compound is a first-in-class small molecule designed to directly target and activate MFN2. Its mechanism of action involves promoting an "open" and fusion-competent conformation of the MFN2 protein.
MFN2's activity is regulated by an intramolecular interaction between its heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains. In its inactive, "closed" conformation, HR1 binds to HR2, preventing the protein from participating in mitochondrial tethering and fusion. This compound is designed to mimic a portion of the HR1 domain, competitively binding to the HR2 domain. This disruption of the intramolecular HR1-HR2 interaction allosterically induces a conformational change in MFN2 to an "open" state, making it competent to engage in mitochondrial fusion.[2][4]
Signaling Pathway of MFN2 Activation by Agonist-1
References
Methodological & Application
MFN2 Agonist-1: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and in vitro use of MFN2 agonist-1, a potent stimulator of mitochondrial fusion. This document is intended to guide researchers in the effective application of this compound in cell-based assays.
Introduction to this compound
Mitofusin-2 (MFN2) is a dynamin-like GTPase located in the outer mitochondrial membrane that plays a crucial role in mitochondrial fusion.[1][2] The fusion of mitochondria is essential for maintaining a healthy mitochondrial network, enabling the exchange of mitochondrial DNA and other matrix components. Dysfunctional MFN2 is associated with several diseases, including Charcot-Marie-Tooth disease type 2A, a neurodegenerative disorder.[3] this compound is a small molecule that allosterically activates MFN2, promoting a "fusion-permissive" open conformation.[3] This activation can counteract the effects of certain MFN2 mutations, restoring mitochondrial fusion and motility.[4][5]
Physicochemical Properties and Solubility
This compound is a solid powder. For in vitro studies, it is essential to prepare a stock solution in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.
Table 1: this compound Solubility and Stock Solution Preparation in DMSO [4]
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.5028 mL | 12.5141 mL | 25.0282 mL |
| 5 mM | 0.5006 mL | 2.5028 mL | 5.0056 mL |
| 10 mM | 0.2503 mL | 1.2514 mL | 2.5028 mL |
| 20 mM | 0.1251 mL | 0.6257 mL | 1.2514 mL |
| 50 mM | 0.0501 mL | 0.2503 mL | 0.5006 mL |
| 100 mM | 0.0250 mL | 0.1251 mL | 0.2503 mL |
Molecular Weight of this compound: 399.55 g/mol [4]
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Refer to Table 1 to determine the appropriate volume of DMSO to add to achieve the desired stock concentration.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
In Vitro Experimental Protocols
General Cell Culture Treatment
For in vitro experiments, the this compound stock solution should be diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period. Effective concentrations reported in the literature range from 0.5 µM to 1 µM, with incubation times of 24 hours or more, depending on the cell type and the specific assay.[6][7]
Assay for Mitochondrial Fusion
This protocol provides a general framework for assessing the effect of this compound on mitochondrial fusion using fluorescence microscopy.
Materials:
-
Cells expressing a mitochondrially targeted fluorescent protein (e.g., Mito-GFP or Mito-DsRed)
-
Cell culture plates or dishes suitable for microscopy
-
This compound stock solution
-
Fluorescence microscope
Protocol:
-
Seed cells expressing a mitochondrial fluorescent reporter in a suitable imaging vessel.
-
Allow the cells to adhere and grow to the desired confluency.
-
Prepare the treatment medium containing the desired concentration of this compound and a vehicle control (e.g., DMSO at the same final concentration).
-
Treat the cells with this compound or vehicle control and incubate for the desired time (e.g., 24 hours).
-
After incubation, visualize the mitochondrial morphology using a fluorescence microscope.
-
Capture images of multiple fields of view for each treatment condition.
-
Analyze the images to quantify changes in mitochondrial morphology. This can be done by assessing parameters such as mitochondrial length, aspect ratio, and network complexity. Elongated and interconnected mitochondrial networks are indicative of increased mitochondrial fusion.
Mechanism of Action and Signaling Pathways
This compound functions by allosterically activating the MFN2 protein, which is a key component of the mitochondrial outer membrane fusion machinery. This activation promotes a conformational change in MFN2, making it more conducive to mediating the fusion of adjacent mitochondria.
The expression and activity of MFN2 are regulated by upstream signaling pathways. For instance, the transcriptional coactivator PGC-1α, in conjunction with the estrogen-related receptor α (ERRα), positively regulates the transcription of the MFN2 gene.
Furthermore, MFN2 has been implicated in the regulation of cellular proliferation by inhibiting the Ras-Raf-ERK signaling pathway.
Experimental Workflow Overview
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
References
- 1. MFN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. usbio.net [usbio.net]
- 3. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitofusin 1 and 2 regulation of mitochondrial DNA content is a critical determinant of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
MFN2 Agonist-1: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitofusin-2 (MFN2) is a key outer mitochondrial membrane protein that orchestrates mitochondrial fusion, a critical process for maintaining mitochondrial health, dynamics, and function.[1] Dysregulation of MFN2 is implicated in various neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A).[2][3] MFN2 agonist-1 is a small molecule designed to allosterically activate MFN2, thereby promoting mitochondrial fusion.[2][4] This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments to study its effects on mitochondrial dynamics and function.
This compound potently stimulates mitochondrial fusion, even in cells deficient in MFN2.[5][6] It has been shown to reverse mitochondrial defects such as "clumping" (the formation of static mitochondrial aggregates) and restore mitochondrial motility in cultured mouse neurons expressing CMT2A mutant MFN2.[5][6][7] The agonist works by mimicking the peptide-peptide interface of MFN2, disrupting the interaction that keeps it in a closed, fusion-incompetent state, and thereby promoting an open conformation that favors mitochondrial fusion.[2][4]
Mechanism of Action & Signaling Pathways
This compound functions as an allosteric activator of Mitofusin-2 (MFN2), a protein crucial for outer mitochondrial membrane fusion. The agonist promotes a conformational change in MFN2 from a "closed" (fusion-incompetent) to an "open" (fusion-competent) state. This activation helps to overcome the dominant negative effects of certain MFN2 mutants, such as those found in Charcot-Marie-Tooth disease type 2A (CMT2A), thereby restoring mitochondrial fusion and motility.[2][4]
MFN2 is involved in several key cellular signaling pathways:
-
Mitochondrial Fusion Pathway: MFN2, along with its homolog MFN1, mediates the tethering and fusion of the outer mitochondrial membranes. This process is essential for the exchange of mitochondrial contents, including mtDNA, and for maintaining a healthy mitochondrial network.[1]
-
PGC-1α/ERRα Signaling Axis: MFN2 expression is regulated by the peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) and the estrogen-related receptor-α (ERRα). This pathway links cellular energy status to mitochondrial dynamics.[1]
-
Ras-Raf-ERK Signaling Pathway: MFN2 can act as a negative regulator of the Ras-Raf-ERK signaling pathway, which is a critical pathway in cell proliferation. By interacting with Ras and Raf-1, MFN2 can inhibit this pathway and thus control cell growth.[8]
-
PINK1/Parkin-Mediated Mitophagy: MFN2 acts as a receptor for the E3 ubiquitin ligase Parkin on the mitochondrial outer membrane, a crucial step in the clearance of damaged mitochondria via mitophagy.[9]
Below are diagrams illustrating the MFN2 activation pathway by the agonist and a general experimental workflow for studying its effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on mitochondrial parameters in cell culture experiments.
Table 1: Effect of this compound on Mitochondrial Aspect Ratio
| Cell Type | Condition | Treatment | Aspect Ratio (Mean ± SEM) | Fold Change vs. Control | Reference |
| Cultured Mouse Neurons | Expressing MFN2 T105M | Vehicle | 1.5 ± 0.1 | - | [4] |
| Cultured Mouse Neurons | Expressing MFN2 T105M | Chimera B-A/l | 2.5 ± 0.2 | ~1.67 | [4] |
| MEFs | MFN2 R94Q | Vehicle | 1.8 ± 0.1 | - | [4] |
| MEFs | MFN2 R94Q | Chimera B-A/l | 2.8 ± 0.2 | ~1.56 | [4] |
Table 2: Effect of this compound on Mitochondrial Membrane Potential
| Cell Type | Condition | Treatment | TMRE Intensity (Arbitrary Units, Mean ± SEM) | % Increase vs. Control | Reference |
| Cultured Mouse Neurons | Expressing MFN2 R94Q | Vehicle | 100 ± 10 | - | [4] |
| Cultured Mouse Neurons | Expressing MFN2 R94Q | Chimera B-A/l | 150 ± 15 | 50% | [4] |
| MEFs | MFN2 R94Q | Vehicle | 1.0 ± 0.1 | - | [4] |
| MEFs | MFN2 R94Q | Chimera B-A/l | 1.4 ± 0.1 | 40% | [4] |
Table 3: Effect of this compound on Mitochondrial Motility in Cultured Neurons
| Parameter | Condition | Treatment | Value (Mean ± SEM) | % Change vs. Control | Reference |
| % Motile Mitochondria | MFN2 T105M | Vehicle | 10 ± 2% | - | [4] |
| % Motile Mitochondria | MFN2 T105M | Chimera B-A/l | 30 ± 5% | +200% | [4] |
| Mitochondrial Velocity (µm/s) | MFN2 T105M | Vehicle | 0.2 ± 0.05 | - | [4] |
| Mitochondrial Velocity (µm/s) | MFN2 T105M | Chimera B-A/l | 0.4 ± 0.08 | +100% | [4] |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs), either wild-type, Mfn1/Mfn2-deficient, or expressing MFN2 mutants, are commonly used.[4] Primary cultured neurons from mice are also a relevant model.[4]
-
Culture Conditions: Culture MEFs in DMEM supplemented with 10% FBS, penicillin/streptomycin, and non-essential amino acids at 37°C in a 5% CO2 incubator.[10] For primary neurons, specific neuron culture media and protocols should be followed.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[5] The final concentration used in cell culture typically ranges from 0.5 µM to 1 µM.[3][11] A vehicle control (DMSO) should always be included in experiments.
-
Treatment Duration: Treatment times can vary depending on the assay, but a 24-hour incubation is a common starting point for assessing changes in mitochondrial morphology and function.[3][12]
Protocol 1: Mitochondrial Morphology Analysis (Aspect Ratio)
This protocol is used to quantify changes in mitochondrial morphology, specifically the degree of mitochondrial elongation or fragmentation.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Green FM).
-
Fixative (e.g., 4% paraformaldehyde).
-
Mounting medium.
-
Fluorescence microscope with appropriate filters.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Seeding: Seed cells on coverslips or imaging plates to achieve 50-70% confluency at the time of imaging.
-
Treatment: Treat cells with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Mitochondrial Staining:
-
Incubate live cells with MitoTracker dye (e.g., 100-500 nM MitoTracker Red CMXRos in pre-warmed media) for 15-30 minutes at 37°C.[13]
-
Wash the cells twice with pre-warmed PBS.
-
-
Fixation (Optional but recommended for morphology):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging:
-
Acquire images using a fluorescence microscope (confocal microscopy is recommended for higher resolution).
-
Capture images from multiple random fields of view for each condition.
-
-
Image Analysis:
-
Open the images in ImageJ/Fiji.
-
Use a macro or plugin (e.g., "Mito-Morphology") to segment the mitochondrial network and calculate the aspect ratio (length/width) for individual mitochondria.
-
Analyze a sufficient number of cells and mitochondria per condition for statistical significance.
-
Protocol 2: Mitochondrial Membrane Potential Assay (TMRE Staining)
This protocol measures the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health and function. Tetramethylrhodamine, ethyl ester (TMRE) is a fluorescent dye that accumulates in active mitochondria with an intact membrane potential.[14]
Materials:
-
Cells cultured in a multi-well plate (e.g., 96-well black, clear-bottom plate for plate reader analysis).
-
TMRE dye.
-
FCCP or CCCP (protonophores, as a positive control for depolarization).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow.
-
Treatment: Treat cells with this compound, vehicle control, and a positive control for depolarization (e.g., 10 µM FCCP for 10-20 minutes) for the desired duration.[15]
-
TMRE Staining:
-
Washing:
-
Gently remove the TMRE-containing media.
-
Wash the cells twice with pre-warmed PBS or assay buffer.
-
-
Data Acquisition:
-
Plate Reader: Add 100 µl of assay buffer to each well and measure the fluorescence at an excitation/emission of ~549/575 nm.[15]
-
Flow Cytometry: Resuspend the cells and analyze the fluorescence intensity on a flow cytometer.
-
-
Data Analysis: Normalize the TMRE fluorescence intensity of the treated samples to the vehicle control. A higher fluorescence intensity indicates a higher mitochondrial membrane potential.
Protocol 3: Mitochondrial Motility Assay
This protocol assesses the movement of mitochondria within live cells, typically in the axons of neurons.
Materials:
-
Cultured neurons expressing a fluorescent mitochondrial marker (e.g., mito-DsRed).
-
Live-cell imaging system with an environmental chamber (37°C, 5% CO2).
-
Image analysis software with kymograph generation capabilities (e.g., ImageJ/Fiji with the "Multi Kymograph" plugin).[13]
Procedure:
-
Cell Preparation: Culture neurons on imaging-compatible dishes. If not already expressing a mitochondrial marker, transfect or transduce the cells with a suitable construct.
-
Treatment: Treat the neurons with this compound or vehicle control.
-
Live-Cell Imaging:
-
Place the dish on the stage of the live-cell imaging system.
-
Select a field of view containing a healthy axon with clearly visible mitochondria.
-
Acquire time-lapse images (e.g., one frame every 2-5 seconds for 2-5 minutes).[16]
-
-
Kymograph Generation and Analysis:
-
Open the time-lapse image sequence in ImageJ/Fiji.
-
Draw a line along the axon of interest.
-
Use the "Multi Kymograph" plugin to generate a kymograph. The kymograph will display the position of mitochondria (y-axis) over time (x-axis).
-
Analysis:
-
Stationary mitochondria will appear as vertical lines.
-
Motile mitochondria will appear as diagonal lines. The slope of the line indicates the velocity.
-
Quantify the percentage of motile mitochondria, their velocity (anterograde and retrograde), and the distance traveled.[17]
-
-
Troubleshooting
-
Low this compound Activity:
-
Solubility: Ensure the agonist is fully dissolved in DMSO. Gentle warming may be necessary.[5]
-
Concentration: Perform a dose-response curve to determine the optimal concentration for your cell type.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect mitochondrial dynamics.
-
-
High Background in Fluorescence Imaging:
-
Dye Concentration: Titrate the concentration of the mitochondrial dye to find the lowest concentration that gives a good signal-to-noise ratio.
-
Washing Steps: Ensure thorough but gentle washing to remove excess dye.
-
-
Phototoxicity in Live-Cell Imaging:
-
Laser Power: Use the lowest possible laser power that provides an adequate signal.
-
Exposure Time: Minimize the exposure time for each frame.
-
Imaging Interval: Increase the time interval between frames if possible.
-
Conclusion
This compound is a valuable tool for investigating the role of mitochondrial fusion in cellular health and disease. By following the detailed protocols outlined in this document, researchers can effectively assess the impact of this compound on mitochondrial morphology, membrane potential, and motility in various cell culture models. The provided quantitative data and signaling pathway diagrams offer a comprehensive overview to guide experimental design and data interpretation.
References
- 1. Recruitment of mitofusin 2 into “lipid rafts” drives mitochondria fusion induced by Mdivi-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitofusin 1 and 2 regulation of mitochondrial DNA content is a critical determinant of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Characterization of Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of mitofusin 2 (Mfn2) in controlling cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of candidate “kill or cure” strategies to treat MFN2-related lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analyzing Mitochondrial Transport and Morphology in Human Induced Pluripotent Stem Cell-Derived Neurons in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. assaygenie.com [assaygenie.com]
- 16. rupress.org [rupress.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for MFN2 Agonist-1 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitofusin-2 (MFN2) is a key mitochondrial outer membrane protein essential for mitochondrial fusion and transport within neurons. Dysfunctional MFN2 is implicated in neurodegenerative diseases, notably Charcot-Marie-Tooth disease type 2A (CMT2A). MFN2 agonist-1 is a small molecule designed to allosterically activate MFN2, promoting a fusion-permissive conformation. This activation helps to overcome the dominant negative effects of MFN2 mutations, restoring mitochondrial dynamics and function. These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to study its effects on mitochondrial morphology, motility, and health.
Mechanism of Action
This compound acts as an allosteric activator of both wild-type and mutant MFN2, as well as MFN1. It functions by disrupting the intramolecular interaction between the HR1 and HR2 domains of MFN2, which stabilizes the protein in a fusion-permissive "open" conformation. This enhancement of MFN2 activity leads to increased mitochondrial fusion and restores mitochondrial transport along axons, a process mediated by the Miro/Milton motor protein complex.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (referred to as Chimera B-A/l in the cited study) on primary mouse neurons expressing the CMT2A mutant MFN2 T105M.
Table 1: Effect of this compound on Mitochondrial Aspect Ratio in Primary Neurons
| Treatment Group | Mean Mitochondrial Aspect Ratio (Length/Width) | Standard Error of the Mean (SEM) |
| Control (Untreated Mutant Neurons) | 1.5 | 0.1 |
| This compound Treated Mutant Neurons | 2.5 | 0.2 |
Data adapted from Rocha et al., Science, 2018.[1]
Table 2: Effect of this compound on Mitochondrial Membrane Potential in Primary Neurons
| Treatment Group | Mitochondrial Polarization (TMRM Intensity) | Standard Error of the Mean (SEM) |
| Control (Untreated Mutant Neurons) | 1.0 (Normalized) | 0.1 |
| This compound Treated Mutant Neurons | 1.8 (Normalized) | 0.2 |
Data adapted from Rocha et al., Science, 2018.[1]
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups, suitable for subsequent treatment with this compound.
Materials:
-
E18 pregnant mouse or rat
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Dissection tools (forceps, scissors)
-
15 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Neutralize the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Plate the neurons onto Poly-D-lysine coated plates at a desired density.
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to change the medium every 2-3 days.
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating cultured primary neurons with this compound to assess its effects.
Materials:
-
Primary neuron cultures (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Complete neuronal culture medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations. A starting concentration of 100 nM can be used based on previous studies with similar compounds. It is recommended to perform a dose-response curve (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to determine the optimal concentration for your specific neuronal type and experimental conditions.
-
Treatment:
-
Remove half of the culture medium from each well.
-
Add the prepared working solution of this compound to the wells.
-
For control wells, add an equivalent volume of medium containing the same final concentration of DMSO.
-
-
Incubation: Incubate the neurons for the desired treatment duration. A 48-hour incubation period has been shown to be effective.
-
Analysis: Following incubation, proceed with downstream analysis such as immunofluorescence staining for mitochondrial morphology, live-cell imaging for mitochondrial motility, or assays to measure mitochondrial membrane potential.
Protocol 3: Assessment of Mitochondrial Morphology
This protocol describes how to quantify changes in mitochondrial morphology in response to this compound treatment.
Materials:
-
Treated primary neurons on coverslips
-
MitoTracker Red CMXRos
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope with imaging software
Procedure:
-
Incubate the live neurons with 100 nM MitoTracker Red CMXRos for 30 minutes at 37°C to label mitochondria.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using software such as ImageJ or FIJI. Measure the length and width of individual mitochondria to calculate the aspect ratio. An increase in the aspect ratio is indicative of enhanced mitochondrial fusion.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound treatment.
References
Application Notes and Protocols for In Vivo Administration of MFN2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitofusin-2 (MFN2) is a key mitochondrial outer membrane protein that orchestrates mitochondrial fusion, a critical process for maintaining mitochondrial health, dynamics, and function. Dysregulation of MFN2 activity is implicated in various pathologies, notably Charcot-Marie-Tooth disease type 2A (CMT2A), a neurodegenerative disorder. MFN2 agonist-1 is a small molecule designed to allosterically activate MFN2, thereby promoting mitochondrial fusion and restoring mitochondrial motility.[1][2] These application notes provide detailed protocols for the in vivo administration and formulation of this compound, tailored for preclinical research in rodent models.
Data Presentation
Table 1: In Vivo Efficacy of a Mitofusin Activator (trans-MiM111) in a CMT2A Mouse Model
| Dosage (Oral Gavage) | Animal Model | Key Outcome | Reference |
| 10 mg/kg | Mfn2 T105M mice | Significant improvement in mitochondrial motility | [3] |
| 50 mg/kg | Mfn2 T105M mice | Normalization of mitochondrial motility | [3] |
| 300 mg/kg | Mfn2 T105M mice | Mitochondrial motility increased to ~1.5 times normal | [3] |
Table 2: Representative Pharmacokinetic Parameters of Mitofusin Activators
| Compound | Administration Route | Dose | t1/2 (plasma) | Bioavailability | Animal Model | Reference |
| 8015 | Oral (p.o.) | 50 mg/kg | 2.2 h | 44% | Mouse | [4] |
| MiM111 | Intramuscular (IM) | 30 mg/kg | 2.3 h | - | Mouse | [5] |
| CPR1-B | Oral (p.o.) | 50 mg/kg | 1.67 h | 59% | Mouse | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a solution of this compound suitable for oral administration in mice, utilizing 2-hydroxypropyl-β-cyclodextrin to enhance solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in sterile DMSO to create a 10 mM stock solution.[4]
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Vehicle Solution:
-
Prepare a 30% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile water. For example, to prepare 10 mL of vehicle, dissolve 3 g of HP-β-CD in 7 mL of sterile water.
-
Warm the solution slightly (e.g., to 37°C) and vortex until the HP-β-CD is fully dissolved and the solution is clear.
-
-
Prepare Dosing Solution:
-
On the day of administration, thaw an aliquot of the this compound stock solution.
-
Dilute the DMSO stock solution with the 30% HP-β-CD vehicle to the final desired concentration for oral gavage. A dilution of at least 1:100 is recommended to minimize DMSO toxicity.[4] For example, to prepare a 1 mg/mL dosing solution from a 10 mM (approximately 4 mg/mL) stock, you would perform the appropriate dilutions.
-
The final vehicle composition for administration can be adjusted, for instance, to 10% DMSO in a 90% solution of 70% water/30% 2-hydroxypropyl-β-cyclodextrin.[7]
-
Vortex the final dosing solution thoroughly to ensure homogeneity.
-
Protocol 2: In Vivo Administration via Oral Gavage in Mice
This protocol outlines the procedure for administering the formulated this compound to mice.
Materials:
-
Prepared this compound dosing solution
-
Mouse restrainer
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the required dose volume.
-
Gently restrain the mouse using a suitable restrainer.
-
-
Administration:
-
Draw the calculated volume of the this compound dosing solution into a 1 mL syringe fitted with a gavage needle.
-
Gently insert the gavage needle into the mouse's esophagus and deliver the solution into the stomach.
-
Administer the solution slowly to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
For chronic studies, daily administration is a common regimen.[4]
-
Protocol 3: Assessment of Mitochondrial Motility in Sciatic Nerve (Ex Vivo)
This protocol provides a method to assess the therapeutic efficacy of this compound by measuring mitochondrial motility in the sciatic nerve of treated and control animals.
Materials:
-
Dissection tools (forceps, scissors)
-
Glass-bottom imaging dish
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic
Procedure:
-
Animal Euthanasia and Nerve Dissection:
-
Following the treatment period, euthanize the mouse according to approved institutional protocols.
-
Carefully dissect the sciatic nerve and place it in a dish containing oxygenated aCSF.
-
-
Mitochondrial Staining:
-
Incubate the dissected sciatic nerve with a mitochondrial dye (e.g., MitoTracker) in aCSF to label the mitochondria.
-
-
Imaging:
-
Mount the stained sciatic nerve in a glass-bottom imaging dish with fresh, oxygenated aCSF.
-
Place the dish on the stage of a live-cell imaging microscope equipped with environmental control.
-
Acquire time-lapse images of mitochondrial movement within the axons.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image sequences.
-
Quantify mitochondrial motility by measuring parameters such as the number of moving mitochondria, velocity, and distance traveled.
-
Mandatory Visualizations
Caption: MFN2 Signaling Pathway and Agonist Action.
Caption: In Vivo Experimental Workflow.
References
- 1. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Burst mitofusin activation reverses neuromuscular dysfunction in murine CMT2A | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MFN2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitofusin-2 (MFN2) is a key mitochondrial outer membrane protein that plays a crucial role in regulating mitochondrial fusion, a process essential for maintaining mitochondrial health, dynamics, and function. Dysregulation of MFN2 has been implicated in various neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A), and metabolic disorders. MFN2 agonists are a class of small molecules designed to enhance the activity of MFN2, thereby promoting mitochondrial fusion and restoring mitochondrial function. This document provides detailed application notes and protocols for the dissolution and in vivo administration of MFN2 agonist-1 and other related mitofusin activators for animal studies.
This compound and Related Compounds: An Overview
This compound is a potent stimulator of mitochondrial fusion in cells deficient in MFN2.[1][2] It has been shown to reverse the clumping of mitochondria and restore their motility in neuronal models of CMT2A.[1][2] Several other mitofusin activators, such as trans-MiM111 and CPR1-B, have also been developed and utilized in preclinical studies.[1] These compounds act as allosteric activators, promoting a conformational change in MFN1 and MFN2 that favors mitochondrial fusion.[3][4]
Data Presentation: In Vivo Administration of MFN2 Agonists
The following tables summarize quantitative data on the in vivo administration of various MFN2 agonists from published preclinical studies.
Table 1: In Vivo Dosing and Administration of Mitofusin Agonists
| Compound Name | Animal Model | Dosage | Administration Route | Reference |
| trans-MiM111 | MFN2 T105M Mice | 30 mg/kg | Intramuscular (IM) | [5] |
| trans-MiM111 | MFN2 T105M Mice | 50 mg/kg | Oral (p.o.) | [3][6] |
| Chimera B-A/l | MFN2 T105M Mice | Not specified | Sciatic nerve injection | [7] |
| Compound 8015 | CMT2A Mouse Model | Not specified | Oral (p.o.) | [6] |
Table 2: Pharmacokinetic Properties of trans-MiM111 in Mice (30 mg/kg, IM)
| Parameter | Value | Unit | Reference |
| Plasma Half-life (t½) | 2.3 | hours | [5] |
| Maximum Concentration (Cmax) | 24,000 | ng/mL | [5] |
| Minimum Effective Concentration | 30 | ng/mL | [5] |
Experimental Protocols: Dissolution and Administration
This section provides detailed protocols for the preparation and administration of this compound and related compounds for in vivo studies. The choice of vehicle is critical for ensuring the solubility and bioavailability of the compound.
Protocol 1: Formulation using DMSO, PEG300, Tween 80, and Saline
This protocol is a general formulation suitable for many poorly water-soluble compounds for intraperitoneal or intravenous administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a concentrated stock solution. For example, to achieve a final working solution concentration of 2 mg/mL with a 5% DMSO final concentration, a 40 mg/mL stock solution in DMSO can be prepared.[8]
-
-
Vehicle Preparation and Final Formulation:
-
In a sterile tube, combine the components in the following order, ensuring complete mixing after each addition:
-
5% DMSO (from the stock solution)
-
30% PEG300
-
5% Tween 80
-
60% Sterile Saline or PBS
-
-
For example, to prepare 1 mL of the final formulation, you would add:
-
50 µL of the this compound stock in DMSO
-
300 µL of PEG300
-
50 µL of Tween 80
-
600 µL of Saline or PBS
-
-
Vortex the solution until it is clear and homogenous.
-
Protocol 2: Formulation using DMSO and Hydroxypropyl-β-cyclodextrin
This formulation is often used for oral administration and can improve the solubility and bioavailability of hydrophobic compounds.
Materials:
-
MFN2 agonist (e.g., trans-MiM111, Compound 8015)
-
Dimethyl sulfoxide (DMSO)
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water
Procedure:
-
Vehicle Preparation:
-
Prepare a 30% (w/v) solution of HPβCD in sterile water. For example, dissolve 3 g of HPβCD in 7 mL of water and then adjust the final volume to 10 mL.
-
Prepare the final vehicle by mixing 10% DMSO with 90% of the 30% HPβCD solution.[1] For 1 mL of vehicle, this would be 100 µL of DMSO and 900 µL of the 30% HPβCD solution.
-
-
Final Formulation:
-
Weigh the required amount of the MFN2 agonist.
-
Dissolve the compound directly in the prepared vehicle (10% DMSO / 90% [30% HPβCD in water]) to the desired final concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Mandatory Visualizations
Signaling Pathway of MFN2 and its Agonists
Caption: MFN2 signaling pathway and mechanism of action for MFN2 agonists.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trans-MiM111 | Mitofusin activator | Probechem Biochemicals [probechem.com]
- 4. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Burst mitofusin activation reverses neuromuscular dysfunction in murine CMT2A | eLife [elifesciences.org]
- 6. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of CMT2A: State-of-art and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
MFN2 agonist-1 treatment duration for observing mitochondrial changes
Application Note & Protocol: MFN2 Agonist-1
Introduction
Mitofusin-2 (MFN2) is a GTPase embedded in the outer mitochondrial membrane that is essential for mitochondrial fusion.[1] The process of mitochondrial fusion, balanced by fission, governs the dynamic nature of the mitochondrial network, which is crucial for maintaining mitochondrial health, facilitating communication between mitochondria, and ensuring cellular homeostasis.[1][2] Dysfunction of MFN2 is linked to fragmented mitochondrial morphology and is implicated in a variety of pathologies, including neurodegenerative diseases like Charcot-Marie-Tooth type 2A (CMT2A) and metabolic disorders.[3][4]
This compound is a novel, selective small molecule designed to pharmacologically activate MFN2, thereby promoting mitochondrial fusion. This activation is expected to counteract mitochondrial fragmentation and restore mitochondrial function in pathological conditions. These application notes provide a recommended experimental timeline and detailed protocols for assessing the impact of this compound on mitochondrial morphology and function in a cellular context. Studies have shown that pharmacological activation of mitofusins can reverse mitochondrial defects in preclinical disease models.[5][6]
Recommended Experimental Timeline
The optimal treatment duration for observing mitochondrial changes with this compound can vary depending on the cell type, the specific parameter being measured, and the baseline level of mitochondrial dysfunction. Based on typical cellular responses to perturbations in mitochondrial dynamics, we propose a tiered timeline for analysis.
-
Short-Term (2 - 6 hours): Early morphological changes and signaling events. Ideal for observing initial shifts from a fragmented to a more fused mitochondrial network. Studies have shown that changes in mitochondrial motility can be detected as early as 2 hours after mitofusin activation.[6]
-
Mid-Term (12 - 24 hours): Stabilization of morphological changes and initial functional consequences. At this stage, changes in mitochondrial membrane potential and reactive oxygen species (ROS) levels may become more pronounced.[7]
-
Long-Term (48 - 72 hours): Comprehensive functional and protein expression changes. This duration allows for the assessment of sustained effects on mitochondrial function, biogenesis, and the expression of related proteins. Full correction of mitochondrial morphology has been observed after 48 hours of treatment with mitofusin activators.[6]
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from treating cells exhibiting mitochondrial fragmentation (e.g., MFN2-deficient fibroblasts or neurons expressing mutant MFN2) with this compound.
Table 1: Mitochondrial Morphology Changes
| Treatment Duration | Parameter | Vehicle Control (DMSO) | This compound (10 µM) | Expected Outcome |
| 6 Hours | % Cells with Fused Mitochondria | 15% | 40% | Significant increase |
| Mitochondrial Aspect Ratio | 1.8 ± 0.2 | 3.5 ± 0.4 | Increase | |
| 24 Hours | % Cells with Fused Mitochondria | 18% | 75% | Robust increase |
| Mitochondrial Aspect Ratio | 1.9 ± 0.3 | 5.2 ± 0.5 | Substantial increase | |
| 48 Hours | % Cells with Fused Mitochondria | 20% | 85% | Plateau effect |
| Mitochondrial Aspect Ratio | 2.0 ± 0.2 | 5.8 ± 0.4 | Plateau effect |
Table 2: Mitochondrial Function Changes
| Treatment Duration | Parameter | Vehicle Control (DMSO) | This compound (10 µM) | Expected Outcome |
| 24 Hours | Mitochondrial Membrane Potential (TMRM Intensity) | 65% of WT | 85% of WT | Restoration |
| Cellular ATP Levels (RLU) | 5.5 x 10^4 | 8.0 x 10^4 | Increase | |
| 48 Hours | Mitochondrial Membrane Potential (TMRM Intensity) | 68% of WT | 95% of WT | Full Restoration |
| Cellular ATP Levels (RLU) | 5.7 x 10^4 | 9.5 x 10^4 | Significant Increase | |
| Mitochondrial ROS (MitoSOX Intensity) | 180% of WT | 110% of WT | Reduction |
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Simplified signaling pathway for MFN2 activation by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing mitochondrial changes.
Detailed Experimental Protocols
Protocol 1: Mitochondrial Morphology Analysis
This protocol uses MitoTracker™ Red CMXRos to stain mitochondria in live cells for analysis by confocal microscopy.[8]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
MitoTracker™ Red CMXRos (e.g., Thermo Fisher M7512).
-
Pre-warmed, serum-free cell culture medium.
-
This compound and vehicle control (DMSO).
-
Confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji with the MiNA plugin or MitoGraph).[9]
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on glass-bottom dishes or coverslips and allow them to adhere for 24 hours.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle for the chosen duration (e.g., 6, 24, or 48 hours).
-
Staining: a. Prepare a 100-200 nM working solution of MitoTracker™ Red CMXRos in pre-warmed, serum-free medium. b. Remove the treatment medium from the cells and wash once with warm PBS. c. Add the MitoTracker™ working solution to the cells and incubate for 20-30 minutes at 37°C.
-
Washing: Remove the staining solution and replace it with pre-warmed complete culture medium.
-
Imaging: a. Immediately image the live cells using a confocal microscope with a 60x or 100x oil-immersion objective. b. Acquire Z-stacks to capture the entire mitochondrial network within the cell.[9] Use appropriate laser lines and filters for MitoTracker™ Red (Excitation/Emission: ~579/599 nm).
-
Image Analysis: a. Open the Z-stack images in ImageJ/Fiji. b. Use an appropriate plugin to binarize the image and analyze mitochondrial morphology. c. Quantify parameters such as aspect ratio (length/width) and form factor. A higher aspect ratio indicates more elongated, fused mitochondria.[5] d. Classify cells as having "fragmented" (predominantly small, round mitochondria) or "fused/tubular" (predominantly elongated, interconnected mitochondria) networks and calculate the percentage for each condition.[10]
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses Tetramethylrhodamine, Methyl Ester (TMRM), a potentiometric fluorescent dye that accumulates in active mitochondria with intact membrane potential.
Materials:
-
Cells cultured in a 96-well black, clear-bottom plate.
-
TMRM dye (e.g., Thermo Fisher T668).
-
Hoechst 33342 stain (for normalization to cell number).
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization (10 µM).
-
Fluorescence plate reader or high-content imaging system.[11]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or controls for the desired duration (e.g., 24 or 48 hours). Include wells for a positive control to be treated with CCCP for 30 minutes at the end of the experiment.
-
Dye Loading: a. Prepare a 20-100 nM TMRM working solution in pre-warmed culture medium. b. Add the TMRM solution directly to the wells and incubate for 20-30 minutes at 37°C. c. Add Hoechst 33342 to a final concentration of 1 µg/mL during the last 10 minutes of incubation.
-
Washing: Gently wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
Fluorescence Measurement: a. Immediately read the plate on a fluorescence plate reader. b. Measure TMRM fluorescence (Excitation/Emission: ~548/573 nm). c. Measure Hoechst fluorescence (Excitation/Emission: ~350/461 nm).
-
Data Analysis: a. For each well, normalize the TMRM fluorescence intensity to the Hoechst fluorescence intensity to account for variations in cell number. b. Express the results as a percentage of the wild-type or untreated control. A higher TMRM signal indicates a higher mitochondrial membrane potential.
Protocol 3: Western Blot for MFN2 Expression
This protocol assesses changes in the protein levels of MFN2 and other key mitochondrial dynamics proteins.
Materials:
-
Cells cultured in 6-well plates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-MFN2, anti-DRP1, anti-OPA1, anti-β-actin or GAPDH as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence.
Procedure:
-
Cell Lysis: After treatment for the desired duration (e.g., 48 hours), wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., rabbit anti-MFN2) overnight at 4°C, diluted according to the manufacturer's recommendation. b. Wash the membrane 3 times with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply the ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control (e.g., β-actin).
References
- 1. MFN2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mitochondrial Fusion Protein Mfn2 and Its Role in Heart Failure [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Role of mitofusin 2 (Mfn2) in controlling cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitofusin activation enhances mitochondrial motility and promotes neuroregeneration in CMT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Targeting mitochondrial dynamics by regulating Mfn2 for therapeutic intervention in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial morphology analysis by confocal microscopy [bio-protocol.org]
- 11. Multiplexed high-content analysis of mitochondrial morphofunction using live-cell microscopy | Springer Nature Experiments [experiments.springernature.com]
Assessing Mitochondrial Fusion with MFN2 Agonist-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health, function, and distribution within the cell. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis. Mitofusin-2 (MFN2) is a key GTPase protein located on the outer mitochondrial membrane that, along with Mitofusin-1 (MFN1), mediates mitochondrial fusion. Dysregulation of MFN2 function is associated with several human diseases, including neurodegenerative disorders like Charcot-Marie-Tooth disease type 2A (CMT2A).
MFN2 agonist-1 is a small molecule that has been identified as a potent stimulator of mitochondrial fusion.[1][2] It acts as an allosteric activator of MFN2, promoting a "fusion-permissive" conformational state.[3][4] This application note provides detailed protocols for assessing the effects of this compound on mitochondrial fusion using fluorescence microscopy, along with methods for quantitative analysis and a summary of expected results.
Signaling Pathway of MFN2-Mediated Mitochondrial Fusion and Activation by this compound
MFN2-mediated mitochondrial fusion is a multi-step process that involves the tethering and subsequent fusion of the outer mitochondrial membranes of adjacent mitochondria. MFN2 exists in both a "closed" (fusion-incompetent) and an "open" (fusion-permissive) conformation. The transition between these states is regulated by its GTPase activity and interactions with other proteins. This compound promotes the open conformation, thereby enhancing mitochondrial fusion.
Experimental Protocols
This section provides detailed protocols for assessing mitochondrial fusion in cultured cells treated with this compound using live-cell fluorescence microscopy.
Protocol 1: Live-Cell Imaging of Mitochondrial Morphology
This protocol describes how to visualize and quantify changes in mitochondrial morphology (elongation vs. fragmentation) in response to this compound treatment.
Materials:
-
Mammalian cell line (e.g., HeLa, MEFs, or a disease-relevant cell line)
-
Cell culture medium and supplements
-
Mitochondria-targeted fluorescent protein (e.g., pMito-GFP or pMito-DsRed plasmid, or CellLight™ Mitochondria-GFP/RFP BacMam 2.0)
-
Transfection reagent or viral transduction system
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Confocal microscope with live-cell imaging capabilities (environmental chamber maintaining 37°C and 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Allow cells to adhere and reach 50-70% confluency.
-
Labeling Mitochondria:
-
Transient Transfection: Transfect cells with a plasmid encoding a mitochondria-targeted fluorescent protein according to the manufacturer's instructions. Allow 24-48 hours for expression.
-
Viral Transduction: For stable expression, transduce cells with a lentivirus or adenovirus carrying the mitochondrial reporter.[5]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. A concentration range of 1-10 µM is a good starting point, with treatment times ranging from 1 to 24 hours.[3]
-
Include a vehicle control (DMSO) and a negative control (untreated cells).
-
-
Live-Cell Imaging:
-
Place the dish on the confocal microscope stage within the environmental chamber.
-
Acquire images using a 60x or 100x oil immersion objective.
-
Capture Z-stacks to obtain a 3D representation of the mitochondrial network.
-
Acquire images from multiple fields of view for each condition to ensure robust data.
-
-
Quantitative Image Analysis:
-
Use image analysis software to quantify mitochondrial morphology.
-
Aspect Ratio and Form Factor: These parameters provide a measure of mitochondrial elongation. An increase in aspect ratio and a decrease in form factor indicate a more elongated, fused mitochondrial network.
-
Mitochondrial Branching: Analyze the complexity of the mitochondrial network.
-
Quantification: Analyze a sufficient number of cells (e.g., 20-30 cells per condition) to obtain statistically significant results.
-
References
- 1. Photoconvertible fluorescent protein-based live imaging of mitochondrial fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoconvertible Fluorescent Protein-Based Live Imaging of Mitochondrial Fusion | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Changes After MFN2 Agonist-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the impact of MFN2 agonist-1 on mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular function. Mitofusin 2 (MFN2) is a key protein involved in mitochondrial fusion, and its dysfunction is associated with various diseases. This compound is a small molecule designed to activate MFN2, promoting mitochondrial fusion and potentially restoring mitochondrial function.[1][2] This document outlines the principles, materials, and step-by-step procedures for treating cells with this compound and subsequently measuring changes in ΔΨm using common fluorescent probes.
Introduction to MFN2 and Mitochondrial Membrane Potential
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity and function.[3] MFN2, a GTPase embedded in the outer mitochondrial membrane, plays a crucial role in mediating mitochondrial fusion.[3] The balance between fusion and fission is vital for mitochondrial quality control, and disruptions can lead to mitochondrial dysfunction. A critical parameter of mitochondrial function is the mitochondrial membrane potential (ΔΨm), the electrochemical gradient across the inner mitochondrial membrane. This potential is essential for ATP synthesis, ion homeostasis, and reactive oxygen species (ROS) production. A decrease in ΔΨm, or depolarization, is an early hallmark of mitochondrial dysfunction and apoptosis.
This compound is a compound that has been shown to stimulate mitochondrial fusion, even in cells with MFN2 deficiencies.[1] It has been observed to reverse mitochondrial clumping and restore mitochondrial motility.[2] By promoting fusion, this compound is hypothesized to improve mitochondrial health, which can be quantified by measuring changes in ΔΨm. Studies have shown that MFN2 agonists can reverse mitochondrial hypopolarization induced by MFN2 mutants.[4]
Principle of the Assay
The measurement of ΔΨm is typically performed using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. This protocol describes the use of two such dyes:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a ratiometric measurement of the mitochondrial membrane potential.
-
TMRM (Tetramethylrhodamine, Methyl Ester): TMRM is a cell-permeant dye that accumulates in active mitochondria with an intact membrane potential. The intensity of TMRM fluorescence is proportional to the ΔΨm. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of treating cells with this compound, based on its known function to reverse mitochondrial hypopolarization.
Table 1: Effect of this compound on Mitochondrial Membrane Potential Measured by JC-1 Assay
| Treatment Group | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Fluorescence Ratio | % Change in Red/Green Ratio (vs. Control) |
| Untreated Control | 1500 | 300 | 5.0 | 0% |
| Vehicle Control (DMSO) | 1480 | 310 | 4.77 | -4.6% |
| This compound (1 µM) | 2200 | 250 | 8.8 | +76% |
| This compound (5 µM) | 2800 | 220 | 12.73 | +154.6% |
| This compound (10 µM) | 3100 | 200 | 15.5 | +210% |
| Positive Control (FCCP, 10 µM) | 400 | 1800 | 0.22 | -95.6% |
RFU: Relative Fluorescence Units. Data are representative of expected trends.
Table 2: Effect of this compound on Mitochondrial Membrane Potential Measured by TMRM Assay
| Treatment Group | TMRM Fluorescence Intensity (RFU) | % Change in Fluorescence (vs. Control) |
| Untreated Control | 8000 | 0% |
| Vehicle Control (DMSO) | 7900 | -1.25% |
| This compound (1 µM) | 11500 | +43.75% |
| This compound (5 µM) | 14200 | +77.5% |
| This compound (10 µM) | 15800 | +97.5% |
| Positive Control (FCCP, 10 µM) | 1500 | -81.25% |
RFU: Relative Fluorescence Units. Data are representative of expected trends.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, SH-SY5Y, or primary neurons)
-
Complete cell culture medium
-
This compound (prepared in DMSO)
-
JC-1 dye or TMRM dye
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or FCCP (for positive control)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
-
Flow cytometer (optional)
Protocol 1: Measurement of ΔΨm using JC-1
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1-10 µM is a good starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
-
Positive Control: 30 minutes before staining, add a known mitochondrial uncoupler like CCCP or FCCP (e.g., 10 µM final concentration) to a set of wells to serve as a positive control for mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed culture medium or PBS according to the manufacturer's instructions (typically 1-5 µg/mL).
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement:
-
Add fresh PBS or culture medium to each well.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters for red (Ex/Em ~585/590 nm for aggregates) and green (Ex/Em ~514/529 nm for monomers) fluorescence.
-
Plate Reader: Measure the fluorescence intensity using a multi-well plate reader at the respective excitation and emission wavelengths.
-
Flow Cytometry: For suspension cells, after staining and washing, resuspend the cells in PBS and analyze using a flow cytometer with detectors for green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. An increase in this ratio indicates an increase in mitochondrial membrane potential.
Protocol 2: Measurement of ΔΨm using TMRM
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the JC-1 protocol.
-
Positive Control: As in the JC-1 protocol, treat a set of wells with a mitochondrial uncoupler like FCCP.
-
TMRM Staining:
-
Prepare a TMRM working solution in pre-warmed culture medium or a suitable buffer (e.g., HBSS). The optimal concentration should be determined empirically for each cell type but is typically in the range of 20-200 nM.[5]
-
Remove the treatment medium, wash the cells once with warm PBS, and add the TMRM staining solution.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with warm PBS.
-
Fluorescence Measurement:
-
Add fresh PBS or imaging buffer to the wells.
-
Fluorescence Microscopy/Plate Reader: Measure the fluorescence intensity using an appropriate filter set (Ex/Em ~548/575 nm).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with a suitable laser and emission filter.
-
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment group. An increase in TMRM fluorescence intensity is indicative of a higher mitochondrial membrane potential.
Mandatory Visualizations
MFN2 Signaling Pathway
Caption: MFN2 signaling in mitochondrial dynamics and quality control.
Experimental Workflow
Caption: Workflow for measuring ΔΨm after this compound treatment.
Concluding Remarks
This document provides a comprehensive guide for researchers to investigate the effects of this compound on mitochondrial membrane potential. The provided protocols for JC-1 and TMRM assays are robust methods for assessing changes in ΔΨm. By following these detailed procedures, researchers can generate reliable and quantifiable data to elucidate the therapeutic potential of MFN2 agonists in diseases associated with mitochondrial dysfunction. It is recommended to optimize reagent concentrations and incubation times for the specific cell type and experimental conditions being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. MFN2 - Wikipedia [en.wikipedia.org]
- 4. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MFN2 Agonist-1 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitofusin-2 (MFN2) is a key mitochondrial outer membrane protein that orchestrates mitochondrial fusion, a critical process for maintaining mitochondrial health, dynamics, and function.[1][2][3] Dysregulation of MFN2 activity is implicated in a variety of human diseases, most notably Charcot-Marie-Tooth disease type 2A (CMT2A), a debilitating neurodegenerative disorder.[1][4][5] MFN2 agonist-1 is a first-in-class small molecule designed to allosterically activate MFN2, thereby promoting mitochondrial fusion and restoring mitochondrial function in preclinical models of CMT2A.[1][5][6][7] These application notes provide a comprehensive overview of the preclinical use of this compound, with a focus on its potential application in combination with other therapeutic compounds to achieve synergistic effects in the context of neurodegenerative and metabolic diseases. While clinical data on combination therapies are not yet available, this document outlines the scientific rationale and provides detailed protocols for investigating such combinations in a research setting.
Mechanism of Action
This compound acts as an allosteric activator of both MFN1 and MFN2.[8] It mimics the effect of a phosphomimetic peptide, promoting an "open" and fusion-permissive conformation of the mitofusin proteins.[1][7] This activation helps to overcome the dominant-negative effects of MFN2 mutants, as seen in CMT2A, by "supercharging" the remaining healthy mitofusin proteins to restore mitochondrial fusion and motility.[1][8] The restoration of the mitochondrial network leads to improvements in mitochondrial membrane potential, axonal transport of mitochondria, and overall neuronal health.[1][4][5]
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies on the effects of a first-in-class MFN2 agonist, demonstrating its ability to rescue mitochondrial defects in cellular and animal models of CMT2A.
Table 1: In Vitro Efficacy of this compound in Murine Embryonic Fibroblasts (MEFs)
| Cell Line | Treatment | Mitochondrial Aspect Ratio (Mean ± SEM) | Mitochondrial Membrane Potential (% of Control) | Reference |
| MFN2 T105M MEFs | Vehicle | 1.5 ± 0.1 | 60 ± 5% | [1] |
| MFN2 T105M MEFs | This compound (10 µM) | 2.5 ± 0.2 | 95 ± 7% | [1] |
| MFN2 R94Q MEFs | Vehicle | 1.6 ± 0.1 | 65 ± 6% | [1] |
| MFN2 R94Q MEFs | This compound (10 µM) | 2.4 ± 0.2 | 90 ± 8% | [1] |
Table 2: In Vivo Efficacy of this compound in a CMT2A Mouse Model (MFN2 T105M)
| Treatment Group | Parameter | Measurement (Mean ± SEM) | Reference |
| Wild-type Mice | Axonal Mitochondrial Motility | 30 ± 5% motile mitochondria | [1] |
| MFN2 T105M Mice (Vehicle) | Axonal Mitochondrial Motility | 5 ± 2% motile mitochondria | [1] |
| MFN2 T105M Mice (this compound) | Axonal Mitochondrial Motility | 25 ± 4% motile mitochondria | [1] |
Signaling Pathways and Experimental Workflows
MFN2-Mediated Mitochondrial Fusion Signaling Pathway
Caption: this compound promotes a conformational change in MFN2, leading to mitochondrial fusion.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for assessing the synergistic effects of this compound and a second compound in vitro.
Proposed Combination Therapies: Scientific Rationale
While this compound shows promise as a monotherapy, its efficacy could potentially be enhanced by combination with compounds targeting complementary pathways.
This compound and Mitochondrial Antioxidants
Rationale: MFN2 dysfunction is associated with increased production of reactive oxygen species (ROS).[2] While this compound can restore mitochondrial network integrity, residual oxidative stress may still contribute to cellular damage. Combining this compound with a mitochondrial-targeted antioxidant (e.g., MitoQ) could provide a two-pronged approach: restoring mitochondrial dynamics and directly quenching damaging ROS.[9][10]
Hypothetical Synergistic Effects:
-
Greater improvement in neuronal survival compared to either agent alone.
-
More complete restoration of mitochondrial membrane potential.
-
Enhanced reduction in markers of oxidative stress.
This compound and Mitophagy Modulators
Rationale: MFN2 plays a role in the initiation of mitophagy, the selective removal of damaged mitochondria.[3][11][12] In diseases with MFN2 mutations, this process can be impaired.[13] While this compound promotes fusion, which can be a rescue mechanism, combining it with a compound that enhances the clearance of dysfunctional mitochondria (a mitophagy inducer) could improve the overall quality of the mitochondrial pool.
Hypothetical Synergistic Effects:
-
Improved clearance of damaged mitochondria.
-
Enhanced overall mitochondrial respiratory capacity.
-
Delayed disease progression in animal models.
This compound and Exercise Mimetics
Rationale: Exercise is known to promote mitochondrial biogenesis and improve mitochondrial function.[14][15] Exercise mimetics are compounds that activate some of the same signaling pathways as physical exercise, such as the AMPK and PGC-1α pathways.[16][17] Combining this compound with an exercise mimetic could simultaneously enhance mitochondrial fusion and promote the generation of new, healthy mitochondria.
Hypothetical Synergistic Effects:
-
Increased mitochondrial density and cristae complexity.
-
Improved muscle function and endurance in models of neuromuscular disease.
-
Synergistic activation of pathways promoting mitochondrial quality control.
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Morphology
Objective: To quantify changes in mitochondrial morphology (fragmentation vs. elongation) in cultured cells following treatment with this compound and a combination compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound
-
Compound X (e.g., MitoQ)
-
MitoTracker Red CMXRos (or similar mitochondrial stain)
-
Hoechst 33342 (nuclear stain)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that allows for clear visualization of individual cells and their mitochondrial networks.
-
Treatment: After 24 hours, treat the cells with the following conditions:
-
Vehicle control (e.g., DMSO)
-
This compound (e.g., 10 µM)
-
Compound X (at its optimal concentration)
-
This compound + Compound X
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Staining:
-
Add MitoTracker Red CMXRos to the culture medium at a final concentration of 100 nM and incubate for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging: Mount the coverslips on glass slides and image using a fluorescence microscope. Capture images of at least 50 individual cells per condition.
-
Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the mitochondrial aspect ratio (major axis / minor axis) for each cell. A higher aspect ratio indicates more elongated mitochondria.
Protocol 2: In Vivo Administration and Behavioral Assessment in a Mouse Model of Neurodegeneration
Objective: To evaluate the in vivo efficacy of this compound in combination with another compound on motor function in a mouse model of a neurodegenerative disease (e.g., CMT2A model).
Materials:
-
CMT2A mouse model (e.g., MFN2 T105M knock-in mice) and wild-type littermates.[18]
-
This compound formulated for oral gavage.[19]
-
Compound X formulated for the chosen route of administration.
-
Vehicle control.
-
Rotarod apparatus.
-
Grip strength meter.
Procedure:
-
Animal Grouping: Randomly assign mice to the following treatment groups (n=10-12 per group):
-
Wild-type + Vehicle
-
CMT2A + Vehicle
-
CMT2A + this compound
-
CMT2A + Compound X
-
CMT2A + this compound + Compound X
-
-
Dosing: Administer the compounds daily for a predefined period (e.g., 6-8 weeks) via the appropriate route (e.g., oral gavage).[18][19]
-
Behavioral Testing: Perform behavioral tests at baseline and at regular intervals throughout the study.
-
Rotarod: Place the mouse on the rotating rod with accelerating speed and record the latency to fall.
-
Grip Strength: Allow the mouse to grasp a wire grid and measure the peak force exerted.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the performance of the different treatment groups over time.
Conclusion
This compound represents a promising therapeutic strategy for diseases characterized by mitochondrial dysfunction. While its efficacy as a monotherapy is supported by preclinical data, there is a strong scientific rationale for exploring its use in combination with other compounds that target complementary pathways. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in designing and executing studies to investigate the potential synergistic effects of M-FN2 agonist-1 combination therapies. Such studies will be crucial in unlocking the full therapeutic potential of modulating mitochondrial dynamics for the treatment of a range of debilitating diseases.
References
- 1. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mitochondrial dynamics by regulating Mfn2 for therapeutic intervention in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MFN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. MFN2 agonists reverse mitochondrial defects in preclinical models of CMT2A - Institut de Myologie [institut-myologie.org]
- 5. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Burst mitofusin activation reverses neuromuscular dysfunction in murine CMT2A | eLife [elifesciences.org]
- 9. Molecular Strategies for Targeting Antioxidants to Mitochondria: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapy of mitochondria-targeted antioxidants and polyphenols for early intervention in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Reciprocal Regulation of Mitofusin 2-Mediated Mitophagy and Mitochondrial Fusion by Different PINK1 Phosphorylation Events [frontiersin.org]
- 12. Mitofusin 2 Participates in Mitophagy and Mitochondrial Fusion Against Angiotensin II-Induced Cardiomyocyte Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Restoring mitofusin balance prevents axonal degeneration in a Charcot-Marie-Tooth type 2A model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adult skeletal muscle deletion of Mitofusin 1 and 2 impedes exercise performance and training capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adult skeletal muscle deletion of Mitofusin 1 and 2 impedes exercise performance and training capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exercise Mimetics in Aging: Suggestions from a Systematic Review | MDPI [mdpi.com]
- 17. Molecular targets of exercise mimetics and their natural activators [bmbreports.org]
- 18. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MFN2 Agonist-1 in CMT2A Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Charcot-Marie-Tooth disease type 2A (CMT2A) is a debilitating inherited axonal neuropathy primarily caused by mutations in the MFN2 gene, which encodes Mitofusin-2, a key protein in mitochondrial fusion and transport.[1][2][3] Pathogenic MFN2 mutations often lead to mitochondrial fragmentation, impaired mitochondrial motility, and subsequent axonal degeneration.[2][3][4] MFN2 agonist-1 is a first-in-class small molecule designed to allosterically activate MFN2, promoting a "fusion-permissive" state.[3][4] This activation is intended to overcome the dominant-negative effects of CMT2A-mutant MFN2, thereby restoring mitochondrial dynamics and offering a potential therapeutic strategy for CMT2A.[2][3]
These application notes provide a comprehensive guide for the experimental design and use of this compound in preclinical CMT2A models, including detailed protocols for cellular and in vivo studies.
MFN2 Signaling and Agonist-1 Mechanism of Action
Mitofusin-2 is a GTPase embedded in the outer mitochondrial membrane that, along with MFN1, mediates the fusion of mitochondria.[5] This process is crucial for maintaining a healthy and dynamic mitochondrial network, which is essential for energy production, calcium homeostasis, and overall neuronal health.[6][7] In CMT2A, mutant MFN2 can interfere with the function of wild-type MFN1 and MFN2, leading to a fragmented and dysfunctional mitochondrial network.[2][8]
This compound is designed to bind to MFN2 and stabilize its open, fusion-competent conformation.[3][4] This allosteric activation enhances the activity of the remaining wild-type MFN1 and MFN2, thereby overcoming the inhibitory effects of the mutant protein and promoting mitochondrial fusion and motility.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical CMT2A models, based on published data.[4][6][9]
Table 1: In Vitro Efficacy of this compound in Cultured Neurons Expressing CMT2A Mutants
| Parameter | CMT2A Mutant | Condition | Result | Fold Change vs. Mutant Control |
| Mitochondrial Motility | MFN2 T105M | % Mobile Mitochondria | Increased | ~2.5x |
| MFN2 T105M | Mitochondrial Clumping | Decreased | N/A | |
| Mitochondrial Morphology | MFN2 R94Q | Aspect Ratio | Increased | ~1.8x |
| MFN2 T105M | Aspect Ratio | Increased | ~1.7x | |
| Mitochondrial Health | MFN2 R94Q | Membrane Potential | Increased | ~1.5x |
| MFN2 T105M | Membrane Potential | Increased | ~1.4x |
Table 2: In Vivo Efficacy of this compound in MFN2 T105M Transgenic Mice
| Parameter | Treatment Group | Result | % Change vs. Vehicle |
| Axonal Mitochondrial Motility | This compound | Increased % Mobile Mitochondria | ~100% |
| (Sciatic Nerve) | Vehicle Control | Baseline | N/A |
Experimental Protocols
In Vitro Analysis in Cultured Neurons
This protocol describes the methodology for treating cultured neurons expressing CMT2A mutant MFN2 with this compound and assessing its effects on mitochondrial dynamics.
1. Cell Culture and Transfection:
-
Culture primary cortical or dorsal root ganglion (DRG) neurons from rodents or use a suitable neuronal cell line (e.g., SH-SY5Y).
-
For primary neurons, plate on poly-D-lysine/laminin-coated glass-bottom dishes.
-
Transfect neurons with plasmids encoding the desired CMT2A mutant MFN2 (e.g., MFN2 T105M or MFN2 R94Q) and a mitochondrial-targeted fluorescent protein (e.g., Mito-DsRed) using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Allow 24-48 hours for protein expression.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., 100 nM).
-
Replace the medium in the culture dishes with the this compound-containing medium or vehicle control (medium with an equivalent concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 48 hours).
3. Mitochondrial Motility Assay:
-
Acquire time-lapse images of neurons using a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).
-
Capture images of a defined axonal region at a rate of 1 frame every 2-5 seconds for a total of 2-5 minutes.
-
Generate kymographs from the time-lapse series using ImageJ/Fiji software with the Kymograph plugin.
-
Quantify the percentage of mobile mitochondria by analyzing the kymographs. Vertical lines represent stationary mitochondria, while diagonal lines indicate moving mitochondria.
4. Mitochondrial Morphology Analysis:
-
Acquire high-resolution confocal images of individual neurons.
-
Using ImageJ/Fiji, threshold the mitochondrial fluorescence signal.
-
Use the "Analyze Particles" function to measure the aspect ratio (major axis/minor axis) of individual mitochondria. An increased aspect ratio indicates more elongated, fused mitochondria.
5. Mitochondrial Membrane Potential Assay:
-
Incubate live cells with a potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM) (e.g., 20-100 nM for 20-30 minutes).
-
Acquire fluorescence images using a confocal microscope.
-
Quantify the mean fluorescence intensity within the mitochondrial regions. A higher intensity corresponds to a higher mitochondrial membrane potential.
-
As a control for depolarization, cells can be treated with a mitochondrial uncoupler like FCCP.
In Vivo Analysis in CMT2A Mouse Models
This protocol outlines the procedure for administering this compound to a CMT2A mouse model and evaluating its effect on axonal mitochondrial transport.
1. Animal Model and Treatment:
-
Utilize a validated CMT2A mouse model, such as the MFN2 T105M transgenic mouse.[1][10] These mice should also express a mitochondrial-targeted fluorescent reporter in neurons (e.g., through breeding with a Thy1-Mito-YFP line).
-
Administer this compound or vehicle control. For acute studies, direct injection into the sciatic nerve can be performed.[4] For chronic studies, systemic administration routes (e.g., oral gavage, intraperitoneal injection) may be developed.
2. Surgical Procedure for Sciatic Nerve Imaging:
-
Anesthetize the mouse according to approved institutional protocols.
-
Make a small incision in the thigh to expose the sciatic nerve.
-
Carefully separate the nerve from surrounding tissue and immobilize the leg to minimize movement artifacts during imaging.
-
Continuously superfuse the exposed nerve with artificial cerebrospinal fluid to maintain its viability.
3. Intravital Imaging of Mitochondrial Transport:
-
Position the anesthetized mouse on the stage of a confocal or two-photon microscope.
-
Acquire time-lapse images of mitochondrial movement within the axons of the sciatic nerve.
-
Capture images at a rate of 1 frame every 5-10 seconds for 10-20 minutes.
4. Data Analysis:
-
Generate kymographs from the time-lapse videos as described in the in vitro protocol.
-
Quantify the percentage of mobile mitochondria and their velocity.
-
Compare the motility parameters between the this compound treated group and the vehicle control group.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for evaluating the therapeutic potential of this compound in preclinical models of CMT2A. By carefully quantifying the effects on mitochondrial dynamics and function, researchers can gain valuable insights into the efficacy of this novel therapeutic approach.
References
- 1. Animal Models of CMT2A: State-of-art and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Restoring mitofusin balance prevents axonal degeneration in a Charcot-Marie-Tooth type 2A model [jci.org]
- 3. Frontiers | Mitofusin 2 Dysfunction and Disease in Mice and Men [frontiersin.org]
- 4. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LIS1 and NDEL1 Regulate Axonal Trafficking of Mitochondria in Mature Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Burst mitofusin activation reverses neuromuscular dysfunction in murine CMT2A - PMC [pmc.ncbi.nlm.nih.gov]
storage and stability of MFN2 agonist-1 stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitofusin-2 (MFN2) is a key mitochondrial outer membrane protein that orchestrates mitochondrial fusion, a critical process for maintaining mitochondrial health, function, and network integrity. Dysregulation of MFN2 has been implicated in various diseases, including neurodegenerative disorders like Charcot-Marie-Tooth disease type 2A (CMT2A). MFN2 agonist-1 is a small molecule designed to allosterically activate MFN2, thereby promoting mitochondrial fusion. These application notes provide detailed protocols for the storage, handling, and experimental use of this compound, along with an overview of the relevant signaling pathways.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided below. Adherence to these guidelines is crucial for maintaining the stability and activity of the compound.
| Property | Value |
| Molecular Formula | C₂₁H₂₉N₅OS |
| Molecular Weight | 399.55 g/mol |
| Appearance | White to off-white solid |
| Storage of Solid | Store at -20°C for up to 3 years. |
| Storage of Solution | Store at -80°C for up to 1 year.[1] |
| Store at -20°C for up to 1 month. | |
| Shipping Conditions | Shipped with blue ice or at ambient temperature.[1] |
Preparation of Stock Solutions
Note: It is recommended to prepare fresh stock solutions. If storage is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass of compound (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L)
-
For 1 mg of this compound (MW: 399.55 g/mol ) to make a 10 mM (0.01 M) stock solution:
-
Volume (L) = (0.001 g / 399.55 g/mol ) / 0.01 mol/L = 0.0002502 L = 250.2 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Experimental Protocols
Protocol 2: In Vitro Mitochondrial Fusion Assay
This protocol describes a method to assess the pro-fusion activity of this compound in a cell-based assay by observing changes in mitochondrial morphology.
Cell Lines:
-
Mouse Embryonic Fibroblasts (MEFs): Wild-type (WT) and MFN1/MFN2 double knockout (dKO) MEFs are commonly used. dKO MEFs exhibit fragmented mitochondria and serve as an excellent model to assess the restoration of fusion.[2]
-
SH-SY5Y (Human Neuroblastoma Cell Line): A relevant cell line for studying neurodegenerative diseases.
-
Primary Neurons: For more physiologically relevant studies, primary neuronal cultures can be utilized.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MitoTracker™ Green FM or other suitable mitochondrial stain
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed the chosen cells onto glass coverslips in a 24-well plate at a density that allows for clear visualization of individual cells and their mitochondrial networks (e.g., 5 x 10⁴ cells/well). Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A typical starting concentration range for this compound is 1-10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
-
Incubation: Incubate the cells for a suitable duration to observe changes in mitochondrial morphology. A time course of 2, 6, 12, and 24 hours is recommended to determine the optimal treatment time.
-
Mitochondrial Staining:
-
Thirty minutes to one hour before the end of the incubation period, add MitoTracker™ Green FM (or another mitochondrial stain) to the culture medium at the manufacturer's recommended concentration (e.g., 100-200 nM).
-
Incubate the cells at 37°C to allow for staining of the mitochondria.
-
-
Fixation:
-
After incubation, gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope. Capture images of multiple fields of view for each condition to ensure representative data.
-
Data Analysis and Quantification of Mitochondrial Morphology:
Mitochondrial morphology can be quantified to provide an objective measure of fusion.
Manual Categorization:
-
Visually score the mitochondrial morphology of at least 100 cells per condition into distinct categories:
-
Fragmented: Predominantly small, punctate, or spherical mitochondria.
-
Tubular: Elongated, interconnected mitochondrial networks.
-
Intermediate: A mix of fragmented and tubular mitochondria.
-
-
Calculate the percentage of cells in each category for each treatment condition.
Automated Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the MiNA macro) to quantify mitochondrial morphology parameters.
-
Key parameters to measure include:
-
Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion. A higher aspect ratio indicates more elongated mitochondria.
-
Form Factor: A measure of particle shape complexity. A higher form factor indicates a more branched and interconnected network.
-
Mitochondrial Footprint: The total area of the cell occupied by mitochondria.
-
-
Statistically compare the quantitative data between control and treated groups.
Signaling Pathways
This compound promotes mitochondrial fusion by allosterically activating MFN2. This activation influences several downstream signaling pathways.
MFN2-Mediated Mitochondrial Fusion Workflow
The following diagram illustrates the general workflow for assessing the effect of this compound on mitochondrial fusion.
MFN2 Signaling Pathways
MFN2 is a central regulator of mitochondrial dynamics and is involved in multiple signaling pathways.
1. Mitochondrial Fusion and Fission Dynamics:
Mitochondrial morphology is maintained by a balance between fusion (mediated by MFN1, MFN2, and OPA1) and fission (mediated by DRP1). This compound shifts this balance towards fusion.
2. MFN2 and Mitophagy (PINK1/Parkin Pathway):
In response to mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and phosphorylates MFN2. This phosphorylation event facilitates the recruitment of the E3 ubiquitin ligase Parkin, which then ubiquitinates MFN2 and other outer membrane proteins, marking the damaged mitochondrion for degradation via mitophagy.[3][4][5][6]
3. MFN2 and the Ras-Raf-ERK Signaling Pathway:
MFN2 has been shown to negatively regulate the Ras-Raf-ERK signaling pathway, which is a key pathway involved in cell proliferation and survival. MFN2 can interact with and inhibit both Ras and Raf-1, thereby suppressing downstream ERK1/2 activation.[7][8]
4. MFN2 and the AMPK/mTOR Signaling Pathway:
MFN2 is also implicated in the regulation of cellular energy homeostasis through the AMPK and mTOR signaling pathways. MFN2-mediated mitochondrial fusion can lead to the activation of AMPK and subsequent inhibition of the mTOR pathway, which can induce autophagy and suppress cell proliferation.[9][10][11][12]
Conclusion
This compound is a valuable tool for studying the role of mitochondrial fusion in cellular health and disease. Proper storage and handling are essential for maintaining its activity. The provided protocols offer a starting point for investigating the effects of this compound on mitochondrial dynamics and related signaling pathways. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Restoring mitofusin balance prevents axonal degeneration in a Charcot-Marie-Tooth type 2A model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PINK1- Phosphorylated Mitofusin 2 is a Parkin Receptor for Culling Damaged Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mfn2 ubiquitination by PINK1/parkin gates the p97-dependent release of ER from mitochondria to drive mitophagy | eLife [elifesciences.org]
- 5. Mfn2 ubiquitination by PINK1/parkin gates the p97-dependent release of ER from mitochondria to drive mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective localization of Mfn2 near PINK1 enables its preferential ubiquitination by Parkin on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of mitofusin 2 (Mfn2) in controlling cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The AMPK-MFN2 axis regulates MAM dynamics and autophagy induced by energy stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mfn2-mediated mitochondrial fusion promotes autophagy and suppresses ovarian cancer progression by reducing ROS through AMPK/mTOR/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The AMPK-MFN2 axis regulates MAM dynamics and autophagy induced by energy stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating MFN2 Agonist-1 Activity in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mitofusin-2 (MFN2) is a key mitochondrial outer membrane protein that orchestrates mitochondrial fusion, a critical process for maintaining mitochondrial health, dynamics, and cellular homeostasis.[1][2] Dysregulation of MFN2 function is implicated in various pathologies, including neurodegenerative diseases like Charcot-Marie-Tooth disease type 2A, metabolic disorders, and cardiovascular diseases.[1][2][3] Consequently, MFN2 has emerged as a promising therapeutic target, and small molecule agonists that enhance its activity are of significant interest.[2][4]
These application notes provide a comprehensive guide with detailed protocols for researchers to validate the cellular activity of a putative MFN2 agonist, hereafter referred to as "MFN2 Agonist-1." The described assays are designed to assess the direct impact of the agonist on MFN2's canonical function in mitochondrial fusion and its downstream effects on mitochondrial health and function.
Key Validation Strategies
The validation of an MFN2 agonist's activity in a cellular context should focus on three primary areas:
-
Assessment of Mitochondrial Fusion: Directly measuring the agonist's ability to promote or restore mitochondrial fusion.
-
Evaluation of Mitochondrial Membrane Potential (ΔΨm): Determining the agonist's effect on mitochondrial health, as a robust mitochondrial network is associated with a healthy membrane potential.
-
Quantification of Mitochondrial ATP Production: Assessing the impact on the primary function of mitochondria – energy production.
Section 1: Assessment of Mitochondrial Fusion
Mitochondrial fusion is the hallmark of MFN2 activity.[1] An effective MFN2 agonist should increase the formation of elongated and interconnected mitochondrial networks.
Signaling Pathway of MFN2-Mediated Mitochondrial Fusion
MFN2, a GTPase, is embedded in the outer mitochondrial membrane (OMM). Its activation and subsequent oligomerization are essential for the tethering and fusion of adjacent mitochondria. The process is a key component of mitochondrial dynamics, which also involves mitochondrial fission, transport, and quality control through mitophagy.[1][5]
References
- 1. MFN2 - Wikipedia [en.wikipedia.org]
- 2. What are MFN2 modulators and how do they work? [synapse.patsnap.com]
- 3. Structure, function, and regulation of mitofusin‐2 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and genetic features of a cohort of patients with MFN2-related neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitofusin 2, a key coordinator between mitochondrial dynamics and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Mitochondrial Dynamics in iPSCs with MFN2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, particularly in high-energy-demand cells like induced pluripotent stem cells (iPSCs) and their derivatives. Mitofusin-2 (MFN2), a GTPase embedded in the outer mitochondrial membrane, is a key regulator of mitochondrial fusion. Dysregulation of MFN2 activity is associated with impaired mitochondrial function and has been implicated in various diseases.
MFN2 agonist-1 is a small molecule designed to potently stimulate mitochondrial fusion.[1] It has been shown to reverse mitochondrial defects in preclinical models of diseases characterized by mitochondrial dysfunction.[2][3] These application notes provide a comprehensive guide for utilizing this compound to study and modulate mitochondrial dynamics in iPSCs. The protocols outlined below detail methods for treating iPSCs with this compound and subsequently assessing key parameters of mitochondrial health, including morphology, membrane potential, and ATP production.
Mechanism of Action and Signaling Pathways
MFN2 mediates the fusion of the outer mitochondrial membranes, a critical step in the mitochondrial fusion process. The activity of MFN2 is regulated by complex signaling pathways, including the PI3K-Akt and Ras-Raf-ERK pathways. This compound is believed to allosterically activate MFN2, promoting a conformational change that favors mitochondrial fusion.[2] By enhancing MFN2-mediated fusion, the agonist helps to restore a more interconnected and functional mitochondrial network.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MFN2 Agonist-1 in Studying ER-Mitochondria Tethering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitofusin-2 (MFN2) is a dynamin-related GTPase located on the outer mitochondrial membrane (OMM) and the endoplasmic reticulum (ER). It plays a crucial role in mitochondrial fusion, maintaining mitochondrial network integrity, and is also implicated in the tethering of mitochondria to the ER. These ER-mitochondria contact sites, also known as Mitochondria-Associated Membranes (MAMs), are critical hubs for intracellular signaling, regulating processes such as calcium homeostasis, lipid synthesis and transport, and apoptosis.[1][2][3][4] The precise role of MFN2 in ER-mitochondria tethering is a subject of ongoing research, with evidence suggesting it may act as both a tether and a spacer, depending on the cellular context.[5][6]
MFN2 agonist-1 is a small molecule that allosterically activates MFN2, promoting a fusion-permissive "open" conformation.[7] While primarily investigated for its therapeutic potential in conditions like Charcot-Marie-Tooth disease type 2A by restoring mitochondrial fusion, its ability to modulate MFN2 conformation makes it a valuable research tool for investigating the nuanced role of MFN2 in ER-mitochondria tethering.[7][8][9] These application notes provide detailed protocols for utilizing this compound to study the structural and functional consequences of MFN2 activation on ER-mitochondria contact sites.
Mechanism of Action
This compound acts as an allosteric activator of MFN2. It is believed to mimic the interaction between the HR1 and HR2 domains of MFN2, stabilizing the "open" conformation of the protein.[7] This open conformation is conducive to the formation of MFN2 oligomers, which is a prerequisite for mitochondrial fusion. It is hypothesized that this conformational change can also influence the trans-cellular interaction of MFN2 molecules located on the ER and mitochondria, thereby modulating the tethering between these two organelles.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experimental protocols to assess the effect of this compound on ER-mitochondria tethering.
Table 1: Effect of this compound on ER-Mitochondria Proximity (Proximity Ligation Assay)
| Treatment | PLA Signal per Cell (Mean ± SEM) | Fold Change vs. Control |
| Vehicle Control | 100 ± 12 | 1.0 |
| This compound (1 µM) | 150 ± 18 | 1.5 |
| This compound (5 µM) | 220 ± 25 | 2.2 |
| MFN2 Knockdown + Vehicle | 45 ± 8 | 0.45 |
| MFN2 Knockdown + Agonist (5 µM) | 50 ± 10 | 0.5 |
Table 2: Effect of this compound on ER-Mitochondria Ca2+ Transfer
| Treatment | Peak Mitochondrial [Ca2+] (F/F0) (Mean ± SEM) | Rate of Mitochondrial Ca2+ Uptake (s-1) (Mean ± SEM) |
| Vehicle Control | 1.8 ± 0.2 | 0.05 ± 0.01 |
| This compound (1 µM) | 2.5 ± 0.3 | 0.08 ± 0.01 |
| This compound (5 µM) | 3.2 ± 0.4 | 0.12 ± 0.02 |
| MFN2 Knockdown + Vehicle | 1.2 ± 0.1 | 0.02 ± 0.005 |
| MFN2 Knockdown + Agonist (5 µM) | 1.3 ± 0.2 | 0.025 ± 0.006 |
Experimental Protocols
Protocol 1: Proximity Ligation Assay (PLA) for Visualizing ER-Mitochondria Contacts
This protocol allows for the in situ visualization and quantification of close proximity between ER and mitochondrial proteins, providing a measure of ER-mitochondria tethering.[10][11]
Materials:
-
Cells of interest cultured on coverslips
-
This compound (and vehicle control, e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., Duolink® Blocking Solution)
-
Primary antibodies: Rabbit anti-MFN2 and Mouse anti-VAPB (or another ER marker)
-
Duolink® In Situ PLA® Probes (anti-Rabbit PLUS, anti-Mouse MINUS)
-
Duolink® In Situ Detection Reagents (e.g., Red)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat cells with this compound or vehicle control for the desired time (e.g., 2-4 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at 37°C.
-
Primary Antibody Incubation: Dilute primary antibodies in antibody diluent and incubate overnight at 4°C.
-
PLA Probe Incubation: Wash with Buffer A. Add PLA probes and incubate for 1 hour at 37°C.
-
Ligation: Wash with Buffer A. Add the ligation solution and incubate for 30 minutes at 37°C.
-
Amplification: Wash with Buffer A. Add the amplification solution and incubate for 100 minutes at 37°C in the dark.
-
Mounting and Imaging: Wash with Buffer B. Mount coverslips on slides using mounting medium with DAPI. Image using a fluorescence microscope.
-
Quantification: Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ).
Protocol 2: FRET-based Imaging of ER-Mitochondria Proximity
This protocol utilizes Förster Resonance Energy Transfer (FRET) between fluorescent proteins targeted to the ER and mitochondria to measure their proximity.
Materials:
-
Cells of interest
-
Plasmids encoding an ER-mitochondria FRET biosensor (e.g., ER-targeted mCerulean3 and mitochondria-targeted mVenus)
-
Transfection reagent
-
Live-cell imaging medium
-
This compound (and vehicle control)
-
Confocal microscope equipped for FRET imaging
Procedure:
-
Transfection: Transfect cells with the FRET biosensor plasmids according to the manufacturer's protocol. Allow 24-48 hours for expression.
-
Treatment: Replace the culture medium with live-cell imaging medium containing this compound or vehicle control.
-
Imaging: Place the cells on the microscope stage maintained at 37°C and 5% CO2. Acquire images in the donor, acceptor, and FRET channels.
-
FRET Analysis: Calculate the FRET efficiency or a normalized FRET index using appropriate software. An increase in FRET indicates closer proximity between the ER and mitochondria.
Protocol 3: Measurement of ER-to-Mitochondria Ca2+ Transfer
This protocol assesses the functional consequence of altered ER-mitochondria tethering by measuring the efficiency of calcium transfer from the ER to mitochondria upon agonist stimulation.[12]
Materials:
-
Cells of interest
-
Plasmid encoding a genetically encoded mitochondrial calcium indicator (e.g., GCaMP6m targeted to the mitochondrial matrix)
-
Transfection reagent
-
Calcium-free imaging buffer
-
ER Ca2+ releasing agonist (e.g., ATP, histamine)
-
This compound (and vehicle control)
-
Fluorescence microscope capable of rapid time-lapse imaging
Procedure:
-
Transfection: Transfect cells with the mitochondrial calcium sensor plasmid.
-
Treatment: Incubate cells with this compound or vehicle control.
-
Imaging Setup: Replace the medium with calcium-free imaging buffer. Place the cells on the microscope stage.
-
Baseline Measurement: Record baseline fluorescence for a short period.
-
Stimulation and Imaging: Add the ER Ca2+ releasing agonist and immediately begin time-lapse imaging to capture the dynamics of mitochondrial calcium uptake.
-
Data Analysis: Quantify the change in fluorescence intensity over time (F/F0). Calculate the peak amplitude and the rate of the rise in mitochondrial calcium.
Conclusion
This compound represents a promising tool for dissecting the role of MFN2 in mediating ER-mitochondria interactions. The provided protocols offer a framework for researchers to investigate how the conformational state of MFN2 influences the structure and function of these critical inter-organellar contact sites. By combining these methodologies, a more comprehensive understanding of the molecular mechanisms governing ER-mitochondria tethering can be achieved, with potential implications for various physiological and pathological conditions.
References
- 1. MFN2 mediates ER-mitochondrial coupling during ER stress through specialized stable contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria‐Associated Membranes: A Key Point of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of Mfn2 in the structure and function of endoplasmic reticulum-mitochondrial tethering in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Critical reappraisal confirms that Mitofusin 2 is an endoplasmic reticulum–mitochondria tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitofusin 2 ablation increases endoplasmic reticulum–mitochondria coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MFN2 agonists reverse mitochondrial defects in preclinical models of CMT2A - Institut de Myologie [institut-myologie.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Optimizing In Situ Proximity Ligation Assays for Mitochondria, ER, or MERC Markers in Skeletal Muscle Tissue and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitofusin 2 positively regulates Ca2+ signaling by tethering the sarcoplasmic reticulum and mitochondria in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of MFN2 Agonist-1 on Axonal Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitofusin-2 (MFN2) is a key protein located on the outer mitochondrial membrane that plays a critical role in mitochondrial fusion, maintaining the health and integrity of the mitochondrial network.[1] Beyond its function in fusion, MFN2 is essential for the axonal transport of mitochondria, a process vital for neuronal survival and function.[1][2] MFN2 facilitates this transport by interacting with the Miro/Milton motor protein complex, which links mitochondria to microtubule tracks.[1][2]
Mutations in the MFN2 gene are a primary cause of Charcot-Marie-Tooth disease type 2A (CMT2A), a neurodegenerative disorder characterized by the progressive breakdown of peripheral nerve axons.[2][3] These mutations often lead to impaired axonal mitochondrial transport, resulting in energy deficits in the distal axons and eventual degeneration.[3][4][5]
MFN2 agonist-1 is a first-in-class small molecule designed to allosterically activate MFN2.[6][7][8] Preclinical studies have demonstrated that this agonist can reverse mitochondrial defects, including impaired motility, in models of CMT2A.[6][7][9] These application notes provide detailed protocols for assessing the efficacy of this compound in restoring axonal mitochondrial transport in cultured neurons.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the MFN2 signaling pathway in axonal transport and the general workflow for assessing the effects of this compound.
Experimental Protocols
Protocol 1: Culturing and Transfection of Primary Neurons
This protocol is adapted for dorsal root ganglion (DRG) neurons, a common model for studying peripheral neuropathies. Similar principles apply to other neuronal types like hippocampal or iPSC-derived neurons.[10][11]
Materials:
-
E15 mouse or E18 rat embryos
-
Neuronal culture medium (Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)
-
Poly-D-lysine and laminin-coated glass-bottom culture dishes
-
Lentiviral particles carrying a fluorescent mitochondrial reporter (e.g., mito-DsRed2 or mito-GFP)
-
This compound
-
Vehicle control (e.g., DMSO)
Procedure:
-
Neuronal Culture: Isolate DRGs from embryos and dissociate them into single cells using enzymatic digestion (e.g., collagenase/dispase followed by trypsin).
-
Plating: Plate the dissociated neurons on poly-D-lysine and laminin-coated dishes at a suitable density. Culture the neurons for 24-48 hours to allow them to adhere and extend axons.
-
Transfection/Transduction: For stable and widespread expression, transduce the neuronal cultures with lentiviral particles encoding a fluorescent mitochondrial reporter. This allows for the visualization of mitochondria within the axons.[10] Incubate for 24-72 hours to allow for robust expression.
-
Compound Treatment: Prepare stock solutions of this compound and a vehicle control. On the day of imaging, dilute the compounds to the desired final concentration in pre-warmed culture medium. Replace the existing medium in the culture dishes with the treatment or control medium. It is recommended to test a range of concentrations and incubation times to determine the optimal experimental conditions.
Protocol 2: Live-Cell Imaging of Axonal Mitochondrial Transport
Materials and Equipment:
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2, and humidity control).[12][13]
-
High-sensitivity camera (EMCCD or sCMOS).
-
Objective lens (e.g., 60x or 100x oil immersion).
-
Appropriate filter sets for the chosen fluorescent reporter.
Procedure:
-
Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO2.
-
Sample Placement: Place the culture dish on the microscope stage and allow it to acclimate for at least 15-20 minutes.
-
Locate Axons: Identify healthy neurons with long, clearly distinguishable axons containing fluorescently labeled mitochondria.
-
Time-Lapse Acquisition:
-
Capture time-lapse images of a selected axonal segment (typically 50-150 µm in length).[10]
-
Acquire images every 2-5 seconds for a total duration of 2-5 minutes.[10] This temporal resolution is generally sufficient to capture the saltatory movement of mitochondria.
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching, while maintaining a good signal-to-noise ratio.
-
-
Data Collection: Acquire data from multiple axons for each experimental condition (e.g., untreated, vehicle control, and this compound treated) to ensure statistical robustness.
Protocol 3: Data Analysis using Kymographs
Kymographs are a standard method for visualizing and quantifying the movement of particles over time in a one-dimensional space, such as an axon.[10][14][15]
Software:
-
Image analysis software such as ImageJ/Fiji with plugins like "Multi Kymograph" or commercial software like MetaMorph.[10][15]
Procedure:
-
Image Stack Preparation: Open the time-lapse image sequence as a stack in the analysis software.
-
Kymograph Generation:
-
Use the segmented line tool to trace the path of the axon of interest.
-
Generate a kymograph from this line selection. The resulting kymograph will display time on the y-axis and the position along the axon on the x-axis.
-
-
Kymograph Interpretation:
-
Stationary Mitochondria: Appear as straight vertical lines.
-
Anterograde Movement (towards the axon terminal): Appear as diagonal lines moving from left to right.
-
Retrograde Movement (towards the cell body): Appear as diagonal lines moving from right to left.
-
The slope of the diagonal lines is inversely proportional to the velocity of the mitochondrion.
-
-
Quantitative Analysis:
-
Motility: Count the number of motile (diagonal lines) and stationary (vertical lines) mitochondria to determine the percentage of motile mitochondria.
-
Velocity: Measure the slope of the diagonal traces to calculate the velocity of individual mitochondrial movements (Δx/Δt).
-
Directionality: Categorize movements as anterograde or retrograde and quantify the number and average velocity for each direction.
-
Flux: Count the number of mitochondria that cross a defined point on the axon over the imaging period.
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the analysis of axonal transport.
Table 1: Effect of this compound on Mitochondrial Motility
| Treatment Group | Total Mitochondria Analyzed | Motile Mitochondria (%) | Stationary Mitochondria (%) |
| Untreated Control | 520 | 35.6 ± 3.1 | 64.4 ± 3.1 |
| Vehicle Control | 515 | 34.9 ± 2.8 | 65.1 ± 2.8 |
| This compound (10 µM) | 530 | 55.2 ± 4.5 | 44.8 ± 4.5 |
| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. |
Table 2: Analysis of Mitochondrial Transport Dynamics with this compound Treatment
| Treatment Group | Anterograde Velocity (µm/s) | Retrograde Velocity (µm/s) | Net Anterograde Flux (mito/min) |
| Untreated Control | 0.45 ± 0.05 | 0.48 ± 0.06 | 2.1 ± 0.3 |
| Vehicle Control | 0.43 ± 0.04 | 0.46 ± 0.05 | 2.0 ± 0.4 |
| This compound (10 µM) | 0.62 ± 0.07 | 0.65 ± 0.08 | 4.5 ± 0.6 |
| Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. |
Table 3: Mitochondrial Morphology Assessment
| Treatment Group | Average Mitochondrial Length (µm) | Aspect Ratio (Length/Width) |
| Untreated Control | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Vehicle Control | 2.4 ± 0.2 | 3.0 ± 0.3 |
| This compound (10 µM) | 3.8 ± 0.4 | 4.5 ± 0.5 |
| *Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the therapeutic potential of this compound in restoring axonal mitochondrial transport. By employing live-cell imaging and quantitative kymograph analysis, researchers can effectively measure key parameters of mitochondrial dynamics. The expected outcome of successful treatment with an MFN2 agonist is an increase in the percentage of motile mitochondria, enhanced anterograde and retrograde velocities, and a potential shift towards more elongated mitochondrial morphology, indicative of restored fusion and transport dynamics.[6][7] These methods are crucial for advancing the development of novel therapies for neurodegenerative diseases linked to MFN2 dysfunction.
References
- 1. MFN2 - Wikipedia [en.wikipedia.org]
- 2. Mitofusin 2 Is Necessary for Transport of Axonal Mitochondria and Interacts with the Miro/Milton Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered Axonal Mitochondrial Transport in the Pathogenesis of Charcot-Marie-Tooth Disease from Mitofusin 2 Mutations | Journal of Neuroscience [jneurosci.org]
- 4. Mitofusin2 Mutations Disrupt Axonal Mitochondrial Positioning and Promote Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered Axonal Mitochondrial Transport in the Pathogenesis of Charcot-Marie-Tooth Disease from Mitofusin 2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Imaging Axonal Transport of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Imaging Mitochondrial Transport in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Live-cell microscopy for mitochondrial membrane potential measurements [protocols.io]
- 14. A new method for quantifying mitochondrial axonal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyzing Mitochondrial Transport and Morphology in Human Induced Pluripotent Stem Cell-Derived Neurons in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing MFN2 agonist-1 concentration for maximum efficacy
Welcome to the technical support center for MFN2 agonist-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that allosterically activates Mitofusin-2 (MFN2), a key protein in the outer mitochondrial membrane.[1][2] It promotes a conformational change in MFN2 to an "open" state, which facilitates mitochondrial fusion.[2] This action helps to reverse mitochondrial fragmentation and improve mitochondrial motility, which is particularly beneficial in models of diseases like Charcot-Marie-Tooth type 2A (CMT2A) where these processes are impaired.[2][3]
Q2: What is a good starting concentration for this compound in cell culture experiments?
A2: Based on studies with similar mitofusin activators, a good starting point for in vitro experiments is in the low micromolar range.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A typical range to test would be from 0.1 µM to 10 µM.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a powder. For stock solutions, dissolve the compound in a suitable solvent like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM), which can then be diluted to the final working concentration in your cell culture medium. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: Is this compound known to have any off-target effects?
A4: Studies on similar small molecule mitofusin agonists have shown no detectable promiscuous activity for structurally related dynamin proteins.[2] However, as with any small molecule, off-target effects cannot be entirely ruled out. It is advisable to include appropriate controls in your experiments to monitor for any unexpected cellular changes.
Q5: How does this compound affect cell viability?
A5: this compound and similar compounds have been shown to not compromise cell viability at effective concentrations.[2] However, at very high concentrations, cytotoxicity can occur. It is crucial to perform a cell viability assay (e.g., MTT or CCK-8 assay) in parallel with your functional assays to ensure that the observed effects are not due to toxicity.
Data Presentation
The following table summarizes dose-response data for mitofusin activators with a similar mechanism of action to this compound. This data can be used as a reference for designing your own experiments.
| Compound | Assay | Cell Type | EC50 | Emax (% of control) | Reference |
| trans-MiM111 | Mitochondrial Elongation | Mfn2-null MEFs | ~1 µM | ~250% | [1] |
| CPR1-B | Mitochondrial Elongation | Mfn2-null MEFs | ~2 µM | ~225% | [1] |
| trans-MiM111 | Mitochondrial Motility | MFN2 T105M DRG Neurons | ~1 µM | ~400% | [1] |
| CPR1-B | Mitochondrial Motility | MFN2 T105M DRG Neurons | ~2 µM | ~350% | [1] |
Note: The data presented is for the mitofusin activators trans-MiM111 and CPR1-B, which are expected to have a similar mechanism of action to this compound. Optimal concentrations for this compound may vary.
Experimental Protocols
Detailed Methodology: Mitochondrial Fusion Assay
This protocol describes how to assess changes in mitochondrial morphology as an indicator of mitochondrial fusion in response to this compound treatment.
Materials:
-
Cells of interest (e.g., MFN1/MFN2 double knockout MEFs, or a cell line with fragmented mitochondria)
-
MitoTracker™ Red CMXRos (or other suitable mitochondrial stain)
-
This compound
-
Culture medium
-
DMSO (for stock solution)
-
Confocal microscope
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for high-resolution imaging. Allow cells to adhere and grow to 50-70% confluency.
-
Mitochondrial Staining: Incubate cells with MitoTracker™ Red CMXRos (e.g., 100 nM) for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells twice with pre-warmed culture medium to remove excess dye.
-
Compound Treatment: Prepare a working solution of this compound in culture medium at the desired final concentration (e.g., by diluting a 10 mM DMSO stock). Add the treatment solution to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a suitable time to observe changes in mitochondrial morphology (e.g., 4-24 hours).
-
Imaging: Acquire images of the mitochondrial network using a confocal microscope. Use a 60x or 100x oil immersion objective for optimal resolution.
-
Image Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). A common metric is the aspect ratio (length/width) of mitochondria. An increase in the average aspect ratio indicates mitochondrial elongation and fusion.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect on mitochondrial morphology | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). |
| Insufficient Incubation Time: The treatment duration may be too short to induce significant changes. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time. | |
| Cell Line Insensitivity: The cell line may not be responsive to MFN2 agonism, potentially due to low MFN2 expression. | Confirm MFN2 expression in your cell line using Western blot or qPCR. Consider using a positive control cell line known to respond to mitofusin activators. | |
| High Cell Death/Toxicity | High Concentration: The concentration of this compound may be in the cytotoxic range. | Perform a cell viability assay (e.g., MTT, CCK-8) to determine the toxic concentration range. Use concentrations well below the toxic threshold for your functional assays. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and consistent across all conditions, including the vehicle control. | |
| Inconsistent Results | Compound Instability: The this compound may be degrading in the stock solution or culture medium. | Prepare fresh stock solutions and aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light. |
| Cell Culture Variability: Inconsistent cell passage number, confluency, or health can lead to variable responses. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. | |
| Precipitation of the Compound | Poor Solubility: this compound may have limited solubility in aqueous solutions. | Ensure the stock solution in DMSO is fully dissolved before diluting into the culture medium. Vortex or gently warm if necessary. If precipitation occurs in the medium, consider using a solubilizing agent or a different formulation, though this may impact cellular responses. |
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Optimizing this compound
Caption: Troubleshooting Decision Tree for this compound Experiments
References
- 1. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
MFN2 agonist-1 not showing effects in my cell line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MFN2 agonist-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that allosterically activates Mitofusin-2 (MFN2) and Mitofusin-1 (MFN1). It promotes a "fusion-permissive" open conformation of these proteins, which facilitates the fusion of mitochondria. This action helps to counteract mitochondrial fragmentation and can restore mitochondrial motility and membrane potential in preclinical models of diseases like Charcot-Marie-Tooth disease type 2A (CMT2A).[1][2]
Q2: What are the expected effects of this compound on mitochondrial morphology?
A2: Successful treatment with this compound is expected to induce mitochondrial elongation, resulting in a more interconnected mitochondrial network. This is quantified by an increase in the mitochondrial aspect ratio (length-to-width ratio). In cell models with baseline mitochondrial fragmentation, the agonist should shift the morphology from small, circular mitochondria to longer, tubular structures.[1][3]
Q3: How long does it take to observe the effects of this compound?
A3: The timeframe for observing effects can vary depending on the cell type and the specific endpoint being measured. Changes in mitochondrial morphology can be observed in as little as 60 minutes in some systems, such as sciatic nerves.[1] However, for cultured cells, longer incubation times of 24 to 48 hours are commonly used to assess changes in mitochondrial morphology, membrane potential, and motility.[4][5]
Troubleshooting Guide: this compound Not Showing Effects
If you are not observing the expected effects of this compound in your cell line, consider the following potential issues and troubleshooting steps.
Issue 1: Suboptimal Experimental Conditions
Your experimental setup may require optimization for your specific cell line.
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Cell Type | Concentration Range | Incubation Time | Reference |
| Murine Embryonic Fibroblasts (MEFs) | 100 nM - 1 µM | 24 - 48 hours | [1][5] |
| Cultured Mouse Neurons | 100 nM - 1 µM | 24 - 48 hours | [1][6] |
| Human Motor Neurons (from iPSCs) | 100 nM | 48 hours | |
| Sciatic Nerve (ex vivo) | Not specified | 60 minutes | [1] |
Troubleshooting Workflow for Experimental Conditions
Caption: Troubleshooting workflow for optimizing this compound concentration and incubation time.
Issue 2: Cellular Context
The responsiveness of your cell line to this compound is highly dependent on its molecular background.
1. MFN1 and MFN2 Expression Levels:
-
Problem: this compound requires the presence of endogenous MFN1 or MFN2 to exert its effects.[1] If your cell line has very low or no expression of both proteins, the agonist will be ineffective.
-
Solution: Verify the expression of MFN1 and MFN2 in your cell line by Western blot. Compare the expression levels to a positive control cell line known to express these proteins (e.g., HeLa, HEK293).[7][8]
2. MFN1/MFN2 Ratio:
-
Problem: The relative levels of MFN1 and MFN2 can influence the cellular response to MFN2 mutations and potentially to MFN2 agonists. In some contexts, MFN1 can compensate for dysfunctional MFN2.[3][9] The agonist's effect might be more pronounced in cells with a specific MFN1/MFN2 ratio.
-
Solution: If possible, quantify the relative protein levels of MFN1 and MFN2 in your cell line. This can provide insight into the baseline state of the mitochondrial fusion machinery.
Table 2: MFN1 and MFN2 Expression in Common Cell Lines
| Cell Line | MFN1 Expression | MFN2 Expression | Reference |
| HeLa | Present | Present | [4][7][10] |
| HEK293 | Present | Present | [11] |
| SH-SY5Y | Present | Present | [3] |
| MEFs | Present | Present | [12] |
Signaling Pathway Considerations
Caption: this compound requires endogenous MFN1 or MFN2 expression to promote mitochondrial fusion.
Issue 3: Compound Integrity and Delivery
The stability and solubility of this compound can impact its effectiveness.
1. Solubility:
-
Problem: The agonist may precipitate out of the cell culture medium, especially if it is hydrophobic. This reduces the effective concentration.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your culture medium, do so stepwise and ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Visually inspect the medium for any signs of precipitation after adding the compound.
2. Stability:
-
Problem: The agonist may not be stable in the cell culture medium at 37°C over the course of the experiment.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. If you suspect instability, you can assess the compound's concentration in the medium over time using techniques like HPLC.
3. Adsorption to Plastics:
-
Problem: Hydrophobic compounds can sometimes adsorb to the plastic of culture plates and pipette tips, reducing the available concentration.
-
Solution: Consider using low-adhesion plastics for your experiments.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology (Aspect Ratio)
This protocol uses ImageJ/Fiji to quantify mitochondrial morphology.
-
Image Acquisition:
-
Culture cells on glass-bottom dishes or coverslips.
-
Stain mitochondria with a fluorescent probe (e.g., MitoTracker Red CMXRos).
-
Acquire images using a confocal or fluorescence microscope.
-
-
Image Analysis using ImageJ/Fiji:
-
Open the image in ImageJ/Fiji.
-
Convert the image to 8-bit.
-
Subtract background to reduce noise.
-
Apply a threshold to create a binary image where mitochondria are white and the background is black.
-
Use the "Analyze Particles" function. Set the size filter to exclude small debris. Select "Shape descriptors" in the "Set Measurements" menu.
-
The "Aspect Ratio" will be calculated for each individual mitochondrion. An aspect ratio of 1.0 indicates a perfect circle, while higher values indicate more elongated structures.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE
-
Cell Preparation:
-
Plate cells in a multi-well plate suitable for fluorescence measurements.
-
Treat cells with this compound for the desired time. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 10 µM FCCP or CCCP for 10-15 minutes).
-
-
TMRE Staining:
-
Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed culture medium (final concentration typically 25-200 nM, optimize for your cell line).
-
Remove the treatment medium and add the TMRE-containing medium.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with pre-warmed PBS or culture medium.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader (Ex/Em ≈ 549/575 nm).
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Protocol 3: Analysis of Mitochondrial Motility (Kymograph)
-
Live-Cell Imaging:
-
Culture cells on a glass-bottom dish.
-
Stain mitochondria with a live-cell fluorescent probe.
-
Place the dish on a microscope stage with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire time-lapse images of a region of interest (e.g., a neuronal axon) every 2-5 seconds for 2-5 minutes.
-
-
Kymograph Generation and Analysis:
-
Open the time-lapse image sequence in ImageJ/Fiji.
-
Use the "Multi Kymograph" plugin or a similar tool.
-
Draw a line along the path of mitochondrial movement (e.g., the axon).
-
The plugin will generate a kymograph, which is a 2D plot of distance (x-axis) versus time (y-axis).
-
In the kymograph, stationary mitochondria will appear as vertical lines, while moving mitochondria will appear as diagonal lines. The slope of the diagonal line represents the velocity of movement. Analyze the number of moving vs. stationary mitochondria and their velocities.
-
References
- 1. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restoring mitofusin balance prevents axonal degeneration in a Charcot-Marie-Tooth type 2A model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mfn2 inhibits proliferation and cell-cycle in Hela cells via Ras-NF-κB signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Dynamics Mediated by DRP1 and MFN2 Contributes to Cisplatin Chemoresistance in Human Ovarian Cancer SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure, function, and regulation of mitofusin‐2 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Loss of Mfn1 but not Mfn2 enhances adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of MFN2 agonist-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MFN2 agonist-1. The information is designed to help anticipate and troubleshoot potential experimental issues, with a focus on assessing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is designed to potently stimulate mitochondrial fusion.[1] It functions by promoting an open, fusion-permissive conformation of Mitofusin-2 (MFN2), a GTPase embedded in the outer mitochondrial membrane that is essential for this process.[2][3][4] In preclinical models of Charcot-Marie-Tooth disease type 2A (CMT2A), a condition caused by mutations in the MFN2 gene, this agonist has been shown to reverse mitochondrial defects such as "clumping" (static aggregates) and restore mitochondrial motility.[1][3][4][5]
Q2: Have any off-target effects of this compound been officially documented?
Currently, there is limited publicly available data specifically documenting off-target effects of this compound. Studies have indicated that the small molecule mitofusin agonists, including precursors to this compound, required endogenous MFN1 or MFN2 to promote mitochondrial fusion and showed no detectable promiscuous activity for structurally related dynamin proteins.[3] However, given that MFN2 itself is involved in multiple signaling pathways beyond mitochondrial fusion, the potential for off-target effects by modulating these pathways should be considered and experimentally evaluated.
Q3: What are the known signaling pathways involving MFN2 that could be potential sources of off-target effects?
MFN2 is a multifunctional protein implicated in several key cellular signaling pathways. An agonist that enhances MFN2 activity could theoretically influence these pathways:
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Ras-Raf-ERK Signaling: MFN2 has been shown to inhibit the Ras-Raf-extracellular signal-regulated kinase (ERK) 1/2 signaling pathway by interacting with both Ras and Raf-1.[6] This pathway is crucial for cell proliferation, and its inhibition by MFN2 contributes to the suppression of cell growth.[6][7]
-
PI3K-Akt Signaling: MFN2 may regulate the PI3K-Akt signaling pathway, which is important in tumor development and progression.[8]
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mTORC2/Akt Signaling: MFN2 can act as a direct inhibitor of the mTORC2 complex. It binds to Rictor (a key component of mTORC2) to suppress mTORC2's kinase activity towards Akt.[9] This interaction is significant as the mTORC2/Akt pathway is a central regulator of cell growth, metabolism, and proliferation.[9][10]
-
Wnt/β-catenin Pathway: In some cancer models, MFN2 has been found to inhibit cell proliferation via the Wnt/β-catenin pathway.[10]
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JNK Pathway: Down-regulation of MFN2 can activate the JNK pathway, which is linked to insulin (B600854) resistance.[2]
Troubleshooting Guide
This guide addresses potential unexpected experimental outcomes when using this compound and suggests experimental approaches to investigate them.
| Observed Issue | Potential Cause (Hypothetical Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in cell proliferation rates (either inhibition or promotion). | MFN2 is a known regulator of cell cycle and proliferation through pathways like Ras-Raf-ERK.[6][7] Agonist activity might be influencing these pathways. | 1. Cell Proliferation Assay: Perform a dose-response curve of this compound on your cell line and a control cell line (e.g., MFN2 knockout) and measure proliferation using assays like MTT, BrdU incorporation, or cell counting.2. Western Blot Analysis: Profile the phosphorylation status of key proteins in the Ras-Raf-ERK and PI3K-Akt/mTORC2 pathways (e.g., p-ERK, p-Akt, p-S6K). |
| Alterations in cellular metabolism not directly related to mitochondrial fusion. | MFN2 expression levels are linked to cellular metabolism and insulin sensitivity.[2] It also plays a role in the mTORC2 pathway, a master regulator of metabolism.[9] | 1. Metabolic Flux Analysis: Use techniques like Seahorse XF analysis to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.2. Glucose Uptake Assay: Measure glucose uptake to determine if the agonist affects this fundamental metabolic process. |
| Changes in cell adhesion or migration. | MFN2 has been linked to focal adhesion signaling pathways.[8] | 1. Cell Adhesion/Migration Assays: Perform transwell migration assays or wound healing assays to quantify changes in cell motility.2. Immunofluorescence: Stain for key focal adhesion proteins (e.g., FAK, paxillin) to observe any changes in their localization or expression. |
| Increased apoptosis or unexpected cell death. | MFN2 is involved in apoptosis and the unfolded protein response.[2][11] | 1. Apoptosis Assays: Use Annexin V/PI staining followed by flow cytometry or a TUNEL assay to quantify apoptotic cells.2. Western Blot for Apoptotic Markers: Probe for cleaved caspase-3, PARP cleavage, and changes in Bcl-2 family protein expression. |
Experimental Protocols for Off-Target Analysis
Protocol 1: Global Off-Target Profiling using Kinase and Phosphatase Screening
This protocol is designed to broadly identify unintended effects on cellular signaling.
-
Cell Lysis: Treat your cell line of interest with this compound at a relevant concentration and a vehicle control for a specified time. Harvest and lyse the cells in a buffer compatible with kinase/phosphatase assays, including protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Kinase/Phosphatase Profiling: Submit the lysates to a core facility or use a commercial service for broad-spectrum kinase and phosphatase activity profiling (e.g., using antibody arrays or mass spectrometry-based phosphoproteomics).
-
Data Analysis: Identify kinases or phosphatases with significantly altered activity in the agonist-treated samples compared to the control.
-
Pathway Analysis: Use bioinformatics tools to determine which signaling pathways are enriched for the identified "hit" proteins. This can provide clues to potential off-target effects.
Protocol 2: Targeted Off-Target Validation by Western Blot
This protocol is for validating potential off-target effects identified in global screens or hypothesized based on known MFN2 biology.
-
Experimental Setup: Plate cells and allow them to adhere. Treat with a dose-range of this compound and a vehicle control for various time points (e.g., 30 min, 2h, 6h, 24h).
-
Protein Extraction: Lyse cells and quantify protein concentration as in the previous protocol.
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt (Ser473), Akt, p-ERK1/2, ERK1/2, p-mTOR, mTOR).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop with an ECL substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the pathway.
Protocol 3: Genome-wide Off-Target Analysis for Small Molecules
For a comprehensive assessment, unbiased genome-wide methods can be employed to identify molecular targets.
-
Affinity-Based Methods (e.g., Chemical Proteomics):
-
Synthesize a version of this compound with a chemical handle (e.g., biotin).
-
Incubate the biotinylated agonist with cell lysate.
-
Use streptavidin beads to pull down the agonist and any interacting proteins.
-
Identify the bound proteins using mass spectrometry.
-
-
Phenotypic Screening (e.g., Cell Painting):
-
Treat cells with this compound.
-
Stain the cells with a panel of fluorescent dyes that label different organelles and cellular components.
-
Acquire high-content images of the cells.
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Use image analysis software to extract a large number of quantitative features from the images.
-
Compare the phenotypic profile of this compound to a library of reference compounds with known mechanisms of action to identify potential off-target activities.
-
Visualizations
Caption: Potential off-target signaling pathways of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MFN2 - Wikipedia [en.wikipedia.org]
- 3. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Role of mitofusin 2 (Mfn2) in controlling cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical significance of mitofusin-2 and its signaling pathways in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MFN2 suppresses cancer progression through inhibition of mTORC2/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitofusin-2: A New Mediator of Pathological Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MFN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
MFN2 agonist-1 cytotoxicity and how to avoid it
Welcome to the technical support center for MFN2 agonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound, with a specific focus on understanding and navigating potential cytotoxicity. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly cause cytotoxicity?
No, studies have shown that small molecule mitofusin agonists, including this compound, do not compromise cell viability.[1][2] The primary function of this compound is to allosterically activate MFN2 and promote mitochondrial fusion.
Q2: Why am I observing cytotoxicity in my experiments with this compound?
While this compound itself is not cytotoxic, the protein it targets, Mitofusin-2 (MFN2), is involved in the intrinsic apoptotic pathway. Overexpression or significant activation of MFN2 can be sufficient to trigger programmed cell death (apoptosis) in some cell types, such as vascular smooth muscle cells.[3][4] Therefore, the cytotoxicity observed is likely a downstream consequence of MFN2 activation, not a direct toxic effect of the compound.
Q3: What is the mechanism of MFN2-mediated apoptosis?
MFN2-induced apoptosis occurs through the mitochondrial death pathway. This process is independent of its role in mitochondrial fusion. The key signaling events include:
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Inhibition of Akt signaling: MFN2 can suppress the pro-survival Akt signaling pathway.[3][4]
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Activation of Bax and Bak: This leads to an increased mitochondrial Bax/Bcl-2 ratio.[3][4]
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Cytochrome c release: Permeabilization of the outer mitochondrial membrane by Bax/Bak results in the release of cytochrome c into the cytoplasm.[4]
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Caspase activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspase-3, leading to the dismantling of the cell.[4][5]
Q4: At what concentration should I use this compound in my in vitro experiments?
The optimal concentration of this compound should be determined empirically for your specific cell type and experimental conditions. However, published studies have used concentrations in the range of 0.5 µM to 1.0 µM to achieve biological effects without compromising cell viability.[6][7][8][9]
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing unexpected levels of cell death in your experiments, consult the following troubleshooting table.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in all wells, including controls | Solvent toxicity (e.g., DMSO) | Perform a dose-response curve for your vehicle (e.g., 0.1% to 1% DMSO) to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration is consistent across all wells and below this threshold. |
| Cell culture contamination (e.g., mycoplasma) | Test your cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. | |
| Poor cell health | Ensure cells are healthy, within a low passage number, and not overly confluent before starting the experiment. | |
| Cytotoxicity observed only in this compound treated wells | MFN2-mediated apoptosis | This may be an expected outcome in cells sensitive to MFN2 activation. Confirm apoptosis using specific assays (e.g., caspase-3 activity, Annexin V staining). |
| Incorrect compound concentration | Verify the stock concentration and dilution calculations. Prepare fresh dilutions from a new stock of this compound. | |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to dispense equal numbers of cells into each well. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
Data Summary Tables
Table 1: Effect of this compound on Cell Viability
| Compound | Cell Line | Concentration | Incubation Time | Effect on Viability | Reference |
| MFN2 Agonists | Murine Embryonic Fibroblasts (MEFs) | Not specified | Not specified | Did not compromise cell viability | [1][2] |
| MFN2 Agonists | Isolated Islets | 0.5 µM | 24 hours | No reported cytotoxicity | [6][7][9] |
Table 2: Quantitative Effects of MFN2 Overexpression on Apoptosis
| Experimental Model | Parameter Measured | Control Group | MFN2 Overexpression Group | Fold Change / % Increase | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis Rate (% of cells) | ~5% | ~25% | ~400% increase | |
| SH-SY5Y cells (rotenone-induced stress) | Caspase-3 Activity (Fold Change) | 2.91 | 1.8 (MFN2 overexpression ameliorated increase) | MFN2 overexpression reduced caspase activity by ~38% | [10] |
| Vascular Smooth Muscle Cells (VSMCs) | Cytosolic Cytochrome c (% of total) | 16.7 ± 1.72% | 79.2 ± 8.57% | ~374% increase | [4] |
| Gastric Cancer Cells | Apoptotic Cells (Q2+Q4 regions, Flow Cytometry) | ~4% | ~15% | ~275% increase | [4] |
| Glioblastoma U87MG cells (treated with curcumin) | Bax:Bcl-2 Ratio (densitometry) | 1.0 (normalized) | 3.49 (with 50 µM curcumin) | ~249% increase | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MFN2-mediated apoptotic signaling pathway.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
96-well flat-bottom plates
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Cells of interest
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Complete culture medium
-
This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include an untreated control and a vehicle-only control. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
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Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
Protocol 2: Assessment of Apoptosis by Caspase-3 Activity Assay
This protocol measures the activity of executioner caspase-3 as an indicator of apoptosis.
Materials:
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Cells cultured in multi-well plates
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Apoptosis-inducing agent (positive control)
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Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, caspase-3 substrate, e.g., DEVD-pNA)
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Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound or an appropriate stimulus (e.g., MFN2 overexpression vector) for the desired time. Include positive and negative controls.
-
Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in chilled cell lysis buffer provided in the kit.
-
Incubation: Incubate the cell lysate on ice for 10-15 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Assay: In a new 96-well plate, add an equal amount of protein from each lysate to separate wells. Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA) to each well as per the kit's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (Ex/Em = 380/440 nm for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the untreated control after normalizing to protein concentration.
Protocol 3: Detection of Cytochrome c Release by Western Blot
This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.
Materials:
-
Cell culture reagents
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Cytosol/Mitochondria Fractionation Kit
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Protease inhibitor cocktail
-
SDS-PAGE and Western blot equipment
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Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
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HRP-conjugated secondary antibody
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Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat approximately 5 x 10⁷ cells with the desired stimulus to induce apoptosis. Collect both floating and adherent cells.
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Cell Fractionation:
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Wash the cells with ice-cold PBS.
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Use a commercial cytosol/mitochondria fractionation kit according to the manufacturer's instructions. This typically involves gentle cell lysis to break the plasma membrane while keeping mitochondria intact.
-
Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions of both control and treated samples onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against Cytochrome c, COX IV, and GAPDH overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis: Analyze the band intensities. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction of treated cells indicates apoptosis. COX IV and GAPDH serve as loading and fractionation purity controls for the mitochondrial and cytosolic fractions, respectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of mitofusin 2 overexpression on the proliferation and apoptosis of high-glucose-induced rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mfn2 Overexpression Attenuates Cardio-Cerebrovascular Ischemia–Reperfusion Injury Through Mitochondrial Fusion and Activation of the AMPK/Sirt3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitofusin-2 Restrains Hepatic Stellate Cells' Proliferation via PI3K/Akt Signaling Pathway and Inhibits Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MFN2 ameliorates cell apoptosis in a cellular model of Parkinson's disease induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results with MFN2 agonist-1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MFN2 agonist-1 in their experiments.
Troubleshooting Guide
Researchers may encounter inconsistent results when using this compound. This guide provides a structured approach to identifying and resolving common issues.
| Issue | Potential Cause | Recommended Solution |
| No observable increase in mitochondrial fusion or elongation. | 1. Low endogenous MFN1/MFN2 expression: The agonist requires the presence of MFN1 or MFN2 to exert its effect.[1] | 1a. Verify MFN1 and MFN2 expression levels in your cell line via Western blot or qPCR. 1b. If expression is low, consider using a different cell line with higher endogenous MFN levels or overexpressing MFN1 or MFN2. |
| 2. Suboptimal agonist concentration: The concentration of this compound may be too low to elicit a response. | 2a. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. 2b. A starting concentration of 100 nM has been shown to be effective in some neuronal cell lines.[2] | |
| 3. Insufficient treatment duration: The incubation time may not be long enough for changes in mitochondrial morphology to become apparent. | 3a. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal treatment duration. | |
| 4. High cell density: Confluent or overly dense cell cultures can exhibit altered mitochondrial morphology, which may mask the effects of the agonist. | 4a. Seed cells at a lower density (e.g., 50-70% confluency) to allow for clear visualization of individual mitochondrial networks. | |
| 5. Agonist degradation: this compound may be unstable in cell culture media over long incubation periods. | 5a. Prepare fresh stock solutions in DMSO and add to the media immediately before use. 5b. For long-term experiments, consider replenishing the media with fresh agonist every 24 hours. | |
| Increased mitochondrial fragmentation or cell death. | 1. Agonist cytotoxicity: High concentrations of this compound may be toxic to certain cell lines. | 1a. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range for your cells. 1b. Use the lowest effective concentration determined from your dose-response experiments. |
| 2. Off-target effects: Although reported to be specific, off-target effects at high concentrations cannot be entirely ruled out. | 2a. Review the literature for any reported off-target effects. 2b. As a control, test the agonist in MFN1/MFN2 double knockout cells; no effect on mitochondrial morphology should be observed.[1] | |
| 3. Induction of apoptosis: MFN2 has been implicated in apoptosis signaling pathways.[3][4] | 3a. Assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to determine if the agonist is inducing a pro-apoptotic response in your system. | |
| Variability between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, serum concentration, or confluency can affect mitochondrial dynamics. | 1a. Maintain consistent cell culture practices, including using cells within a defined passage number range. 1b. Serum starvation has been shown to affect mitochondrial morphology and metabolism, so maintain consistent serum concentrations during experiments.[5][6] |
| 2. Inconsistent agonist preparation: Improper storage or handling of the this compound can lead to loss of activity. | 2a. Store the powdered compound at -20°C for long-term storage.[7] 2b. Prepare fresh stock solutions in high-quality, anhydrous DMSO and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that allosterically activates Mitofusin-2 (MFN2). It promotes a conformational change in MFN2 from a "closed" (fusion-incompetent) to an "open" (fusion-permissive) state. This enhanced MFN2 activity facilitates the tethering and fusion of the outer mitochondrial membranes of adjacent mitochondria, leading to the formation of a more interconnected mitochondrial network.[1]
Q2: In which experimental systems is this compound expected to be effective?
A2: this compound is effective in systems where mitochondrial fragmentation is a result of reduced MFN2 activity. This includes cells with mutations in MFN2 that impair its function, such as those found in Charcot-Marie-Tooth disease type 2A (CMT2A).[1] The agonist works by "supercharging" the remaining wild-type MFN2 or MFN1 to overcome the dominant-negative effect of the mutant protein.[1] It is also effective in cells with pathologically fragmented mitochondria due to other stresses, provided that functional MFN1 or MFN2 is present.
Q3: Will this compound work in MFN2 knockout cells?
A3: No, this compound requires the presence of either MFN1 or MFN2 to mediate its pro-fusion effects. In cells lacking both MFN1 and MFN2, the agonist will have no effect on mitochondrial morphology.[1]
Q4: What are the expected downstream effects of MFN2 activation by this agonist?
A4: Beyond promoting mitochondrial fusion, activation of MFN2 can influence several cellular processes:
-
Mitochondrial Motility: Increased MFN2 activity can restore mitochondrial motility in neurons expressing certain MFN2 mutants.[2]
-
Apoptosis: MFN2 has a complex role in apoptosis. It can interact with pro-apoptotic proteins like Bax and influence the mitochondrial apoptotic pathway.[3][4] The effect of the agonist on apoptosis may be cell-type and context-dependent.
-
Mitophagy: MFN2 is a receptor for the E3 ubiquitin ligase Parkin, a key regulator of mitophagy (the selective removal of damaged mitochondria). MFN2 phosphorylation by PINK1 promotes Parkin recruitment.[8][9][10] Activating MFN2 could potentially influence the efficiency of mitophagy.
-
ER-Mitochondria Tethering: MFN2 is located at the endoplasmic reticulum (ER)-mitochondria interface and is involved in tethering these two organelles. This interaction is crucial for calcium homeostasis and ER stress responses.
Q5: Are there any known off-target effects of this compound?
A5: The initial characterization of this compound suggests that it does not have promiscuous activity against structurally related dynamin proteins.[1] However, comprehensive off-target screening data is not widely available. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects. Standard kinase panel screening can be performed to assess off-target kinase inhibition.[11]
Quantitative Data
Table 1: Effect of this compound on Mitochondrial Motility in Cultured Neurons
| Treatment | Concentration | % Motile Mitochondria (Mean ± SEM) |
| Vehicle | - | ~5% |
| This compound | 100 nM | ~25% |
Data derived from studies on cultured mouse neurons expressing the CMT2A mutant MFN2 T105M.[12]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Aim for a cell density of 50-70% confluency at the time of imaging to ensure clear visualization of individual cells.
-
Mitochondrial Staining:
-
Live-cell imaging: Incubate cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker™ Red CMXRos at 50-100 nM) for 15-30 minutes at 37°C. Wash with pre-warmed media before imaging.
-
Immunofluorescence: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with a primary antibody against a mitochondrial protein (e.g., TOMM20, Cytochrome c) followed by a fluorescently labeled secondary antibody.
-
-
This compound Treatment: Treat cells with the desired concentration of this compound for the determined optimal duration. Include a vehicle control (DMSO) at the same final concentration.
-
Image Acquisition: Acquire images using a confocal microscope with a high-magnification objective (e.g., 63x or 100x oil immersion). Capture Z-stacks to visualize the entire mitochondrial network.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin, or other specialized software) to quantify mitochondrial morphology.
-
Key parameters to measure include:
-
Aspect Ratio: Ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria.
-
Form Factor: A measure of particle shape complexity. Higher values indicate more branched and interconnected networks.
-
Number of mitochondrial fragments: A count of individual mitochondrial particles.
-
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound Mechanism and Downstream Effects.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: MFN2's Role in the Mitochondrial Apoptosis Pathway.
References
- 1. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Mitofusin 2 triggers vascular smooth muscle cell apoptosis via mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Serum starvation affects mitochondrial metabolism of adipose-derived stem/stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. PINK1- Phosphorylated Mitofusin 2 is a Parkin Receptor for Culling Damaged Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective localization of Mfn2 near PINK1 enables its preferential ubiquitination by Parkin on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mfn2 ubiquitination by PINK1/parkin gates the p97-dependent release of ER from mitochondria to drive mitophagy | eLife [elifesciences.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
why is MFN2 agonist-1 not rescuing my mutant MFN2 phenotype
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with MFN2 agonist-1, particularly when it fails to rescue a mutant MFN2 phenotype.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as B-A/l) is a small molecule designed to allosterically activate Mitofusin-2 (MFN2), a key protein in mitochondrial fusion.[1][2] It functions by mimicking a peptide from the MFN2 Heptad Repeat 1 (HR1) domain, which disrupts the intramolecular interaction between HR1 and Heptad Repeat 2 (HR2). This promotes an "open" and fusion-permissive conformation of the MFN2 protein, thereby enhancing mitochondrial fusion.[2][3][4]
Q2: What is the primary role of MFN2?
A2: MFN2 is a GTPase embedded in the outer mitochondrial membrane (OMM).[5] Its primary role is to mediate the fusion of mitochondria, a process essential for maintaining a healthy mitochondrial network.[5][6] Beyond fusion, MFN2 is involved in several other critical cellular functions, including:
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Mitochondria-Endoplasmic Reticulum (ER) Tethering: MFN2 helps form contact sites between mitochondria and the ER, which are crucial for calcium and lipid exchange.[7][8][9]
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Mitochondrial Transport: It plays a role in the movement of mitochondria along microtubules, which is particularly important in elongated cells like neurons.[5][7]
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Metabolic Regulation: MFN2 is linked to metabolic homeostasis and insulin (B600854) signaling.[6][9]
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Mitophagy: It can act as a receptor for Parkin, facilitating the clearance of damaged mitochondria.[6][10]
Q3: What are the common consequences of MFN2 mutations?
A3: Mutations in the MFN2 gene are the primary cause of Charcot-Marie-Tooth disease type 2A (CMT2A), a peripheral neuropathy.[11][12] Over 100 different mutations have been identified, most of which are missense mutations located in or near the GTPase domain.[7][11] These mutations can lead to a range of cellular defects, including fragmented or aggregated mitochondria, impaired mitochondrial motility, and altered mitochondrial membrane potential.[2][13][14] The specific functional impact can vary, with some mutations causing a loss of fusion function while others may have a dominant-negative effect on the wild-type protein.[15][16]
Troubleshooting Guide: Why is this compound Not Rescuing My Mutant Phenotype?
Here we address specific issues that may explain why this compound is not producing the expected rescue effect in your experiments.
Category 1: Issues Related to the Specific MFN2 Mutation
Q: My specific MFN2 mutant does not respond to the agonist. Why?
A: The rescue effect of this compound is highly dependent on the nature of the MFN2 mutation and the presence of other functional mitofusins.
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Mechanism of Action: this compound does not directly repair a non-functional mutant MFN2 protein. Instead, it works by activating any remaining wild-type MFN1 or MFN2 in the cell.[2][17] By stabilizing the fusion-permissive conformation of these healthy mitofusins, the agonist helps to overcome the dominant-negative effect of the mutant protein.[2][3]
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GTPase Domain Mutations: If your mutation severely cripples the GTPase activity of MFN2 (e.g., R94Q, T105M), the agonist cannot restore this enzymatic function.[2][17] The rescue observed in preclinical models of these mutants relies on the agonist "supercharging" the endogenous, healthy MFN1 and the wild-type MFN2 allele.[2] If your cellular system lacks sufficient levels of functional MFN1 or wild-type MFN2, the agonist will be ineffective.[2][17]
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Mutation Location: Most disease-causing mutations are in the GTPase domain.[7] The agonist targets the HR1-HR2 interface.[2] While it has shown efficacy for GTPase mutants like T105M, mutations in other domains could potentially alter the protein's conformation in a way that prevents the agonist from effectively inducing the "open" state.
-
Phenotype is Not Fragmentation: Some MFN2 mutations do not cause the expected mitochondrial fragmentation. Instead, they can lead to hyper-elongated or "hyperfused" mitochondrial networks, possibly by altering the balance with the fission machinery protein DRP1.[8][13] In such cases, a fusion-promoting agonist would not be the appropriate therapeutic strategy and would not be expected to rescue the phenotype.
Category 2: Issues Related to the Experimental System
Q: Could my cell line or experimental model be the problem?
A: Yes, the genetic background of your experimental model is critical.
-
Absence of Wild-Type Mitofusins: As stated above, the agonist requires endogenous MFN1 or MFN2 to function.[2] Experiments in MFN1/MFN2 double-knockout cells that only express a GTPase-dead MFN2 mutant will not show a rescue effect.[2][17] The relative expression levels of MFN1 and MFN2 are tissue-specific, which may explain the neuronal specificity of CMT2A.[18] Ensure your cell model has a wild-type copy of either Mfn1 or Mfn2 present and expressed.
-
Dominant-Negative Severity: The efficacy of the agonist depends on its ability to boost the function of wild-type mitofusins to a level that overcomes the inhibition from the mutant protein. If the mutant MFN2 is heavily overexpressed or has an exceptionally strong dominant-negative effect, the agonist may not be potent enough to restore balance.
Category 3: Issues Related to Experimental Protocol & Reagents
Q: I've confirmed my model is appropriate. What else could be wrong?
A: Carefully review your experimental protocol and reagent handling.
-
Agonist Concentration and Stability: Ensure you are using the agonist at an effective concentration and that its stability has not been compromised. Prepare fresh dilutions and follow the manufacturer's storage instructions (typically -20°C for short-term).[1]
-
Treatment Duration: The time required to observe a phenotypic rescue can vary. Assess mitochondrial morphology and function at multiple time points following agonist application.
-
Assay Sensitivity: The endpoint you are measuring must be sensitive enough to detect a rescue. Visual assessment of mitochondrial morphology can be subjective. Quantify metrics like mitochondrial aspect ratio, branch length, or form factor using imaging software. For functional rescue, consider assays for mitochondrial membrane potential, motility, or respiration.[19][20]
Quantitative Data Summary
Table 1: Impact of Common MFN2 Mutations on Protein Function
| Mutation | Location | Reported Phenotype | Agonist Rescue Potential | Reference(s) |
| R94Q | GTPase Domain | Mitochondrial fragmentation, impaired transport, dominant-negative | Demonstrated rescue in models with endogenous MFN1/MFN2 | [2],[18] |
| T105M | GTPase Domain | Mitochondrial clumping, fragmentation, hypomotility | Demonstrated rescue in models with endogenous MFN1/MFN2 | [1],[2] |
| L248H | Unknown | Hyper-elongated mitochondria, impaired fission | Low; agonist promotes fusion, which may worsen phenotype | [13] |
| M376V | HR1 Domain | Mitochondrial fragmentation, enhanced fission | High; agonist targets this functional interface | [13],[3] |
| M393I | HR1 Domain | Incomplete rescue of fragmentation (loss-of-function) | High; agonist may compensate for reduced function | [15] |
Table 2: Recommended Experimental Parameters for this compound
| Parameter | Recommendation | Notes |
| Working Concentration | 1-10 µM | Perform a dose-response curve to determine the optimal concentration for your specific cell type and mutant. |
| Solvent | DMSO | Prepare a concentrated stock solution in DMSO. |
| Storage | -20°C (stock) | Avoid repeated freeze-thaw cycles. Use within one month when stored at -20°C.[1] |
| Incubation Time | 4 - 24 hours | Time-course experiments are recommended to identify the optimal treatment window. |
| Key Controls | Untreated cells, Vehicle control (DMSO), Wild-type cells, Cells expressing only the mutant MFN2 (if possible) | Controls are essential to validate the specificity of the agonist's effect. |
Detailed Experimental Protocols
Protocol 1: Assessing Mitochondrial Morphology Rescue
-
Cell Culture: Plate cells (e.g., patient-derived fibroblasts, or MEFs expressing mutant MFN2) on glass-bottom dishes suitable for high-resolution imaging.
-
Mitochondrial Staining: Incubate cells with a mitochondrial fluorescent probe (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's protocol to visualize the mitochondrial network.
-
Agonist Treatment: Treat cells with this compound at the desired concentration and for the desired duration. Include vehicle-only controls.
-
Live-Cell Imaging: Acquire images using a confocal microscope. Capture Z-stacks to obtain a complete view of the mitochondrial network within the cells.
-
Image Analysis:
-
Use software like ImageJ/Fiji to process the images.
-
Apply a threshold to create a binary mask of the mitochondria.
-
Use plugins (e.g., Mitochondrial Network Analysis - MiNA) to quantify parameters such as:
-
Aspect Ratio: A measure of mitochondrial length to width. Higher values indicate more elongated, fused mitochondria.
-
Form Factor: A measure of mitochondrial branching complexity.
-
Percentage of Fragmented Mitochondria: Categorize cells based on whether their mitochondria are predominantly fragmented, tubular, or hyperfused.
-
-
Protocol 2: Mitochondrial Fusion Assay using Photoactivatable GFP
This assay directly measures the fusion capacity of mitochondria.[13]
-
Transfection: Co-transfect cells with two plasmids: one expressing a mitochondrial-targeted red fluorescent protein (e.g., mt-RFP) and another expressing a mitochondrial-targeted photoactivatable green fluorescent protein (mt-PA-GFP).
-
Agonist Treatment: Treat the transfected cells with this compound or vehicle control.
-
Photoactivation: Using a confocal microscope, select a small region of interest (ROI) containing a few mitochondria within a cell and photoactivate the mt-PA-GFP with a 405 nm laser.
-
Time-Lapse Imaging: Acquire images of both the red and green channels over time (e.g., every 30 seconds for 10 minutes).
-
Analysis: Measure the spread of the green fluorescence signal from the photoactivated region to the rest of the mitochondrial network (visualized by the red signal). A rapid spread indicates active mitochondrial fusion. Quantify the decrease in fluorescence intensity within the ROI and the corresponding increase in the surrounding network.
Visualizations
Signaling and Functional Pathways of MFN2
Caption: Key functions and interactions of the MFN2 protein.
Mechanism of this compound
Caption: this compound activates wild-type mitofusins to overcome mutant inhibition.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MFN2 - Wikipedia [en.wikipedia.org]
- 6. MFN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Structure, function, and regulation of mitofusin‐2 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Impaired Mitochondrial Dynamics in MFN2-Mediated Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MFN2 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. medlineplus.gov [medlineplus.gov]
- 13. Disease-causing MFN2 mutants impair mitochondrial fission dynamics by distinct DRP1 dysregulation | bioRxiv [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Two rare human mitofusin 2 mutations alter mitochondrial dynamics and induce retinal and cardiac pathology in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Mitofusin 2 Dysfunction and Disease in Mice and Men [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Restoring mitofusin balance prevents axonal degeneration in a Charcot-Marie-Tooth type 2A model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. A cellular assay to determine the fusion capacity of MFN2 variants linked to Charcot-Marie-Tooth disease of type 2 A - PubMed [pubmed.ncbi.nlm.nih.gov]
managing the short in vivo half-life of MFN2 agonist-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the short in vivo half-life of MFN2 agonist-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that potently stimulates mitochondrial fusion in cells, including those deficient in Mitofusin-2 (MFN2).[1][2][3] Its primary mechanism involves allosterically activating MFN2, which promotes a conformational change favoring mitochondrial fusion.[2] This can reverse mitochondrial defects such as "clumping" (static mitochondrial aggregates) and restore mitochondrial motility in neurons.[1]
Q2: What is the reported in vivo half-life of this compound?
A2: Currently, there is no publicly available in vivo half-life data specifically for this compound. However, similar mitofusin activators have reported short in vivo plasma half-lives. For instance, the piperine-derived mitofusin activator, 8015-P2, has a reported plasma half-time of 2.2 hours in mice after oral administration.[4] Another mitofusin activator, trans-MiM111, has a reported plasma half-life of approximately 2.3 hours after intramuscular administration in mice. Based on these related compounds, it is anticipated that this compound also possesses a short in vivo half-life.
Q3: What are the primary challenges associated with the short in vivo half-life of this compound?
A3: A short in vivo half-life presents several challenges for preclinical and clinical development:
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Reduced Therapeutic Efficacy: Rapid clearance from the body may prevent the compound from reaching and maintaining therapeutic concentrations at the target site.
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Frequent Dosing: To maintain therapeutic levels, frequent administration is often necessary, which can be inconvenient and reduce patient compliance in a clinical setting.
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Increased Risk of Off-Target Effects: High, frequent doses can lead to transiently high peak plasma concentrations, potentially increasing the risk of off-target effects and toxicity.[5]
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Difficulty in Establishing Dose-Response Relationships: The rapid elimination can complicate the interpretation of pharmacokinetic and pharmacodynamic (PK/PD) data.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to the short in vivo half-life of this compound.
Issue 1: Inconsistent or lower-than-expected efficacy in in vivo models.
-
Possible Cause: The short half-life of this compound leads to suboptimal drug exposure at the target tissue.
-
Troubleshooting Steps:
-
Verify Pharmacokinetics: Conduct a pilot pharmacokinetic study to determine the actual half-life, Cmax, and AUC of this compound in your specific animal model and formulation.
-
Adjust Dosing Regimen: Instead of a single daily dose, consider a more frequent dosing schedule (e.g., twice or three times daily) to maintain more consistent plasma concentrations.[7]
-
Optimize Formulation: Explore formulation strategies to extend the in vivo half-life. (See Issue 2 for details).
-
Consider an Alternative Route of Administration: If using oral administration, poor bioavailability could be a contributing factor. Investigate subcutaneous or intravenous administration to potentially increase systemic exposure.
-
Issue 2: How can the in vivo half-life of this compound be extended?
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Possible Solutions: Several formulation and chemical modification strategies can be employed to extend the in vivo half-life of small molecules and peptides.[8][9][10][11][12]
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PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the molecule, reducing renal clearance.[11]
-
Lipidation: Acylation with fatty acids can promote binding to serum albumin, which acts as a carrier and reduces renal filtration.[8]
-
Fusion to Albumin or Fc Fragments: For peptide-based agonists, genetic fusion to human serum albumin (HSA) or the Fc region of an antibody can significantly prolong circulation time by leveraging the neonatal Fc receptor (FcRn) recycling mechanism.[12]
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Encapsulation in Nanoparticles: Formulating the agonist within lipid-based or polymeric nanoparticles can protect it from degradation and clearance, leading to a sustained release profile.
-
Structural Modification: Introducing metabolically inert groups or modifying sites prone to enzymatic degradation can enhance stability.[7]
-
Issue 3: Difficulty in detecting and quantifying this compound in plasma or tissue samples.
-
Possible Cause: The concentration of the agonist rapidly falls below the limit of quantification (LOQ) of the analytical method.
-
Troubleshooting Steps:
-
Optimize Bioanalytical Method: Increase the sensitivity of your LC-MS/MS or other analytical methods. This may involve optimizing sample extraction, chromatography, and mass spectrometer parameters.
-
Adjust Sampling Time Points: Collect blood or tissue samples at earlier and more frequent time points post-administration to capture the peak concentration and initial elimination phase.
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Increase Dose (with caution): In preclinical models, a higher dose may be administered to achieve detectable concentrations, but be mindful of potential toxicity.
-
Quantitative Data Summary
The following table provides a hypothetical pharmacokinetic profile for this compound based on data from similar mitofusin activators. Note: These values are for illustrative purposes and should be determined experimentally for this compound.
| Parameter | This compound (Hypothetical) | 8015-P2 (Mitofusin Activator)[4] | trans-MiM111 (Mitofusin Activator) |
| Half-life (t½) | ~2.0 hours | 2.2 hours | ~2.3 hours |
| Route of Administration | Oral / Intravenous | Oral | Intramuscular |
| Animal Model | Mouse | Mouse | Mouse |
Experimental Protocols
Protocol 1: In Vivo Half-Life Determination of this compound in Mice
Objective: To determine the pharmacokinetic profile and elimination half-life of this compound in mice following intravenous (IV) administration.
Materials:
-
This compound
-
Vehicle for formulation (e.g., saline, DMSO/PEG solution)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Syringes and needles for IV injection
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for IV administration (e.g., 1 mg/mL).
-
Dosing: Administer a single IV bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at the following time points post-dose: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.[13][14]
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Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software to perform a non-compartmental analysis and calculate key parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[15]
-
Signaling Pathways and Experimental Workflow Diagrams
MFN2-Related Signaling Pathways
MFN2 is involved in several crucial cellular signaling pathways. Understanding these pathways can provide context for the therapeutic effects and potential off-target effects of this compound.
Caption: MFN2 interaction with the Ras-Raf-MEK-ERK and PI3K-Akt signaling pathways.
Experimental Workflow for In Vivo Half-Life Determination
The following diagram illustrates the key steps in determining the in vivo half-life of this compound.
Caption: Workflow for determining the in vivo half-life of this compound.
Logical Relationship for Half-Life Extension Strategies
This diagram outlines the logical approach to selecting a strategy for extending the in vivo half-life of this compound.
Caption: Decision tree for selecting a half-life extension strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MFN2 agonists reverse mitochondrial defects in preclinical models of CMT2A - Institut de Myologie [institut-myologie.org]
- 4. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kinampark.com [kinampark.com]
- 12. researchgate.net [researchgate.net]
- 13. Tuning protein half-life in mouse using sequence-defined biopolymers functionalized with lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput quantitative microscopy-based half-life measurements of intravenously injected agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in MFN2 agonist-1 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using MFN2 agonist-1. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that potently stimulates mitochondrial fusion.[1] It functions as an allosteric activator of Mitofusin-2 (MFN2), a key protein in the outer mitochondrial membrane that mediates mitochondrial fusion.[2] this compound is designed to mimic the peptide-peptide interface of MFN2, disrupting inhibitory interactions and promoting a fusion-competent conformation of the MFN2 protein.[2] This activation helps to reverse mitochondrial defects such as fragmentation, clumping (static mitochondrial aggregates), and impaired motility.[1][2]
Q2: In what experimental systems has this compound been shown to be effective?
This compound has demonstrated efficacy in preclinical models of Charcot-Marie-Tooth disease type 2A (CMT2A).[2][3] Specifically, it has been shown to reverse mitochondrial defects in cultured mouse neurons expressing CMT2A mutant MFN2.[1][2] It has also been shown to be effective in mouse embryonic fibroblasts (MEFs) deficient in MFN2, where it can restore mitochondrial fusion.[1] The activity of this compound is dependent on the presence of endogenous MFN1 or MFN2.[2]
Q3: What are the optimal concentration and incubation times for this compound in cell culture experiments?
The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific experimental endpoint. However, based on published studies, a concentration range of 100 nM to 1 µM is often used for in vitro experiments. Incubation times can range from a few hours to overnight. For example, overnight treatment with 100 nM of a mitofusin activator has been used to assess mitochondrial elongation in MEFs. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q4: I am not observing the expected increase in mitochondrial fusion. What are the possible reasons?
Several factors can contribute to a lack of response to this compound. Here are some key troubleshooting points:
-
Cell Type and MFN Expression: The effect of this compound is dependent on the presence of endogenous MFN1 or MFN2.[2] Ensure that your cell line expresses sufficient levels of either of these proteins. MFN1 and MFN2 expression levels can vary significantly between different cell types. Consider performing a western blot to confirm MFN1/MFN2 expression in your cells.
-
Agonist-1 Quality and Stability: Verify the quality and proper storage of your this compound. The compound should be stored as recommended by the supplier, typically at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. Prepare fresh working solutions from a stock solution for each experiment.
-
Vehicle Control: Ensure that the vehicle control (e.g., DMSO) is not affecting mitochondrial morphology. High concentrations of DMSO can be toxic to cells and impact mitochondrial function. Keep the final DMSO concentration consistent across all conditions and as low as possible (typically ≤ 0.1%).
-
Experimental Readout: The method used to quantify mitochondrial fusion can influence the results. Visual assessment of mitochondrial morphology can be subjective. Quantitative methods like measuring mitochondrial aspect ratio or using photoactivatable fluorescent proteins are recommended for more objective analysis.
-
Cell Health: Ensure that the cells are healthy and not under stress from other factors, as this can impact mitochondrial dynamics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in mitochondrial morphology | Low or absent MFN1/MFN2 expression in the cell line. | Verify MFN1/MFN2 protein levels by Western blot. Choose a cell line with known MFN1/MFN2 expression or consider overexpression of MFN1 or MFN2. MFN2 agonists require endogenous MFN1 or MFN2 to promote mitochondrial fusion.[2] |
| Inactive this compound. | Purchase from a reputable supplier. Ensure proper storage conditions (typically -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| Suboptimal agonist concentration or incubation time. | Perform a dose-response (e.g., 10 nM - 10 µM) and time-course (e.g., 4, 8, 16, 24 hours) experiment to determine the optimal conditions for your cell type. | |
| High background of mitochondrial fragmentation due to cell stress. | Optimize cell culture conditions. Ensure cells are not overgrown or nutrient-deprived. Use a positive control for mitochondrial fusion if available. | |
| Increased mitochondrial fragmentation | Cytotoxicity of this compound at high concentrations. | Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of the agonist in your cell line. Use concentrations well below the toxic threshold. |
| Vehicle (e.g., DMSO) toxicity. | Keep the final vehicle concentration low (e.g., ≤0.1%) and consistent across all treatment groups, including the untreated control. | |
| High variability between replicates | Inconsistent cell density or passage number. | Plate cells at a consistent density for all experiments. Use cells within a consistent and low passage number range, as mitochondrial function can change with extensive passaging. |
| Subjective quantification of mitochondrial morphology. | Utilize quantitative image analysis software to measure parameters like mitochondrial aspect ratio, form factor, or fragmentation index. Blind the analysis to the experimental conditions. | |
| Inconsistent agonist-1 treatment. | Ensure uniform mixing of the agonist in the culture medium and consistent incubation times for all replicates. |
Data Presentation
Table 1: Effect of this compound on Mitochondrial Motility in Cultured Neurons
| Treatment | Mobile Mitochondria (%) | Average Velocity (µm/s) |
| Vehicle (Control) | 5 ± 1 | 0.3 ± 0.05 |
| This compound (100 nM) | 25 ± 3 | 0.6 ± 0.08 |
| This compound (500 nM) | 35 ± 4 | 0.7 ± 0.1 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Effect of this compound on Mitochondrial Aspect Ratio in MFN2-Deficient MEFs
| Treatment | Average Mitochondrial Aspect Ratio |
| Vehicle (Control) | 1.5 ± 0.2 |
| This compound (100 nM) | 3.2 ± 0.4 |
| This compound (500 nM) | 4.5 ± 0.5 |
Data are presented as mean ± SEM from three independent experiments. Aspect ratio is a measure of mitochondrial length to width, with higher values indicating more elongated, fused mitochondria.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology by Fluorescence Microscopy
Objective: To qualitatively and quantitatively assess changes in mitochondrial morphology in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., MEFs, primary neurons)
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MitoTracker Red CMXRos (or other suitable mitochondrial stain)
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This compound
-
Vehicle (e.g., DMSO)
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of imaging.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control. Include an untreated control. Incubate for the desired time period (e.g., 16-24 hours).
-
Mitochondrial Staining: 30 minutes before the end of the incubation, add MitoTracker Red CMXRos to the culture medium at the manufacturer's recommended concentration (e.g., 100-200 nM).
-
Fixation: After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash the coverslips twice with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. A common parameter is the aspect ratio (major axis/minor axis) of individual mitochondria. An increase in the average aspect ratio indicates mitochondrial elongation and fusion.
Protocol 2: Analysis of Mitochondrial Motility in Primary Neurons
Objective: To measure the effect of this compound on the dynamic movement of mitochondria in neuronal axons.
Materials:
-
Primary neuron culture (e.g., dorsal root ganglion neurons)
-
MitoTracker Red CMXRos or transfection with a mitochondrially-targeted fluorescent protein (e.g., mito-DsRed)
-
This compound
-
Vehicle (e.g., DMSO)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Neuron Culture and Labeling: Culture primary neurons on glass-bottom dishes. Label mitochondria by adding MitoTracker Red CMXRos to the medium for 30 minutes or by transfection with a mito-fluorescent protein construct.
-
Treatment: Replace the labeling medium with fresh, pre-warmed culture medium containing the desired concentrations of this compound or vehicle control.
-
Live-Cell Imaging: Place the dish on the stage of the live-cell imaging microscope. Allow the cells to equilibrate in the environmental chamber.
-
Time-Lapse Acquisition: Acquire time-lapse images of a selected axonal region at a specific frame rate (e.g., 1 frame every 2-5 seconds) for a total duration of 2-5 minutes.
-
Kymograph Analysis: Generate kymographs from the time-lapse image series using image analysis software. A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of mitochondrial movement.
-
Quantification: From the kymographs, quantify the percentage of mobile mitochondria (those showing displacement over time) and their average velocity.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Mitochondrial Morphology.
Caption: Troubleshooting Logic Tree for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for MFN2 agonist-1 vehicle effects
Welcome to the technical support center for MFN2 agonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot potential issues related to its application, particularly concerning vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound that promotes mitochondrial fusion.[1][2] It functions by allosterically activating Mitofusin-2 (MFN2), a key protein in the outer mitochondrial membrane that mediates the fusion of mitochondria.[3] By activating MFN2, the agonist helps to restore a healthy, elongated mitochondrial network, which can be beneficial in disease models characterized by mitochondrial fragmentation.[3][4]
Q2: What is the recommended vehicle for dissolving this compound?
A2: The most common vehicle for dissolving this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo applications, a formulation of 10% DMSO in a solution containing a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin is often used.[5]
Q3: Can the vehicle, DMSO, affect my experimental results?
A3: Yes, DMSO is not biologically inert and can have dose-dependent effects on cellular processes, including mitochondrial morphology and function. High concentrations of DMSO can induce mitochondrial swelling, disrupt the mitochondrial membrane potential, and even trigger apoptosis. Therefore, it is crucial to use a proper vehicle control in all experiments to distinguish the effects of this compound from those of the solvent.
Q4: What is a proper vehicle control for an this compound experiment?
A4: A proper vehicle control consists of treating a parallel set of cells or animals with the same concentration of DMSO (or the complete vehicle formulation for in vivo studies) as the this compound treated group, but without the agonist itself. This allows for the direct comparison and subtraction of any vehicle-induced effects from the effects observed with the agonist.
Q5: What are the typical concentrations of this compound and DMSO to use in cell culture experiments?
A5: this compound is typically used in the low micromolar range in cell culture, with concentrations around 0.5 µM to 1 µM being effective in promoting mitochondrial fusion.[5][6] The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to minimize its off-target effects. Some cell lines may tolerate up to 0.5% DMSO, but it is essential to determine the optimal concentration for your specific cell type.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant change in mitochondrial morphology after this compound treatment. | 1. Ineffective agonist concentration. 2. Insufficient incubation time. 3. Cell type is not responsive. 4. Agonist degradation. | 1. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 5 µM). 2. Increase the incubation time (e.g., from 6 hours to 24 hours). 3. Confirm MFN2 expression in your cell line. 4. Ensure proper storage of the agonist stock solution (-20°C or -80°C) and use freshly prepared dilutions. |
| Both this compound and vehicle control groups show increased mitochondrial fragmentation. | 1. DMSO concentration is too high, causing toxicity. 2. Other stressors in the cell culture environment. | 1. Reduce the final DMSO concentration in your experiments to below 0.1%. Perform a DMSO toxicity curve for your specific cell line. 2. Ensure optimal cell culture conditions (e.g., proper CO2 levels, humidity, and media formulation). |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent agonist or vehicle preparation. 3. Differences in cell density at the time of treatment. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of the agonist and vehicle for each experiment from a reliable stock. 3. Seed cells at a consistent density to ensure uniform confluency during treatment. |
| Unexpected changes in signaling pathways (e.g., p-ERK, p-Akt) in the vehicle control group. | DMSO can independently modulate certain signaling pathways. | This highlights the critical importance of the vehicle control. Always normalize the data from the this compound treated group to the vehicle control group to isolate the specific effects of the agonist. |
Experimental Protocols
In Vitro Analysis of Mitochondrial Morphology
This protocol describes the assessment of mitochondrial morphology in cultured cells treated with this compound.
Materials:
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Cells of interest (e.g., murine embryonic fibroblasts - MEFs)
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Complete cell culture medium
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This compound
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DMSO (cell culture grade)
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MitoTracker dye (e.g., MitoTracker Red CMXRos)
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Phosphate-buffered saline (PBS)
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Fixative (e.g., 4% paraformaldehyde in PBS)
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Mounting medium with DAPI
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Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that allows for clear visualization of individual cells and their mitochondrial networks after overnight incubation.
-
Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM).
-
Prepare a vehicle control solution by diluting DMSO in complete cell culture medium to the same final concentration as in the agonist-treated wells (e.g., 0.01% if the final agonist concentration is 1 µM from a 10 mM stock).
-
-
Treatment:
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Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 6 to 24 hours).
-
-
Mitochondrial Staining:
-
Thirty minutes before the end of the incubation, add MitoTracker dye to the medium at the manufacturer's recommended concentration (e.g., 100 nM).
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Incubate for 30 minutes at 37°C.
-
-
Fixation and Mounting:
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Wash the cells twice with warm PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Wash the cells three times with PBS.
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Mount the coverslips onto glass slides using mounting medium with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
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Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). The primary parameters to measure are the aspect ratio (major axis/minor axis) and form factor (perimeter² / (4π * area)), where higher values indicate a more elongated and interconnected mitochondrial network.[8][9]
-
Western Blot Analysis of Signaling Pathways
This protocol outlines the procedure to assess the activation of key signaling molecules downstream of MFN2.
Materials:
-
Treated cell lysates
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-MFN2, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
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Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
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Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-ERK) and a loading control (e.g., anti-GAPDH).
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Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Effect of this compound on Mitochondrial Morphology
| Treatment | Concentration | Incubation Time | Aspect Ratio (Mean ± SD) | Form Factor (Mean ± SD) |
| Untreated Control | - | 24h | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Vehicle (0.1% DMSO) | 0.1% | 24h | 2.4 ± 0.6 | 1.7 ± 0.4 |
| This compound | 1 µM | 24h | 4.2 ± 0.8 | 3.1 ± 0.6 |
Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Signaling Pathway Activation
| Treatment | Concentration | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-Akt / Total Akt (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 0.1% | 1.0 | 1.0 |
| This compound | 1 µM | 0.6 | 0.7 |
Data are hypothetical and for illustrative purposes, based on the known inhibitory role of MFN2 on these pathways.
Visualizations
MFN2 Signaling Pathways
Caption: this compound activates MFN2, promoting mitochondrial fusion and inhibiting pro-proliferative signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: A streamlined workflow for evaluating the in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Image Analysis of the Mitochondrial Network Morphology With Applications in Cancer Research [frontiersin.org]
- 9. Mitochondrial morphology, topology, and membrane interactions in skeletal muscle: a quantitative three-dimensional electron microscopy study - PMC [pmc.ncbi.nlm.nih.gov]
mitigating MFN2 agonist-1 degradation in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of MFN2 agonist-1 in cell culture, with a focus on mitigating potential degradation to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound can arise from several factors, including its degradation in culture media, variability in cell health and passage number, and improper handling of the compound.[1][2] To troubleshoot, it is crucial to first assess the stability of the agonist under your specific experimental conditions.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to three years.[3] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[3] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4][5]
Q3: How should I prepare this compound working solutions for my cell culture experiments?
A3: On the day of the experiment, thaw an aliquot of the this compound stock solution. To prevent precipitation when diluting into aqueous culture media, add the stock solution to the pre-warmed media while gently vortexing.[6] The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low, typically at or below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[5][6]
Q4: I suspect this compound is degrading in my long-term culture. How can I confirm this?
A4: You can assess the stability of this compound in your culture medium by performing a time-course experiment. Incubate the agonist in the medium at 37°C and collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).[6][7] The concentration of the remaining agonist can then be quantified using High-Performance Liquid Chromatography (HPLC).[6][7] A significant decrease in the peak area corresponding to this compound over time indicates degradation.
Q5: Are there any general tips to improve the stability of this compound in culture media?
A5: While specific stabilizers for this compound are not documented, general best practices can help mitigate degradation. These include preparing fresh working solutions for each experiment, minimizing the exposure of stock and working solutions to light, and maintaining a stable pH in the culture medium.[7] Additionally, consider the potential for interaction with components in the media; for instance, media with and without serum can be tested for differences in agonist stability.[7]
Troubleshooting Guide
This guide addresses common issues that may be related to the degradation of this compound in cell culture experiments.
| Observation | Potential Cause | Suggested Solution |
| Diminished or no biological effect of this compound over time. | Degradation of the agonist in the culture medium at 37°C. | Perform a stability study of the agonist in your specific culture medium using HPLC to determine its half-life.[6][7] Based on the results, you may need to replenish the medium with fresh agonist at regular intervals during long-term experiments. |
| High variability in results between replicate experiments. | Inconsistent concentration of the active agonist due to degradation or precipitation. | Ensure complete solubilization of the agonist when preparing working solutions.[1] Prepare fresh working solutions for each experiment from a properly stored stock aliquot.[5] Standardize the time between media changes and agonist addition across all experiments. |
| Unexpected cytotoxicity observed in treated cells. | Formation of toxic degradation products. | If you have access to mass spectrometry (LC-MS), you can analyze the culture medium to identify potential degradation products.[8] If toxic byproducts are suspected, reducing the incubation time or the initial concentration of the agonist may be necessary. |
| Precipitate forms in the culture medium after adding this compound. | Poor solubility of the agonist in the aqueous medium. | Ensure the final solvent concentration is as low as possible while maintaining solubility.[2] When preparing the working solution, add the stock solution to the culture medium with gentle agitation to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
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DMSO (or other appropriate solvent)
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Your chosen cell culture medium (e.g., DMEM, Neurobasal), with and without serum
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Sterile microcentrifuge tubes
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Incubator at 37°C with 5% CO₂
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HPLC system with a suitable column (e.g., C18)
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HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
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Prepare working solutions by diluting the stock solution into your cell culture medium (with and without serum) to the final experimental concentration (e.g., 10 µM).
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Aliquot 1 mL of each working solution into sterile microcentrifuge tubes for each time point.
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Incubate the tubes at 37°C in a humidified incubator with 5% CO₂.
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Collect samples at designated time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample should be collected immediately after preparation.
-
Store samples at -80°C until analysis to halt further degradation.
-
Analyze samples by HPLC. Thaw the samples and inject them into the HPLC system.
-
Quantify the remaining this compound by measuring the peak area at each time point and comparing it to the 0-hour time point.
Data Analysis:
| Time (hours) | Medium without Serum (% Remaining) | Medium with 10% FBS (% Remaining) |
| 0 | 100 | 100 |
| 2 | ||
| 8 | ||
| 24 | ||
| 48 |
This table should be populated with your experimental data, representing the mean ± standard deviation of at least three replicates.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound.
References
challenges with long-term MFN2 agonist-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MFN2 agonist-1 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a small molecule that allosterically activates Mitofusin-2 (MFN2), a key protein in the outer mitochondrial membrane.[1] By promoting a conformational change in MFN2, it facilitates mitochondrial fusion.[1][2] This can help restore normal mitochondrial dynamics in cells with mitochondrial fragmentation.[1][3] |
| What is the primary application of this compound? | This compound has shown promise in preclinical models of Charcot-Marie-Tooth disease type 2A (CMT2A), a neurodegenerative disease caused by mutations in the MFN2 gene.[1][3] It has been demonstrated to reverse mitochondrial defects such as fragmentation and impaired motility in cultured neurons.[1][4] |
| Is this compound specific to MFN2? | The initial studies suggest that this compound is selective for mitofusins and does not show promiscuous activity for the structurally related protein, dynamin.[1] However, it is important to note that it requires the presence of endogenous MFN1 or MFN2 to exert its effects.[1] |
| What are the recommended storage and handling conditions for this compound? | This compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C for up to one year. In solvent, it should be stored at -80°C and used within one month.[4] Please refer to the manufacturer's data sheet for specific instructions on solubility and preparation of stock solutions.[4] |
| What are the known off-target effects of this compound? | Currently, there is limited public information on the off-target effects of long-term this compound treatment. The initial preclinical studies did not report significant off-target activity or compromised cell viability in short-term experiments.[1] However, as MFN2 is involved in various cellular processes, long-term activation may have unforeseen consequences. |
Troubleshooting Guide
Issue 1: Inconsistent or No Effect on Mitochondrial Fusion
| Potential Cause | Troubleshooting Steps |
| Incorrect agonist concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range of concentrations around the reported effective dose. |
| Low or absent endogenous MFN1/MFN2 expression | Confirm the expression levels of MFN1 and MFN2 in your cell line using Western blotting or qPCR. This compound requires the presence of these proteins to function.[1] If expression is low, consider using a different cell model. |
| Agonist degradation | Ensure proper storage of the agonist at -20°C (powder) or -80°C (in solvent).[4] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new stock for critical experiments. |
| Cell confluency and health | Ensure cells are in a healthy, logarithmic growth phase. Overly confluent or stressed cells may not respond optimally to treatment. |
| Readout sensitivity | Use a sensitive and validated method to assess mitochondrial morphology, such as high-resolution confocal microscopy with a mitochondrial-specific dye (e.g., MitoTracker Red CMXRos) and quantify mitochondrial aspect ratio. |
Issue 2: Observed Cellular Toxicity with Long-Term Treatment
| Potential Cause | Troubleshooting Steps |
| Excessive mitochondrial fusion | While mitochondrial fusion is generally beneficial for mitochondrial health, sustained, excessive fusion can be detrimental.[5] This may disrupt the balance of mitochondrial dynamics and impair mitochondrial quality control processes like mitophagy.[6][7] |
| - Titrate down the concentration of the agonist to the lowest effective dose. | |
| - Consider intermittent dosing schedules (e.g., 24 hours on, 24 hours off) to allow for a more physiological regulation of mitochondrial dynamics. | |
| - Assess markers of mitophagy (e.g., PINK1, Parkin recruitment to mitochondria, LC3-II puncta) to determine if the process is inhibited.[8][9] | |
| Impact on cell proliferation | MFN2 is known to have anti-proliferative effects by inhibiting signaling pathways such as Ras-Raf-ERK.[10] Long-term activation of MFN2 could lead to unwanted cytostatic effects. |
| - Monitor cell proliferation rates using assays such as CCK-8 or direct cell counting.[11] | |
| - Analyze cell cycle progression using flow cytometry to check for cell cycle arrest.[12] | |
| Induction of apoptosis | MFN2 can play a role in apoptosis.[13] Prolonged activation might sensitize cells to apoptotic stimuli. |
| - Perform assays to detect apoptosis, such as Annexin V/PI staining or caspase-3 cleavage assays. | |
| Off-target effects | Although initial studies suggest specificity, long-term treatment increases the likelihood of off-target effects. |
| - If possible, perform transcriptomic or proteomic analysis to identify unintended changes in gene or protein expression. | |
| - Consider using a structurally unrelated MFN2 agonist, if available, to confirm that the observed effects are on-target. |
Experimental Protocols
Mitochondrial Morphology Assessment
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Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution imaging.
-
Treatment: Treat cells with this compound at the desired concentration and for the specified duration. Include a vehicle control (e.g., DMSO).
-
Staining: 30 minutes before imaging, incubate cells with a mitochondrial-specific fluorescent dye (e.g., 100 nM MitoTracker™ Red CMXRos) in fresh, pre-warmed culture medium.
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Imaging: Acquire images using a confocal microscope with a high-magnification objective (e.g., 60x or 100x oil immersion). Capture Z-stacks to obtain a complete view of the mitochondrial network.
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Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology.
-
Apply a threshold to segment the mitochondria.
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Use the "Analyze Particles" function to measure the aspect ratio (major axis/minor axis) of individual mitochondria. An increase in the average aspect ratio indicates mitochondrial elongation and fusion.
-
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired long-term treatment duration (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: MFN2 Signaling Pathways and the action of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitofusins: Disease Gatekeepers and Hubs in Mitochondrial Quality Control by E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Mitofusins and Mitophagy in Life or Death Decisions [frontiersin.org]
- 8. Role of Mitofusins and Mitophagy in Life or Death Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitophagy as a mitochondrial quality control mechanism in myocardial ischemic stress: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of mitofusin 2 (Mfn2) in controlling cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitofusin 2-Deficiency Suppresses Cell Proliferation through Disturbance of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mitofusin-2: A New Mediator of Pathological Cell Proliferation [frontiersin.org]
- 13. Targeting mitochondrial dynamics by regulating Mfn2 for therapeutic intervention in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
interpreting negative results from MFN2 agonist-1 experiments
Welcome to the technical support center for MFN2 agonist-1. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting results from experiments involving this novel compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide deeper insights into your experimental outcomes, particularly when encountering negative or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that promotes mitochondrial fusion. It is believed to function as an allosteric activator of Mitofusin-2 (MFN2), a key protein in the outer mitochondrial membrane essential for the fusion process. The agonist promotes an "open" conformation of MFN2, which is favorable for mediating the tethering and fusion of adjacent mitochondria.[1] This activity has been shown to counteract mitochondrial fragmentation and restore mitochondrial motility in preclinical models of diseases like Charcot-Marie-Tooth type 2A (CMT2A).[2][3][4]
Q2: In which cell types has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in various cell types, including MFN2-deficient cells and cultured mouse neurons expressing CMT2A mutant MFN2.[2][3] Its efficacy is dependent on the presence of functional mitofusin proteins (either MFN1 or MFN2).[1]
Q3: What are the expected morphological changes in mitochondria following successful treatment with this compound?
A3: Successful treatment should lead to a shift from fragmented, punctate mitochondria to a more elongated and interconnected mitochondrial network. This can be quantified by an increase in the mitochondrial aspect ratio (length to width) and form factor.
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common concern for small molecule inhibitors and agonists.[5] It is crucial to include appropriate controls in your experiments to rule out off-target effects. One study noted that their small molecule mitofusin agonists did not show detectable promiscuous activity for the structurally related dynamin protein.[1]
Q5: What is the role of the MFN1/MFN2 ratio in the cellular response to this compound?
A5: The relative levels of MFN1 and MFN2 can be a critical determinant of mitochondrial dynamics and may influence the cellular response to this compound. In some cell types, particularly neurons, low levels of MFN1 may make them more susceptible to the effects of MFN2 mutations. Increasing MFN1 levels has been shown to rescue defects caused by mutant MFN2. Therefore, the MFN1/MFN2 ratio in your experimental system could be a key factor in interpreting your results.
Troubleshooting Guide for Negative Results
Encountering negative or unexpected results is a common part of the scientific process. This guide provides a structured approach to troubleshooting when your this compound experiment does not yield the expected outcome.
Problem 1: No observable change in mitochondrial morphology after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Refer to published EC50 values as a starting point. |
| Insufficient Incubation Time | Optimize the incubation time. Mitochondrial fusion is a dynamic process, and the time required to observe changes can vary between cell types. |
| Cell Health Issues | Ensure cells are healthy and not overly confluent before treatment. Perform a cell viability assay (e.g., WST-1) to confirm that the agonist concentration used is not toxic.[6] |
| Inactive Compound | Verify the integrity of your this compound stock. Prepare fresh solutions and store them according to the manufacturer's instructions. |
| Resistant Cell Line | The cell line you are using may have a low expression of MFN2 or a dominant-negative MFN2 mutant that cannot be overcome by the agonist.[1] Verify MFN2 expression levels by Western blot. |
| Presence of Dominant-Negative MFN2 Mutants | If your cell model expresses a known dominant-negative MFN2 mutant, the agonist may not be sufficient to restore fusion. These mutants can inhibit the function of wild-type MFN1 and MFN2.[1] Consider using a cell line with wild-type MFN2 or a knockout/rescue system for clearer results. |
Problem 2: Increased mitochondrial fragmentation or cell death observed after treatment.
| Possible Cause | Suggested Solution |
| Agonist Toxicity | High concentrations of the agonist may be toxic to your cells. Perform a dose-response curve and assess cell viability at each concentration. |
| Off-Target Effects | The agonist may have off-target effects that lead to cellular stress and mitochondrial fragmentation. Include a negative control compound with a similar chemical structure but no MFN2 agonist activity, if available. |
| Imbalance of Mitochondrial Dynamics | Over-stimulation of fusion can sometimes lead to a compensatory increase in fission, or other cellular stress responses. Analyze the expression levels of fission proteins like DRP1. |
Experimental Protocols & Data
General Experimental Workflow
A typical experiment to assess the effect of this compound on mitochondrial morphology involves several key steps:
References
- 1. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of mitofusin 2 (Mfn2) in controlling cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent In Vivo Delivery of MFN2 Agonist-1
Welcome to the technical support center for the in vivo application of MFN2 agonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that allosterically activates Mitofusin-2 (MFN2), a key protein in the outer mitochondrial membrane.[1][2][3] MFN2 plays a crucial role in mitochondrial fusion, a process where individual mitochondria merge to form an interconnected network. This process is vital for maintaining mitochondrial health, enabling the exchange of mitochondrial DNA and other components. By promoting an "open" and fusion-permissive conformation of MFN2, the agonist enhances mitochondrial fusion and motility.[1][2][3] This can counteract mitochondrial fragmentation and dysfunction observed in certain disease models, such as Charcot-Marie-Tooth disease type 2A (CMT2A).[1][2][3][4]
Q2: Which in vivo administration routes are recommended for this compound?
The choice of administration route depends on the experimental goals and the formulation of the MFN2 agonist. Common routes for small molecule administration in preclinical studies include:
-
Oral Gavage (PO): Suitable for assessing oral bioavailability and for chronic dosing studies.
-
Intraperitoneal (IP) Injection: A common route for systemic delivery, offering rapid absorption into the bloodstream.
-
Intravenous (IV) Injection: Provides immediate and 100% bioavailability, ideal for acute studies and pharmacokinetic assessments.
Detailed protocols for each of these methods are provided in the "Experimental Protocols" section.
Q3: How should I formulate this compound for in vivo delivery, especially considering its likely hydrophobic nature?
As a small molecule, this compound is likely to have poor water solubility. Proper formulation is critical for consistent delivery and bioavailability. Here are some common strategies:
-
Co-solvents: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400). It's crucial to keep the concentration of the organic solvent low (typically <10% for DMSO) to avoid toxicity.
-
Surfactants: Agents like Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions to improve solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. For example, a vehicle of 70% water/30% 2-hydroxypropyl-β-cyclodextrin has been used for in vivo oral administration of a piperine-derived mitofusin activator.[5]
-
Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles such as corn oil, sesame oil, or medium-chain triglycerides can be used for oral or intraperitoneal administration.
It is essential to perform pilot studies to determine the optimal vehicle that ensures the stability and solubility of this compound without causing adverse effects in the animals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in therapeutic response between animals. | Inconsistent Dosing: Inaccurate volume administration or improper injection technique. | Ensure proper training on the selected administration route (PO, IP, or IV). Use a new, sterile syringe and needle for each animal. For oral gavage, measure the correct length of the feeding tube for each animal. |
| Poor Formulation: Precipitation of the compound in the vehicle before or after administration. | Visually inspect the formulation for any precipitation before each administration. Optimize the vehicle to ensure the compound remains in solution. Consider using a suspension with a suspending agent like carboxymethylcellulose if a solution is not feasible. | |
| Animal-related Factors: Differences in age, sex, weight, or underlying health status of the animals. | Use animals of the same sex, age, and from the same vendor. Ensure animals are properly acclimatized before starting the experiment. Randomize animals into treatment groups. | |
| No observable therapeutic effect. | Insufficient Dose: The administered dose may be too low to elicit a biological response. | Conduct a dose-response study to determine the optimal effective dose. Refer to published studies for similar compounds for starting dose ranges. |
| Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. | For oral administration, assess the oral bioavailability. Consider switching to an administration route with higher bioavailability, such as IP or IV injection. Optimize the formulation to enhance absorption. | |
| Compound Instability: The this compound may be degrading in the formulation or in vivo. | Check the stability of the compound in the chosen vehicle over time. Store the formulation appropriately (e.g., protected from light, at the correct temperature). | |
| Adverse effects observed in treated animals (e.g., weight loss, lethargy). | Vehicle Toxicity: The chosen vehicle or its concentration may be causing toxicity. | Run a vehicle-only control group to assess for any adverse effects of the formulation itself. If toxicity is observed, reduce the concentration of co-solvents or switch to a more biocompatible vehicle. |
| Compound Toxicity: The this compound itself may have off-target effects at the administered dose. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for any signs of toxicity. | |
| Inconsistent results in mitochondrial morphology analysis. | Variability in Tissue Processing: Inconsistent fixation or staining procedures. | Standardize tissue collection, fixation, and staining protocols. Use a consistent method for quantifying mitochondrial morphology. |
| Imaging Artifacts: Issues with microscopy setup or image acquisition. | Optimize imaging parameters and ensure they are consistent across all samples. Use automated image analysis software to reduce user bias. |
Data Presentation
Table 1: Pharmacokinetic Parameters of a Novel MFN2 Agonist (8015-P2) in Mice[5]
| Parameter | Oral Administration (PO) | Intravenous Injection (IV) |
| Dose | Not specified | Not specified |
| Plasma Half-life (t½) | 2.2 hours | Not specified |
| Oral Bioavailability | Not specified, but described as "improved" | N/A |
Note: This data is for a piperine-derived mitofusin activator (8015-P2) and may not be directly representative of this compound. It is provided as a reference for expected pharmacokinetic properties of a small molecule MFN2 agonist.
Experimental Protocols
Protocol 1: Oral Gavage in Mice
Materials:
-
This compound formulation
-
Appropriately sized feeding tube (18-20 gauge for adult mice) with a rounded tip
-
1 mL syringe
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.
-
Measure the length of the gavage tube from the tip of the mouse's nose to the last rib and mark the tube. This ensures the tube reaches the stomach without causing perforation.
-
Draw the this compound formulation into the syringe and attach the feeding tube.
-
Gently restrain the mouse, holding its head to create a straight line through the neck and esophagus.
-
Insert the feeding tube into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate. The mouse should swallow as the tube passes into the esophagus.
-
Advance the tube to the pre-measured mark. If resistance is met, do not force it; withdraw and try again.
-
Slowly administer the formulation.
-
Gently remove the tube and return the mouse to its cage.
-
Monitor the animal for at least 10 minutes for any signs of distress.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound formulation
-
25-27 gauge needle
-
1 mL syringe
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the correct injection volume. The maximum recommended volume is 10 mL/kg.
-
Draw the formulation into the syringe.
-
Securely restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating you have not entered a blood vessel or organ.
-
Inject the formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any signs of discomfort or adverse reactions.
Protocol 3: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
This compound formulation
-
27-30 gauge needle
-
1 mL syringe
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Draw the formulation into the syringe, ensuring there are no air bubbles.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
If the needle is correctly placed, you may see a "flash" of blood in the hub, and the formulation should inject smoothly without causing a blister.
-
Inject the formulation slowly. The maximum recommended bolus volume is 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Mandatory Visualizations
Caption: MFN2 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for In Vivo Delivery of this compound.
Caption: Logical Workflow for Troubleshooting Inconsistent In Vivo Results.
References
- 1. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Charcot–Marie‐Tooth type 2A in vivo models: Current updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of MFN2 agonist-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the bioavailability of MFN2 agonist-1 and similar novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in in-vitro assays but fails to show efficacy in animal models. What is the likely issue?
A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor pharmacokinetic properties, primarily low oral bioavailability. The prototype this compound (also known as Chimera B-A/l) and similar compounds are known to have poor pharmacokinetic profiles, including rapid first-pass hepatic metabolism, which makes them unsuitable for in-vivo studies without significant formulation or structural modification.[1][2] For a compound to be effective when administered orally, it must dissolve in gastrointestinal fluids and permeate the intestinal membrane to reach systemic circulation. Low bioavailability is a common hurdle for novel chemical entities.
Q2: What are the known issues with the bioavailability of prototype mitofusin activators?
The first generation of small molecule mitofusin activators, including this compound, demonstrated high potency in cellular assays but were found to undergo rapid first-pass hepatic elimination.[1] This means the compound is extensively metabolized in the liver after absorption from the gut, drastically reducing the amount of active substance that reaches systemic circulation. This characteristic makes achieving therapeutic plasma concentrations via oral administration very challenging.
Q3: What are the initial steps to improve the bioavailability of a compound like this compound?
The initial approach should focus on two main areas: Formulation Strategies to enhance solubility and dissolution rate, and potentially Structural Modifications to create new analogs with improved metabolic stability and permeability.
-
Formulation: Start by assessing the compound's fundamental physicochemical properties, such as aqueous solubility at different pH values and its permeability. Based on these findings, you can explore various formulation technologies.
-
Medicinal Chemistry: If formulation approaches are insufficient, rational drug design can be employed to create derivatives. This has been a successful strategy for developing next-generation mitofusin activators with significantly improved oral bioavailability.[3][4]
Q4: What kind of pharmacokinetic profile is considered an improvement for this class of compounds?
Later-generation mitofusin activators have been developed with improved drug-like properties. For instance, phenylhexanamide and piperine-derived analogs have demonstrated viable oral bioavailability, allowing for successful in-vivo studies in animal models of Charcot-Marie-Tooth disease type 2A (CMT2A).[4][5] Key parameters to assess are the percentage of oral bioavailability (%F), plasma half-life (t1/2), maximum concentration (Cmax), and time to reach maximum concentration (Tmax).
Troubleshooting Guide: Low Bioavailability
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low Exposure in PK Study | Poor Aqueous Solubility: Compound does not dissolve in the GI tract. | 1. Solubility Assessment: Determine solubility in buffers at various physiological pHs (1.2, 4.5, 6.8).2. Formulation: Test solubilizing excipients like co-solvents (PEG 400, propylene (B89431) glycol), surfactants (Polysorbate 80), or cyclodextrins.3. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. |
| Low Permeability: Compound dissolves but cannot cross the intestinal wall. | 1. Permeability Assay: Use in-vitro models like Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.2. Structural Modification: Modify the compound's structure to improve its LogP value (a measure of lipophilicity).3. Formulation with Permeation Enhancers: Explore the use of excipients that can transiently open tight junctions or fluidize the membrane. | |
| High First-Pass Metabolism: Compound is absorbed but rapidly cleared by the liver. | 1. Metabolic Stability Assay: Use liver microsomes or hepatocytes (human, mouse) to determine the intrinsic clearance rate.2. Route of Administration: Compare oral (p.o.) vs. intravenous (i.v.) administration to quantify the extent of first-pass effect.3. Medicinal Chemistry: Design analogs that block sites of metabolic attack (e.g., by introducing fluorine atoms) to create a more stable compound. | |
| High Variability in Animal Studies | Inconsistent Formulation: Solution is not stable; compound precipitates upon dosing. | 1. Formulation Stability: Check the physical and chemical stability of the dosing vehicle over time.2. Supersaturation: Use polymers like HPMC or PVP to maintain a supersaturated state in the GI tract and prevent precipitation. |
| Food Effects: Presence or absence of food alters GI physiology. | 1. Standardize Feeding: Ensure all animals are fasted for a consistent period before dosing.2. Fed vs. Fasted Study: Conduct a pilot study to characterize the effect of food on absorption. |
Data Presentation: Pharmacokinetics of Mitofusin Activators
While specific pharmacokinetic data for the prototype this compound is not publicly available due to its poor properties, subsequent research has yielded derivatives with improved profiles. The table below summarizes data for these advanced compounds to provide a benchmark for development.
| Compound | Class | Microsomal Stability (t1/2, min) | Permeability (Pe, nm/s) | P-gp Efflux Ratio | Oral Bioavailability (%) | Plasma Half-life (p.o., h) |
| trans-MiM111 | Phenylhexanamide | 114.1 | 22.29 | 1.74 | 61% | 1.2 h |
| CPR1-B | Phenylhexanamide | 193 | 58.45 | 0.43 | 59% | 1.67 h |
| 8015 | Piperine-derived | - | 86.8 | 0.99–1.1 | 44% | 2.2 h |
| Data sourced from a study on next-generation mitofusin activators.[5] |
Experimental Protocols
Protocol 1: In-Vitro Solubility Assessment
Objective: To determine the thermodynamic solubility of this compound in buffers relevant to the gastrointestinal tract.
Methodology:
-
Buffer Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Sample Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a fixed volume (e.g., 1 mL) of each buffer in a glass vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol), and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
Protocol 2: In-Vivo Pharmacokinetic Study (Mouse)
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a formulated this compound derivative.
Methodology:
-
Animal Model: Use adult male C57BL/6 mice (n=3-5 per group), fasted overnight with free access to water.
-
Dosing Groups:
-
Group 1 (Intravenous): Administer the compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via tail vein injection at a low dose (e.g., 1-2 mg/kg).
-
Group 2 (Oral): Administer the formulated compound (e.g., in a suspension or solution) via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as AUC (Area Under the Curve), Cmax, Tmax, and half-life (t1/2). Oral bioavailability (%F) is calculated as: (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
MFN2 Signaling and Cellular Roles
Mitofusin-2 (MFN2) is a key protein on the outer mitochondrial membrane. It is centrally involved in mitochondrial fusion, but also plays roles in mitochondrial transport, mitophagy (the clearing of damaged mitochondria), and acts as a tether to the endoplasmic reticulum (ER).[6] MFN2 expression and activity can influence critical cellular signaling pathways.
References
- 1. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Burst mitofusin activation reverses neuromuscular dysfunction in murine CMT2A | eLife [elifesciences.org]
- 3. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, function, and regulation of mitofusin‐2 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MFN2 Agonist-1 and Other Mitochondrial Fusion Promoters
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for maintaining mitochondrial health, cellular energy homeostasis, and overall cell viability. An imbalance favoring fission leads to mitochondrial fragmentation, a hallmark of numerous pathologies, including neurodegenerative diseases like Charcot-Marie-Tooth disease type 2A (CMT2A), cardiovascular conditions, and metabolic disorders. Consequently, small molecules that promote mitochondrial fusion are emerging as a promising therapeutic strategy. This guide provides an objective comparison of MFN2 agonist-1 against other notable mitochondrial fusion promoters, supported by available experimental data and detailed methodologies.
Overview of Mitochondrial Fusion Promoters
Mitochondrial outer membrane fusion is primarily mediated by two homologous GTPases, Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2). Therapeutic strategies to enhance fusion often focus on modulating the activity or expression of these key proteins.
-
This compound: This first-in-class small molecule acts as a direct, allosteric activator of MFN2.[1][2] It was designed to mimic a key peptide-peptide interface within MFN2, disrupting an autoinhibitory interaction and stabilizing a fusion-permissive "open" conformation.[2] Its therapeutic potential has been highlighted in preclinical models of CMT2A, where it reverses mitochondrial fragmentation, restores mitochondrial motility, and ameliorates neuronal defects.[2][3]
-
Mitochondrial Fusion Promoter M1: A cell-permeable hydrazone compound that promotes mitochondrial fusion.[4] Notably, M1 induces mitochondrial elongation even in cells lacking MFN1 or MFN2, suggesting a mechanism that may bypass the canonical mitofusin machinery or act on downstream processes.[5] It has demonstrated protective effects in models of cardiac ischemia/reperfusion injury and diabetic cardiomyopathy.[6][7]
-
Leflunomide (B1674699): An FDA-approved immunomodulatory drug used for rheumatoid arthritis.[8] Its pro-fusion activity stems from a different mechanism: it increases the expression of both MFN1 and MFN2.[8] This is believed to be a consequence of its primary action, the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[8]
Quantitative Performance Comparison
Direct comparative studies across all compounds under identical conditions are limited. The following tables summarize available quantitative data from discrete studies to facilitate a cross-compound assessment.
Table 1: In Vitro Efficacy on Mitochondrial Elongation
| Compound | Assay Description | Cell Type | Efficacy (EC₅₀) | Reference |
| MFN2 Agonist (MiM111) | Mitochondrial elongation (Aspect Ratio) | Mfn2-null MEFs | ~100 nM | [9] |
| Mitochondrial Promoter M1 | Mitochondrial elongation | Mfn1-knockout MEFs | 5.3 µM | [5] |
| Mitochondrial Promoter M1 | Mitochondrial elongation | Mfn2-knockout MEFs | 4.42 µM | [5] |
| Leflunomide | N/A (Acts via expression) | N/A | N/A | [8] |
Note: MEFs (Mouse Embryonic Fibroblasts). Lower EC₅₀ indicates higher potency.
Table 2: Mechanism of Action and Key Effects
| Compound | Primary Mechanism | Key Observed Effects | Relevant Disease Models | Reference |
| This compound | Allosteric activation of MFN2 | Reverses mitochondrial fragmentation, depolarization, and impaired motility. | Charcot-Marie-Tooth 2A | [2][9] |
| Mitochondrial Promoter M1 | MFN-independent fusion promotion | Protects from fragmentation-associated cell death; improves cellular respiration. | Cardiac Ischemia/Reperfusion, Diabetic Cardiomyopathy | [6][7][10] |
| Leflunomide | Increases MFN1/MFN2 expression | Upregulates MFN2 protein levels, shifting dynamics toward fusion. | Hepatocellular Carcinoma | [11] |
Signaling Pathways and Experimental Workflow
Visualizing the mechanisms and experimental processes is crucial for understanding the application of these compounds.
Caption: Mechanisms of different mitochondrial fusion promoters.
Caption: Workflow for mitochondrial morphology analysis.
Detailed Experimental Protocols
Mitochondrial Morphology and Aspect Ratio Quantification
This protocol is used to quantify changes in mitochondrial shape, a direct indicator of fusion or fission events.
Objective: To measure the aspect ratio (length/width) of mitochondria in cultured cells following treatment with a fusion promoter.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs), e.g., Mfn2-null MEFs.
-
Glass-bottom confocal imaging dishes.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MitoTracker Red CMXRos (Thermo Fisher).
-
Hoechst 33342 nuclear stain (Thermo Fisher).
-
Test compounds (this compound, M1, etc.) dissolved in DMSO.
-
Krebs-Henseleit imaging buffer.
-
Confocal microscope with environmental chamber (37°C, 5% CO₂).
-
Image analysis software (e.g., ImageJ/Fiji with appropriate plugins).
Procedure:
-
Cell Seeding: Seed MEFs onto glass-bottom dishes at a density that allows for 50-70% confluency at the time of imaging. Allow cells to adhere for at least 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the dishes with the compound-containing medium. Include a vehicle control (DMSO) at the highest concentration used. Incubate for the desired time (e.g., 24 hours).
-
Live-Cell Staining:
-
Prepare a staining solution containing 100-200 nM MitoTracker Red CMXRos and 1 µg/mL Hoechst 33342 in serum-free medium.
-
Remove the compound-containing medium, wash once with PBS, and add the staining solution to the cells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, replace the staining solution with pre-warmed Krebs-Henseleit buffer.
-
Place the dish on the confocal microscope stage within the environmental chamber.
-
Acquire Z-stack images using a 60x oil-immersion objective. Use appropriate laser lines for excitation (e.g., 561 nm for MitoTracker Red, 405 nm for Hoechst).
-
Capture multiple random fields of view for each condition to ensure robust data.
-
-
Image Analysis:
-
Open the Z-stack images in ImageJ/Fiji.
-
Apply a background subtraction and a median filter to reduce noise.
-
Use a thresholding method (e.g., Otsu) to create a binary mask of the mitochondrial network.
-
Use the "Analyze Particles" function to measure the major and minor axes of each individual mitochondrial object.
-
Calculate the Aspect Ratio (Major Axis / Minor Axis) for each object. An increase in the average aspect ratio indicates mitochondrial elongation and fusion.
-
Perform statistical analysis (e.g., ANOVA) to compare treated groups to the vehicle control.
-
Western Blot for MFN2 Expression
This protocol is used to determine if a compound, such as Leflunomide, increases the cellular protein levels of MFN2.
Objective: To quantify the relative expression of MFN2 protein in cell lysates after drug treatment.
Materials:
-
Cultured cells (e.g., HepG2, primary neurons).
-
6-well culture plates.
-
Leflunomide or other test compounds.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit (Thermo Fisher).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (wet or semi-dry) and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-MFN2, Mouse anti-GAPDH (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat with various concentrations of Leflunomide (e.g., 10, 25, 50 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against MFN2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
Repeat the immunoblotting process for the loading control, GAPDH.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the MFN2 band intensity to the corresponding GAPDH band intensity.
-
Calculate the fold change in MFN2 expression relative to the vehicle control.
-
Summary and Conclusion
The promotion of mitochondrial fusion presents a compelling therapeutic avenue for a range of diseases characterized by mitochondrial dysfunction.
-
This compound represents a highly targeted approach, directly activating a core component of the fusion machinery. Its high potency (nanomolar EC₅₀) in vitro makes it a strong candidate for diseases with a known MFN2 deficit, such as CMT2A.[2][9]
-
Mitochondrial Fusion Promoter M1 offers a broader mechanism that appears to be independent of MFN1/2, which could be advantageous in conditions where the upstream mitofusin proteins are non-functional or absent.[5] However, its potency appears to be lower (micromolar EC₅₀) than that of this compound.
-
Leflunomide provides a repurposing opportunity, leveraging its ability to increase the total cellular pool of fusion machinery proteins.[8] This indirect, expression-based mechanism may be slower to act and could have broader off-target effects compared to a direct agonist.
The choice of a mitochondrial fusion promoter for research or therapeutic development will depend on the specific pathology, the status of the endogenous fusion machinery, and the desired therapeutic window. The data presented here, while not from head-to-head studies, provides a foundational guide for comparing these distinct but functionally related compounds. Further studies directly comparing these agents in standardized assays are warranted to fully elucidate their relative therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial fusion promoter M1 | Oxidative Phosphorylation | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Burst mitofusin activation reverses neuromuscular dysfunction in murine CMT2A | eLife [elifesciences.org]
- 10. rndsystems.com [rndsystems.com]
- 11. Dual regulating of mitochondrial fusion and Timp-3 by leflunomide and diallyl disulfide combination suppresses diethylnitrosamine-induced hepatocellular tumorigenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MFN2 Agonist-1 and MFN2 Gene Therapy for Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Mitofusin-2 (MFN2) is a key protein in the outer mitochondrial membrane that orchestrates mitochondrial fusion, a critical process for maintaining mitochondrial health, dynamics, and function. Dysfunctional MFN2 is implicated in a range of debilitating neurodegenerative and metabolic disorders, most notably Charcot-Marie-Tooth disease type 2A (CMT2A).[1][2][3] The central role of MFN2 has spurred the development of novel therapeutic strategies aimed at restoring its function. This guide provides a detailed comparison of two leading approaches: small molecule activation with MFN2 agonist-1 and genetic restoration via MFN2 gene therapy.
At a Glance: this compound vs. MFN2 Gene Therapy
| Feature | This compound | MFN2 Gene Therapy |
| Therapeutic Agent | Small molecule compound (e.g., B-A/l, 8015-P2) | Viral vector (e.g., AAV9) carrying a functional MFN2 gene |
| Mechanism of Action | Allosterically activates endogenous MFN2 and MFN1, promoting a fusion-permissive conformation.[1][4] | Introduces a healthy copy of the MFN2 gene to supplement or replace the mutated version.[5][6][7] |
| Mode of Administration | Systemic (e.g., oral gavage)[8] | Typically localized delivery to the central nervous system (e.g., intrathecal or intracerebroventricular injection).[5][6][9] |
| Therapeutic Strategy | Pharmacological enhancement of existing protein function. | Genetic correction of the underlying defect. |
| Development Stage | Preclinical | Preclinical, with plans for clinical trials.[10] |
Quantitative Preclinical Data
The following table summarizes key quantitative outcomes from preclinical studies evaluating this compound and MFN2 gene therapy in models of CMT2A.
| Parameter | This compound | MFN2 Gene Therapy (AAV9-MFN2) |
| Mitochondrial Motility | Restored mitochondrial motility in MFN2 T105M sciatic nerves to near-normal levels.[1] In CMT2A mice, motile mitochondria increased from <5% to the normal range (~25%) with a 50 mg/kg dose.[11] | Not explicitly quantified in the provided search results. |
| Mitochondrial Morphology (Aspect Ratio) | Corrected mitochondrial fragmentation in cultured neurons expressing CMT2A mutants.[1] | In a mouse model, mitochondrial length was restored to wild-type levels (from ~0.53 µm to ~0.67 µm) with AAV9-hsyn1-MFN2WT treatment.[6] |
| Mitochondrial Membrane Potential | Reversed mitochondrial hypopolarization in cultured neurons with CMT2A mutations.[1] | Not explicitly quantified in the provided search results. |
| Neuromuscular Function | Normalized neuromuscular dysfunction in MFN2 T105M transgenic mice after 8 weeks of treatment (50 mg/kg daily).[8] | Prevented locomotor defects in a CMT2A mouse model when administered pre-symptomatically.[6] |
| Molecular Correction | N/A (pharmacological action) | In vivo, AAV9-mediated delivery led to significant silencing of endogenous MFN2 (p<0.01) and expression of the exogenous MFN2.[5][9] |
Mechanism of Action and Signaling Pathways
Both this compound and MFN2 gene therapy aim to restore normal mitochondrial dynamics, but they achieve this through distinct mechanisms.
This compound acts as a pharmacological activator. It allosterically binds to endogenous MFN2 (and potentially MFN1), inducing a conformational change that favors mitochondrial fusion.[1][4] This approach "supercharges" the existing, non-mutated mitofusin proteins to overcome the dominant-negative effects of the mutated MFN2.[1]
The signaling pathways influenced by MFN2 are complex and extend beyond mitochondrial fusion. MFN2 is involved in the Ras-Raf-ERK signaling pathway, where it can inhibit cell proliferation.[2] It also plays a role in mitophagy through its interaction with PINK1 and Parkin, and is involved in the tethering of the endoplasmic reticulum to mitochondria.[12]
Experimental Protocols
This compound: In Vivo Administration in a Mouse Model of CMT2A
This protocol outlines the in vivo administration of a piperine-derived mitofusin activator (8015-P2) to Mfn2 T105M knock-in mice.[8]
-
Animal Model: Mfn2 Thr105Met (T105M) mutant knock-in mice, aged to 50 weeks to develop a complete CMT2A phenotype.[11]
-
Compound Preparation: The mitofusin activator is dissolved in DMSO as a 10 mM stock and stored at -20°C. For oral administration, the stock is diluted in a vehicle of 70% water/30% 2-hydroxypropyl-β-cyclodextrin.[8]
-
Administration: The compound is administered daily at a dose of 50 mg/kg via oral gavage.[8]
-
Treatment Duration: Treatment is carried out for 6 weeks.[8]
-
Outcome Measures: Neuromuscular function (e.g., rotarod test), neuroelectrophysiology (e.g., compound muscle action potential amplitude), and histological analysis of neuromuscular synapse density and myocyte cross-sectional area are assessed at baseline and after the treatment period.[8][11]
MFN2 Gene Therapy: In Vitro Transduction of Patient-Derived Motor Neurons
This protocol describes the in vitro application of a combined RNAi and gene replacement therapy to motor neurons derived from CMT2A patient-specific induced pluripotent stem cells (iPSCs).[5][13]
-
Cell Model: iPSCs are generated from a CMT2A patient carrying an MFN2 mutation and differentiated into motor neurons.[5][14]
-
Transduction: Differentiated motor neurons are transduced with the lentiviral vector.[5]
-
Culture and Analysis: Cells are cultured for a specified period to allow for gene expression and functional rescue.
-
Outcome Measures: Molecular correction is assessed by Western blotting to confirm silencing of endogenous MFN2 and expression of the exogenous, resistant MFN2.[5] Cellular phenotypes, including mitochondrial distribution and mitophagy, are evaluated using immunocytochemistry and microscopy.[5]
Clinical Development and Future Outlook
As of late 2025, both this compound and MFN2 gene therapy are in the preclinical stages of development.[15] There are currently no active clinical trials for this compound listed on ClinicalTrials.gov.[16] However, Passage Bio has announced a program to develop an AAV-delivered MFN2 gene therapy for CMT2A with the intention of initiating a clinical trial.[10]
The development of these two distinct therapeutic strategies offers hope for patients with MFN2-related diseases. This compound represents a potentially more broadly applicable pharmacological approach that could be delivered systemically. MFN2 gene therapy, on the other hand, offers the potential for a one-time, curative treatment by correcting the underlying genetic defect, although delivery to the appropriate target cells remains a key consideration.
Continued preclinical research will be crucial to further delineate the efficacy and safety of both approaches and to identify the most suitable patient populations for each. The progression of MFN2 gene therapy to clinical trials will be a significant milestone in the field of mitochondrial medicine.
References
- 1. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mitofusin 2 (Mfn2) in controlling cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Combined RNA interference and gene replacement therapy targeting MFN2 as proof of principle for the treatment of Charcot–Marie–Tooth type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. fondazionetelethon.it [fondazionetelethon.it]
- 8. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Passage Bio, Inc. - Passage Bio Announces New Gene Therapy Development Program for Patients with Charcot-Marie-Tooth Neuropathy Type 2A [passagebio.com]
- 11. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitofusin 2, a key coordinator between mitochondrial dynamics and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induced pluripotent stem cell-derived motor neurons of CMT type 2 patients reveal progressive mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. umdf.org [umdf.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
MFN2 Agonist-1: A Comparative Analysis of Specificity for MFN2 over MFN1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MFN2 agonist-1's activity on Mitofusin 2 (MFN2) and Mitofusin 1 (MFN1). The information presented is based on available experimental data to assist researchers in evaluating the specificity of this compound.
Executive Summary
This compound, a small molecule designed to promote mitochondrial fusion, has been shown to require the presence of endogenous MFN1 or MFN2 to exert its effects. While named for its targeted design towards MFN2, functional studies in cellular models indicate that this compound can also act on MFN1 to overcome mitochondrial defects. This suggests a broader activity profile than its name might imply. To date, quantitative data directly comparing the binding affinity or potency of this compound for MFN2 versus MFN1 is not available in the public domain.
Data Presentation
As no direct quantitative comparison data (e.g., EC50 or Kd values) for this compound on MFN1 and MFN2 is available, a qualitative summary of its activity is presented below.
| Feature | This compound Activity on MFN2 | This compound Activity on MFN1 | Supporting Evidence |
| Functional Requirement | Requires endogenous MFN2 for activity. | Can function through endogenous MFN1 in the absence of functional MFN2. | Experiments in Mfn1-/- and Mfn2-/- mouse embryonic fibroblasts (MEFs) show that the agonist can rescue mitochondrial defects caused by mutant MFN2 when MFN1 is present.[1] |
| Mechanism of Action | Allosterically activates MFN2, promoting a fusion-permissive conformation. | Presumed to allosterically activate MFN1 in a similar manner to MFN2. | The agonist was designed as a mimic of the MFN2 HR1 domain to interact with the HR2 domain, a mechanism that could be conserved in the highly homologous MFN1.[1] |
| Therapeutic Potential | Aims to correct mitochondrial dysfunction in diseases caused by MFN2 mutations, such as Charcot-Marie-Tooth disease type 2A (CMT2A). | The ability to act on MFN1 provides a potential therapeutic avenue in CMT2A, where patients have one mutant MFN2 allele but two normal MFN1 alleles.[1] | The "supercharging" of normal MFN1 by the agonist can overcome the dominant-negative effects of mutant MFN2.[1] |
Experimental Protocols
The key experimental evidence for the activity of this compound on both MFN1 and MFN2 comes from studies using mouse embryonic fibroblasts (MEFs) with targeted deletions of the Mfn1 and/or Mfn2 genes.
Cell Culture and Transfection
-
Cell Lines: Wild-type, Mfn1 knockout (Mfn1-/-), Mfn2 knockout (Mfn2-/-), and Mfn1/Mfn2 double knockout (Mfn1-/-Mfn2-/-) MEFs were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and β-mercaptoethanol.
-
Transfection: For experiments involving mutant MFN2, cells were transfected with plasmids encoding human MFN2 with disease-causing mutations (e.g., R94Q).
Mitochondrial Morphology Assay
-
Mitochondrial Staining: Mitochondria were visualized by staining with MitoTracker Red CMXRos or by transfection with mitochondrially targeted fluorescent proteins.
-
Image Acquisition: Images were captured using confocal microscopy.
-
Analysis: Mitochondrial morphology was quantified by measuring the aspect ratio (a measure of length to width) and form factor (a measure of branching) of mitochondria using image analysis software. An increase in these parameters indicates a more elongated and fused mitochondrial network.
Experimental Workflow for Determining Agonist Specificity
The following workflow was employed to assess the reliance of this compound on endogenous MFN1 and MFN2:
-
Baseline Characterization: The mitochondrial morphology of wild-type, Mfn1-/-, Mfn2-/-, and Mfn1-/-Mfn2-/- MEFs was characterized. Knockout cells typically exhibit fragmented mitochondria.
-
Mutant MFN2 Expression: Mutant MFN2 was expressed in the knockout cell lines to mimic a disease state. This generally exacerbates mitochondrial fragmentation.
-
Agonist Treatment: The different MEF lines (with and without mutant MFN2) were treated with this compound or a vehicle control.
-
Endpoint Analysis: Mitochondrial morphology was quantified to determine the effect of the agonist. The key comparison was the ability of the agonist to restore fused mitochondria in the presence or absence of MFN1 and MFN2.
Visualizations
MFN2 Signaling Pathway in Mitochondrial Fusion
Caption: this compound allosterically activates MFN2, leading to mitochondrial fusion.
Experimental Workflow for Specificity Analysis
Caption: Workflow to determine the MFN1/MFN2 dependence of this compound.
References
Validating the On-Target Effects of MFN2 Agonist-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MFN2 agonist-1 and its alternatives, focusing on the validation of their on-target effects. Experimental data is presented to support the comparative analysis, alongside detailed protocols for key assays.
Introduction to MFN2 and its Agonists
Mitofusin-2 (MFN2) is a GTPase embedded in the outer mitochondrial membrane that plays a crucial role in mitochondrial fusion. This process is essential for maintaining a healthy mitochondrial network, which is vital for cellular bioenergetics, signaling, and quality control. Dysfunctional MFN2 is implicated in several diseases, most notably Charcot-Marie-Tooth disease type 2A (CMT2A), a debilitating peripheral neuropathy.
The development of MFN2 agonists aims to restore mitochondrial fusion and alleviate the pathological consequences of MFN2 deficiency or dysfunction. This compound, also known as chimera B-A/l, is a novel small molecule designed to allosterically activate MFN2. This guide compares the on-target effects of this compound with other identified MFN2 agonists, referred to as "class A" and "class B" agonists, which are also small-molecule mimetics of the MFN2 peptide-peptide interface that regulates its activity.
MFN2 Signaling Pathway and Agonist Mechanism of Action
The activity of MFN2 is regulated by an intramolecular interaction between its heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains. A "closed" conformation, where HR1 and HR2 are bound, renders MFN2 inactive. The binding of regulatory proteins or post-translational modifications, such as phosphorylation by PINK1, can induce an "open" and active conformation, promoting mitochondrial fusion.
MFN2 agonists have been developed as small molecules that mimic the interaction between MFN2's domains, thereby disrupting the intramolecular autoinhibitory interaction and stabilizing the active conformation of the protein. This allosteric activation promotes mitochondrial fusion.
A Comparative Guide: MFN2 Agonist-1 Versus Small Molecules Targeting Mitochondrial Fission
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of mitochondrial dynamics, governed by the opposing forces of fusion and fission, is critical for cellular health and function. Dysregulation of this balance is implicated in a growing number of pathologies, from neurodegenerative diseases to metabolic disorders and cancer. Consequently, pharmacological modulation of mitochondrial dynamics has emerged as a promising therapeutic strategy. This guide provides an objective comparison of two prominent approaches: promoting mitochondrial fusion with MFN2 agonist-1 and inhibiting mitochondrial fission using small molecules targeting key fission proteins.
At a Glance: this compound vs. Fission Inhibitors
| Feature | This compound | Small Molecules Targeting Mitochondrial Fission (e.g., Mdivi-1 (B1676016), P110) |
| Primary Target | Mitofusin 2 (MFN2) | Dynamin-related protein 1 (Drp1), Fission 1 (Fis1) |
| Mechanism of Action | Promotes mitochondrial fusion | Inhibit mitochondrial fission |
| Therapeutic Rationale | Restore mitochondrial network integrity and function | Prevent excessive mitochondrial fragmentation and subsequent dysfunction |
| Reported Efficacy | Reverses mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A.[1] | Neuroprotective in models of stroke, Parkinson's, and Alzheimer's disease; potential anti-cancer effects.[2][3] |
| Selectivity & Off-Target Effects | Requires endogenous MFN1 or MFN2 for activity; no reported promiscuous activity for structurally related dynamin.[1] | Mdivi-1 has reported off-target effects on mitochondrial Complex I.[3][4][5][6][7][8] P110 is reported to be a selective inhibitor of the Drp1-Fis1 interaction.[9][10][11][12][13][14] |
In-Depth Comparison: Performance and Experimental Data
This compound: Promoting Mitochondrial Fusion
This compound is a first-in-class small molecule designed to allosterically activate Mitofusin 2, a key protein in the outer mitochondrial membrane that mediates mitochondrial fusion. By promoting an "open" and fusion-permissive conformation of MFN2, this agonist aims to counteract the effects of MFN2 mutations that lead to mitochondrial fragmentation and dysfunction.[1]
Quantitative Data Summary: this compound
| Parameter | Cell/Animal Model | Concentration/Dose | Observed Effect | Reference |
| Mitochondrial Morphology | Cultured mouse neurons expressing MFN2 T105M mutant | Not specified | Reverses mitochondrial "clumping" and restores mitochondrial motility. | [15] |
| Mitochondrial Function | Cultured mouse neurons expressing MFN2 T105M mutant | Not specified | Improves mitochondrial membrane potential. | [1] |
| in vivo Efficacy | MFN2 T105M mutant mice (model for Charcot-Marie-Tooth 2A) | Not specified | Normalizes axonal mitochondrial trafficking in sciatic nerves. | [1] |
Small Molecules Targeting Mitochondrial Fission
A significant focus in the field has been the development of small molecules that inhibit the key players in mitochondrial fission, primarily the GTPase Drp1 and its mitochondrial anchor protein, Fis1. By blocking the fission process, these molecules aim to prevent the excessive mitochondrial fragmentation associated with cellular stress and apoptosis.
Mdivi-1: One of the most widely studied inhibitors of mitochondrial fission, Mdivi-1 was initially reported to selectively target Drp1.[2] However, subsequent studies have revealed off-target effects, most notably the inhibition of Complex I of the electron transport chain, which can confound the interpretation of its biological effects.[3][4][5][6][7][8]
P110 Peptide: This peptide inhibitor was rationally designed to specifically block the interaction between Drp1 and Fis1, thereby preventing Drp1-mediated fission under pathological conditions while potentially sparing its physiological roles.[9][10][11][12][13][14]
Quantitative Data Summary: Small Molecules Targeting Fission
| Compound | Parameter | Cell/Animal Model | IC50 / Effective Concentration | Observed Effect | Reference |
| Mdivi-1 | Drp1 GTPase Activity | N2a cells | 25 µM and 75 µM | Significantly reduced GTPase Drp1 activity. | [2] |
| Mitochondrial Morphology | N2a cells | 25 µM and 75 µM | Reduced number of mitochondria and increased mitochondrial length. | [2] | |
| Complex I Inhibition | Primary cortical neurons, COS-7 cells | >25 µM | Inhibition of mitochondrial Complex I-dependent respiration. | [3][6] | |
| P110 Peptide | Drp1-Fis1 Interaction | in vitro | Not specified | Blocks Drp1/Fis1 interaction. | [9][12] |
| Mitochondrial Morphology | SH-SY5Y cells treated with MPP+ | 1 µM | Reduced mitochondrial fragmentation from 50% to 14% of cells. | [9][16] | |
| Neuroprotection | SOD1G93A mouse model of ALS | 3mg/kg/day | Improved motor performance and survival. | [13] |
Signaling Pathways
To understand the distinct and overlapping effects of these compounds, it is crucial to visualize their points of intervention in the complex signaling networks that regulate mitochondrial dynamics and cell fate.
Caption: MFN2 inhibits the Ras-Raf-ERK signaling pathway.
Caption: Small molecules inhibit mitochondrial fission.
Experimental Protocols
Key Experiment: Quantification of Mitochondrial Morphology
This protocol provides a general framework for assessing changes in mitochondrial morphology in cultured cells following treatment with this compound or fission inhibitors.
1. Cell Culture and Treatment: a. Plate cells (e.g., HeLa, SH-SY5Y, or primary neurons) on glass-bottom dishes or coverslips suitable for high-resolution microscopy. b. Allow cells to adhere and reach approximately 60-70% confluency. c. Prepare working solutions of this compound, Mdivi-1, or P110 peptide in pre-warmed culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration. d. Replace the culture medium with the compound-containing medium or vehicle control and incubate for the desired time (e.g., 2-24 hours) at 37°C and 5% CO2.
2. Mitochondrial Staining: a. Prepare a working solution of a mitochondrial stain (e.g., MitoTracker™ Red CMXRos or transduce cells with a mitochondrially-targeted fluorescent protein like mito-GFP). b. Incubate the cells with the staining solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C). c. Wash the cells with pre-warmed phosphate-buffered saline (PBS).
3. Cell Fixation and Imaging: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain (e.g., DAPI). d. Acquire images using a confocal or high-resolution fluorescence microscope. Capture Z-stacks to obtain a three-dimensional view of the mitochondrial network.
4. Image Analysis and Quantification: a. Utilize image analysis software (e.g., ImageJ/Fiji with the MiNA plugin or other specialized software) to quantify mitochondrial morphology. b. Cells are typically categorized based on their mitochondrial morphology:
- Fused/Tubular: Mitochondria form an interconnected network.
- Fragmented: Mitochondria appear as small, spherical or rod-like structures.
- Intermediate: A mix of tubular and fragmented mitochondria. c. Quantify parameters such as:
- Percentage of cells in each morphological category.
- Mitochondrial aspect ratio (major axis/minor axis).
- Mitochondrial branch length and network size. d. Statistically compare the quantitative data from treated and control groups.
A [label="Cell Seeding", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Compound Treatment\n(this compound or Fission Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Mitochondrial Staining", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Fixation & Imaging\n(Confocal Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="Image Analysis &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E;
}
Caption: Experimental workflow for mitochondrial morphology.
Conclusion
Both this compound and small molecules targeting mitochondrial fission represent promising avenues for therapeutic intervention in diseases characterized by mitochondrial dysfunction. This compound offers a targeted approach to enhance mitochondrial fusion, which is particularly relevant for conditions with known MFN2 mutations. Small molecule inhibitors of fission, such as Mdivi-1 and P110, have shown broader potential in various disease models, although off-target effects of some compounds warrant careful consideration. The choice between these strategies will ultimately depend on the specific disease context, the underlying molecular pathology, and the continued development of more selective and potent compounds. This guide provides a foundational comparison to aid researchers in navigating this dynamic and rapidly evolving field.
References
- 1. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis | EMBO Molecular Medicine [link.springer.com]
- 14. Inhibition of Drp1- Fis1 interaction alleviates aberrant mitochondrial fragmentation and acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Comparative Efficacy of MFN2 Agonist-1 and Alternative Therapeutics in Preclinical Models of Charcot-Marie-Tooth Disease Type 2A
A comprehensive analysis of MFN2 agonist-1 versus emerging therapeutic strategies, including gene therapy, HDAC6 inhibitors, and SARM1 inhibitors, for the treatment of Charcot-Marie-Tooth disease type 2A (CMT2A). This guide provides a detailed comparison of their efficacy in various MFN2 mutant models, supported by experimental data and detailed protocols.
Charcot-Marie-Tooth disease type 2A (CMT2A), a debilitating inherited peripheral neuropathy, is primarily caused by mutations in the MFN2 gene, which encodes for Mitofusin-2, a key protein in mitochondrial dynamics. The disease is characterized by progressive axonal degeneration, leading to muscle weakness, atrophy, and sensory loss. Current research focuses on developing therapies that can correct the underlying mitochondrial dysfunction. This guide compares the efficacy of a promising small molecule, this compound, with other potential therapeutic avenues.
This compound: A Direct Approach to Restoring Mitochondrial Function
This compound is a first-in-class small molecule designed to allosterically activate endogenous Mitofusin 1 (MFN1) and wild-type MFN2. This activation helps to overcome the dominant-negative effect of mutant MFN2, thereby promoting mitochondrial fusion and restoring normal mitochondrial function and transport.[1][2]
Efficacy in CMT2A Mutant Models
Experimental studies have demonstrated the significant potential of this compound in ameliorating the pathological hallmarks of CMT2A in various preclinical models.
-
T105M Mutant Model: In cultured mouse neurons expressing the MFN2 T105M mutation, this compound has been shown to reverse mitochondrial "clumping," restore mitochondrial motility, and correct mitochondrial depolarization and fragmentation.[1][3][4] Furthermore, in a mouse model carrying the T105M mutation, the agonist normalized axonal mitochondrial trafficking within the sciatic nerves.[1][5]
-
R94Q Mutant Model: Similar positive effects have been observed in neuronal models with the R94Q mutation. This compound reversed mitochondrial fragmentation and hypopolarization in cultured mouse neurons expressing this mutant.[1][2] The agonist works by stabilizing the fusion-permissive open conformation of the remaining healthy MFN1 or MFN2 proteins, thereby overriding the inhibitory effect of the mutant MFN2.[1]
| Parameter | MFN2 Mutant Model | Effect of this compound | Reference |
| Mitochondrial Motility | T105M | Increased | [1] |
| Mitochondrial Morphology (Aspect Ratio) | T105M | Increased | [1] |
| Mitochondrial Membrane Potential | T105M | Restored | [1] |
| Mitochondrial Fragmentation | R94Q | Reversed | [1] |
| Mitochondrial Hypopolarization | R94Q | Reversed | [1] |
| Axonal Mitochondrial Trafficking | T105M (in vivo) | Normalized | [1] |
Alternative Therapeutic Strategies
While this compound presents a targeted approach, other strategies are being explored to address the complex pathology of CMT2A.
Gene Therapy
Gene therapy for CMT2A aims to either replace the mutated MFN2 gene or augment the function of related proteins to compensate for the defect.
-
MFN1 Overexpression: Given that MFN1 can compensate for MFN2 deficiency, augmenting MFN1 levels is another viable strategy. In a mouse model expressing the MFN2 R94Q mutant, overexpression of MFN1 in the nervous system rescued all disease phenotypes, highlighting the importance of the MFN1/MFN2 ratio.[7]
HDAC6 Inhibitors
Histone deacetylase 6 (HDAC6) inhibitors target the acetylation of α-tubulin, a key component of microtubules which are essential for axonal transport. By increasing α-tubulin acetylation, these inhibitors aim to improve the transport of mitochondria and other essential cargoes along the axon.
-
Efficacy in R94Q Model: In a mouse model of CMT2A with the MFN2 R94Q mutation, a highly selective HDAC6 inhibitor, SW-100, restored α-tubulin acetylation and ameliorated both motor and sensory dysfunction.[8][9] This effect was observed even when the treatment was initiated after the onset of symptoms.[8]
SARM1 Inhibitors
Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key protein involved in the pathway of programmed axon destruction. Inhibiting SARM1 is being investigated as a neuroprotective strategy for various neurodegenerative diseases, including CMT.
-
Efficacy in a Rat Model: In a rat model of CMT2A, blocking the activity of SARM1 has shown promise in preventing nerve loss.[10][11] Genetic knockout of SARM1 in these rats prevented axon degeneration, reduced muscle atrophy, and improved grip strength.[10] These findings suggest a feedback loop where mitochondrial dysfunction activates SARM1, which in turn exacerbates mitochondrial pathology.[12]
Comparative Analysis
Direct head-to-head comparative studies of these different therapeutic strategies in the same CMT2A mutant models are currently limited. However, based on the available preclinical data, a qualitative comparison can be made:
| Therapeutic Approach | Mechanism of Action | Proven Efficacy in Mutant Models | Potential Advantages | Potential Challenges |
| This compound | Allosteric activation of endogenous MFN1/MFN2 | T105M, R94Q | Small molecule, potentially orally bioavailable, reversible action.[13] | Long-term efficacy and potential off-target effects need further investigation. |
| Gene Therapy | Gene replacement or augmentation | R94Q | Potentially a one-time treatment with long-lasting effects. | Delivery to the peripheral nervous system, potential for off-target gene silencing, and the need for dual AAV vectors in some strategies.[6] |
| HDAC6 Inhibitors | Increased α-tubulin acetylation, improved axonal transport | R94Q | Broad applicability to other axonopathies with transport defects. | Potential for off-target effects due to the role of HDAC6 in other cellular processes. |
| SARM1 Inhibitors | Inhibition of programmed axon degeneration | H361Y (rat model) | Neuroprotective, potentially applicable to a wide range of neurodegenerative diseases. | Efficacy may vary depending on the specific CMT subtype and the extent of metabolic changes.[14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these therapies, the following diagrams are provided.
Caption: MFN2's role in mitochondrial dynamics and axonal transport.
Caption: Therapeutic targets for CMT2A interventions.
Caption: General experimental workflow for efficacy testing.
Experimental Protocols
Mitochondrial Transport Assay in Neurons
-
Cell Culture and Treatment: Plate primary neurons or iPSC-derived motor neurons on glass-bottom dishes. Introduce the MFN2 mutant construct if necessary. Treat the cells with the therapeutic agent (e.g., this compound) at the desired concentration and for the specified duration.
-
Mitochondrial Staining: Incubate the cells with a mitochondrial-specific fluorescent dye, such as MitoTracker Red CMXRos, according to the manufacturer's protocol.
-
Live-Cell Imaging: Mount the dish on a confocal microscope equipped with a live-cell imaging chamber maintained at 37°C and 5% CO2. Acquire time-lapse images of a selected axon segment at regular intervals (e.g., every 2-5 seconds) for a total duration of 2-5 minutes.
-
Kymograph Analysis: Generate kymographs from the time-lapse image series using software like ImageJ or MetaMorph. A kymograph represents the movement of particles along a line over time.
-
Data Quantification: From the kymographs, quantify the percentage of motile mitochondria, and their anterograde and retrograde velocities.
Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Preparation: Culture neurons in a multi-well plate and apply the respective treatments.
-
JC-1 Staining: Prepare a 2 µM JC-1 staining solution in the cell culture medium. Replace the existing medium with the JC-1 solution and incubate the cells for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. Healthy, non-apoptotic cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low membrane potential will show green fluorescence (JC-1 monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
In Vivo Administration of Therapeutics in Mouse Models
-
This compound (e.g., MiM111): Can be administered via intramuscular injection or oral gavage. For example, a daily intramuscular injection of 30 mg/kg can be used.[13] The vehicle for oral administration can be a solution of 70% water and 30% 2-hydroxypropyl-β-cyclodextrin.
-
AAV-mediated Gene Therapy: Adeno-associated virus (AAV) vectors, typically AAV9, are used to deliver the therapeutic gene. Administration can be done via intracerebroventricular (ICV) injection in neonatal mice or intrathecal injection in older mice.[6]
-
HDAC6 Inhibitors (e.g., SW-100): Can be administered via intraperitoneal (IP) injection. A dosage of 20 mg/kg twice a day has been shown to be effective.[6]
-
SARM1 Inhibitors: Can be delivered via AAV9-mediated expression of a dominant-negative SARM1 construct through ICV injection in neonatal mice.[14] Small molecule inhibitors can also be administered orally.[15]
Conclusion
This compound demonstrates significant promise as a therapeutic for CMT2A by directly targeting the core mitochondrial dysfunction. Its efficacy in restoring mitochondrial fusion, motility, and membrane potential in preclinical models with different MFN2 mutations is encouraging. Alternative strategies such as gene therapy, HDAC6 inhibitors, and SARM1 inhibitors also show considerable potential, each with unique mechanisms of action and potential advantages. While direct comparative studies are needed to definitively establish the superior therapeutic approach, the current body of evidence suggests that multiple promising avenues are emerging for the treatment of this debilitating disease. Further research, including head-to-head comparisons in relevant animal models and eventual clinical trials, will be crucial to determine the ultimate clinical utility of these therapies for patients with CMT2A.
References
- 1. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AAV1.tMCK.NT-3 gene therapy improves phenotype in Sh3tc2−/− mouse model of Charcot–Marie–Tooth Type 4C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MFN2 agonists reverse mitochondrial defects in preclinical models of CMT2A - Institut de Myologie [institut-myologie.org]
- 6. researchgate.net [researchgate.net]
- 7. Restoring mitofusin balance prevents axonal degeneration in a Charcot-Marie-Tooth type 2A model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. charcot-marie-toothnews.com [charcot-marie-toothnews.com]
- 11. Optimization of HDAC6 Inhibitors in the Treatment of CMT - Alan Kozikowski [grantome.com]
- 12. SARM1 inhibition may be a therapeutic strategy for the treatment of Charcot-Marie-Tooth disease 2A | BioWorld [bioworld.com]
- 13. Burst mitofusin activation reverses neuromuscular dysfunction in murine CMT2A | eLife [elifesciences.org]
- 14. SARM1 Inhibition in Three Mouse Models of Charcot-Marie-Tooth Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HDAC6 Inhibition Corrects Electrophysiological and Axonal Transport Deficits in a Human Stem Cell-Based Model of Charcot-Marie-Tooth Disease (Type 2D) - PubMed [pubmed.ncbi.nlm.nih.gov]
MFN2 Agonist-1: A Comparative Analysis of its Activity on Endogenous MFN1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MFN2 agonist-1's effects, with a particular focus on its ability to activate endogenous Mitofusin-1 (MFN1). The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.
Introduction to this compound
This compound is a small molecule designed as a biomimetic of the HR1-HR2 interface of Mitofusin-2 (MFN2), a key protein in the outer mitochondrial membrane fusion machinery.[1] It functions as an allosteric activator, promoting a "fusion-permissive" open conformation of mitofusins.[1][2] While developed to target MFN2, compelling evidence demonstrates its efficacy in activating the homologous protein, MFN1. This cross-reactivity is significant for potential therapeutic applications, particularly in conditions where MFN2 is mutated or deficient, as the agonist can leverage the remaining MFN1 to restore mitochondrial function.[2][3]
Comparative Efficacy: this compound on MFN1 vs. MFN2
The primary evidence for this compound's activity on endogenous MFN1 comes from studies using mouse embryonic fibroblasts (MEFs) with specific genetic knockouts of Mfn1 and Mfn2.[2][3] The data consistently shows that the agonist's ability to restore mitochondrial fusion is dependent on the presence of at least one of these mitofusins.
Key Findings:
-
Indispensable Role of Mitofusins: In double knockout (dKO) MEFs lacking both MFN1 and MFN2, this compound is unable to induce mitochondrial fusion, indicating its specific reliance on these proteins.[2][4]
-
Activation of Endogenous MFN1: In Mfn2 knockout (MFN2-/-) cells, which still express endogenous MFN1, this compound successfully rescues mitochondrial morphology and function.[2][3] This demonstrates that the agonist can effectively engage and activate MFN1 to drive mitochondrial fusion.
-
Overcoming Dominant Negative Mutants: this compound can overcome the detrimental effects of certain disease-causing MFN2 mutants by "supercharging" the remaining wild-type MFN1 and MFN2 proteins.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on mitochondrial morphology and membrane potential, key indicators of mitochondrial health and fusion.
Table 1: Effect of this compound on Mitochondrial Aspect Ratio
| Cell Line | Treatment | Mean Mitochondrial Aspect Ratio (± SEM) | Fold Change vs. Untreated Control |
| Wild-Type (WT) | Vehicle | 4.5 ± 0.3 | 1.0 |
| Wild-Type (WT) | This compound (1 µM) | 6.8 ± 0.5 | 1.5 |
| MFN1 Knockout (MFN1-/-) | Vehicle | 2.1 ± 0.2 | 0.47 |
| MFN1 Knockout (MFN1-/-) | This compound (1 µM) | 2.3 ± 0.2 | 0.51 |
| MFN2 Knockout (MFN2-/-) | Vehicle | 2.5 ± 0.2 | 0.56 |
| MFN2 Knockout (MFN2-/-) | This compound (1 µM) | 4.8 ± 0.4 | 1.07 |
| Double Knockout (dKO) | Vehicle | 1.8 ± 0.1 | 0.40 |
| Double Knockout (dKO) | This compound (1 µM) | 1.9 ± 0.1 | 0.42 |
Data are representative values derived from graphical representations in published studies.[3][4]
Table 2: Effect of this compound on Mitochondrial Membrane Potential
| Cell Line | Treatment | Relative Mitochondrial Membrane Potential (% of WT Vehicle) |
| MFN2-/- expressing MFN2 R94Q mutant | Vehicle | 65% |
| MFN2-/- expressing MFN2 R94Q mutant | This compound (1 µM) | 95% |
| MFN1+/+ MFN2-/- expressing MFN2 R94Q mutant | Vehicle | 70% |
| MFN1+/+ MFN2-/- expressing MFN2 R94Q mutant | This compound (1 µM) | 110% |
Data are representative values derived from graphical representations in published studies, demonstrating the agonist's ability to restore membrane potential in the presence of endogenous MFN1.[2][3]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the logical basis for its effect on endogenous MFN1.
References
- 1. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 2. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis: Cross-Validation of MFN2 Agonist-1 Effects with Genetic Approaches
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of a novel MFN2 agonist versus established genetic manipulation techniques.
This guide provides a comprehensive comparison of a pharmacological agonist for Mitofusin-2 (MFN2), designated MFN2 agonist-1, with various genetic strategies aimed at modulating MFN2 function. The objective is to cross-validate the effects of this small molecule agonist with established genetic methods, offering a clear perspective on its potential as a therapeutic agent and a research tool. The data presented is compiled from preclinical studies, primarily focusing on models of Charcot-Marie-Tooth disease type 2A (CMT2A), a neurodegenerative disorder caused by mutations in the MFN2 gene.
Unveiling the Role of MFN2 in Mitochondrial Dynamics
Mitofusin-2 is a key protein located on the outer mitochondrial membrane that orchestrates mitochondrial fusion. This process is critical for maintaining a healthy mitochondrial network, which is essential for cellular bioenergetics, signaling, and overall cell health. Dysfunctional MFN2 leads to mitochondrial fragmentation, impaired mitochondrial transport, and cellular dysfunction, culminating in diseases like CMT2A.
Genetic approaches, including knockout, knockdown, and overexpression of MFN2, have been instrumental in elucidating its physiological roles. More recently, the development of this compound offers a pharmacological avenue to modulate MFN2 activity, presenting a potential therapeutic strategy for MFN2-related diseases.
Comparative Data Summary
The following tables summarize the quantitative effects of this compound in comparison to genetic manipulations of MFN2 across various cellular and physiological parameters.
| Parameter | This compound (Chimera B-A/l) | MFN2 Knockout/Knockdown | MFN2 Overexpression (Wild-Type) | MFN2 Mutant Expression (e.g., T105M, R94Q) |
| Mitochondrial Morphology | Reverses mitochondrial fragmentation and clumping induced by MFN2 mutants.[1][2] | Increased mitochondrial fragmentation.[3][4] | Promotes mitochondrial elongation and network formation.[5] | Induces mitochondrial fragmentation and aggregation.[2][6] |
| Mitochondrial Motility | Restores mitochondrial motility in neurons expressing CMT2A mutant MFN2.[1][2] | Impaired anterograde and retrograde mitochondrial transport.[3] | Can enhance mitochondrial transport. | Severely impairs mitochondrial motility, leading to "clumping".[2][7] |
| Mitochondrial Membrane Potential | Reverses mitochondrial hypopolarization caused by MFN2 mutants.[2] | Reduced mitochondrial membrane potential.[3] | Maintains or increases mitochondrial membrane potential. | Causes mitochondrial depolarization.[2] |
| Cellular Proliferation | Not extensively reported, but does not compromise cell viability.[7] | Increased rate of cell proliferation.[8] | Inhibits cell proliferation.[8] | Effects on proliferation are context-dependent and linked to cellular stress. |
| Axonal Mitochondrial Trafficking (in vivo) | Normalized axonal mitochondrial trafficking in a mouse model of CMT2A (Mfn2 T105M).[9] | Not directly applicable in the same context. | Not directly applicable in the same context. | Suppresses axonal mitochondrial trafficking.[9] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Mitochondrial Morphology Analysis
-
Cell Culture and Treatment: Culture cells (e.g., murine embryonic fibroblasts (MEFs) or primary neurons) on glass-bottom dishes. Transfect with fluorescent mitochondrial markers (e.g., Mito-Dendra2) if necessary. Treat with this compound or vehicle control for the desired time.
-
Imaging: Acquire images using a high-resolution confocal microscope.
-
Quantification: Analyze mitochondrial morphology using ImageJ/Fiji software.
-
Aspect Ratio: A measure of mitochondrial length to width. Higher values indicate more elongated mitochondria.
-
Form Factor: A measure of mitochondrial branching and complexity.
-
Mitochondrial Footprint: The percentage of the cytoplasm occupied by mitochondria.
-
Mitochondrial Motility Assay
-
Cell Culture and Transfection: Plate primary neurons on glass-bottom dishes and transfect with a mitochondrial-targeted fluorescent protein.
-
Live-Cell Imaging: Acquire time-lapse image series of axons using a confocal microscope equipped with an environmental chamber to maintain physiological conditions.
-
Kymograph Analysis: Generate kymographs from the time-lapse movies using ImageJ/Fiji. Kymographs display mitochondrial movement over time in a single image, allowing for the quantification of:
-
Velocity: The speed of mitochondrial movement.
-
Anterograde and Retrograde Flux: The number of mitochondria moving in each direction.
-
Stationary Mitochondria: The percentage of mitochondria that do not move.
-
Mitochondrial Membrane Potential Measurement
-
Cell Culture and Staining: Culture cells and treat as required. Incubate with a potentiometric fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.
-
Flow Cytometry or Fluorescence Microscopy:
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population. A decrease in fluorescence indicates depolarization.
-
Fluorescence Microscopy: Capture images and quantify the fluorescence intensity per cell or per mitochondrion.
-
Cell Viability Assay
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound.
-
Assay: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS/MTT assay which measures metabolic activity.
-
Data Analysis: Measure luminescence or absorbance and normalize to vehicle-treated control cells to determine the percentage of viable cells.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the MFN2 signaling pathway, the mechanism of action of this compound, and the experimental workflows.
Caption: MFN2 signaling and points of intervention.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MFN2 Deficiency Impairs Mitochondrial Transport and Downregulates Motor Protein Expression in Human Spinal Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MFN2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Role of mitofusin 2 (Mfn2) in controlling cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of MFN2 Agonists for Researchers
For Immediate Release
Scientists and drug development professionals in the field of mitochondrial research now have access to a comprehensive comparative guide on Mitofusin-2 (MFN2) agonists. This guide provides a detailed analysis of several leading small-molecule activators, presenting key performance data, experimental protocols, and insights into their mechanisms of action. The objective of this guide is to equip researchers with the necessary information to select the most suitable MFN2 agonist for their specific research needs.
Mitofusin-2 is a key protein in the outer mitochondrial membrane that governs mitochondrial fusion, a critical process for maintaining mitochondrial health, dynamics, and function. Dysregulation of MFN2 has been implicated in a variety of neurodegenerative diseases, most notably Charcot-Marie-Tooth disease type 2A (CMT2A). The development of MFN2 agonists aims to restore mitochondrial function by promoting fusion, offering a promising therapeutic strategy for these debilitating conditions.
This guide focuses on a side-by-side comparison of prominent MFN2 agonists that have emerged from recent preclinical studies, including trans-MiM111 , CPR1-B , 8015-P2 , and MASM7 .
Quantitative Performance of MFN2 Agonists
The following tables summarize the key efficacy and potency data for the compared MFN2 agonists based on published experimental findings. These small-molecule agonists allosterically activate MFN2, promoting a conformational change that facilitates mitochondrial fusion.
Table 1: In Vitro Efficacy and Potency of MFN2 Agonists in Mitochondrial Elongation Assays
| Agonist | EC50 (nM) | Emax (% of Control) | Cell Model | Reference |
| trans-MiM111 | 3.3 (2.0–5.1) | 89 (82–96) | Mfn2-deficient MEFs | [1] |
| CPR1-B | 3.3 (2.0–5.1) | 87 (79–95) | Mfn2-deficient MEFs | [1] |
| 8015-P2 | 0.623 (0.439–0.863) | Not Reported | Mfn2-deficient MEFs | [2] |
| MASM7 | ~1000 | Not Reported | MEFs | [3][4] |
Note: EC50 represents the concentration of the agonist that produces 50% of the maximal response. Emax is the maximum observed effect. Data are presented as mean with 95% confidence intervals in parentheses where available. MEFs refer to Mouse Embryonic Fibroblasts.
Table 2: In Vitro Efficacy and Potency of MFN2 Agonists in Mitochondrial Motility Assays
| Agonist | EC50 (nM) | Emax (% of Control) | Cell Model | Reference |
| trans-MiM111 | 4.9 (3.4–6.9) | 96 (89–104) | MFN2 T105M DRG Neurons | [1] |
| CPR1-B | 11.2 (5.8–21) | 99 (82–115) | MFN2 T105M DRG Neurons | [1] |
Note: These assays were performed in Dorsal Root Ganglion (DRG) neurons expressing a mutant form of MFN2 (T105M) associated with CMT2A.
Mechanism of Action: Allosteric Activation of MFN2
The primary mechanism of action for these small-molecule agonists is the allosteric activation of MFN1 and MFN2. They are designed to mimic the interaction between the HR1 and HR2 domains of MFN2, which is believed to stabilize the "open" or fusion-permissive conformation of the protein. This, in turn, promotes mitochondrial tethering and fusion.
Key Signaling Pathways Associated with MFN2
MFN2 is not only a crucial component of the mitochondrial fusion machinery but also a regulator of key cellular signaling pathways. Its activity has been linked to the Ras-Raf-ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and metabolism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate the efficacy of MFN2 agonists.
Mitochondrial Fusion (Elongation) Assay
This assay quantitatively measures the ability of a compound to promote mitochondrial fusion in cells with fragmented mitochondria.
Detailed Steps:
-
Cell Culture: Mfn2-deficient Mouse Embryonic Fibroblasts (MEFs) are cultured in appropriate media. These cells exhibit a baseline phenotype of fragmented mitochondria.
-
Compound Treatment: Cells are treated with a range of concentrations of the MFN2 agonist. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified duration to allow for changes in mitochondrial morphology.
-
Mitochondrial Staining: Mitochondria are labeled with a fluorescent dye that accumulates in mitochondria, such as MitoTracker Green or Red.
-
Imaging: Images of the stained mitochondria are captured using a high-resolution confocal microscope.
-
Image Analysis: The morphology of mitochondria in a large number of cells is quantified using image analysis software. The aspect ratio (a measure of elongation) of individual mitochondria is calculated.
-
Data Analysis: The average mitochondrial aspect ratio is plotted against the agonist concentration to determine the EC50 and Emax values.
Axonal Mitochondrial Motility Assay
This assay assesses the effect of MFN2 agonists on the movement of mitochondria within neuronal axons, a critical process for neuronal health.
Detailed Steps:
-
Neuronal Culture: Dorsal Root Ganglion (DRG) neurons are isolated from a relevant animal model, such as a mouse model of CMT2A (e.g., expressing MFN2 T105M).
-
Mitochondrial Labeling: Mitochondria within the neurons are labeled with a fluorescent marker, often through viral transduction of a mitochondrially-targeted fluorescent protein (e.g., mito-DsRed).
-
Compound Treatment: The cultured neurons are treated with the MFN2 agonist or a vehicle control.
-
Time-Lapse Imaging: The movement of mitochondria along the axons is recorded using live-cell, time-lapse confocal microscopy.
-
Kymograph Analysis: Kymographs are generated from the time-lapse videos. These are graphical representations of spatial position over time, which allow for the visualization and quantification of mitochondrial movement (anterograde, retrograde, and stationary).
-
Data Analysis: The percentage of motile mitochondria and their velocity are calculated and compared between treated and control groups to determine the effect of the agonist.
This comparative guide is intended to serve as a valuable resource for the scientific community, fostering further research and development in the critical area of mitochondrial medicine. The provided data and protocols should aid in the rational design of experiments and the advancement of potential therapeutics for diseases linked to mitochondrial dysfunction.
References
- 1. Mitochondrial Dysfunction and Pharmacodynamics of Mitofusin Activation in Murine Charcot-Marie-Tooth Disease Type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensory-Motor Neuropathy in Mfn2 T105M Knock-in Mice and Its Reversal by a Novel Piperine-Derived Mitofusin Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating mitofusins to control mitochondrial function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Selectivity of MFN2 Agonist-1 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitofusin-2 (MFN2) has emerged as a critical regulator of mitochondrial dynamics, and its dysfunction is implicated in a range of debilitating neurodegenerative and metabolic diseases. The development of small molecule agonists that can enhance MFN2 activity offers a promising therapeutic avenue. This guide provides a detailed comparison of MFN2 agonist-1, a notable compound in this class, with other alternatives, focusing on its selectivity in a cellular environment. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in their evaluation of this and similar compounds.
Introduction to MFN2 and the Rationale for Agonism
Mitofusin-2 is a GTPase embedded in the outer mitochondrial membrane that plays a central role in mitochondrial fusion. This process is essential for maintaining a healthy and dynamic mitochondrial network, which is crucial for cellular bioenergetics, signaling, and quality control. Impaired MFN2 function, often due to genetic mutations, leads to mitochondrial fragmentation, disrupts axonal transport of mitochondria, and is a direct cause of Charcot-Marie-Tooth disease type 2A (CMT2A), a debilitating peripheral neuropathy. Consequently, small molecules that can specifically activate MFN2 and restore mitochondrial fusion are of significant therapeutic interest.
This compound: Mechanism of Action
This compound, also referred to as chimera B-A/l, is a first-in-class small molecule designed to allosterically activate mitofusins. Its mechanism involves mimicking a key regulatory peptide interface within MFN2, thereby promoting an "open" and fusion-permissive conformation of the protein. This action helps to overcome the dominant-negative effects of certain MFN2 mutations and restores mitochondrial fusion and motility.[1][2][3][4][5]
Comparative Analysis of this compound Selectivity
A critical aspect of any therapeutic compound is its selectivity, as off-target effects can lead to unforeseen toxicities. Here, we compare the selectivity of this compound with other modulators of mitochondrial dynamics.
Data Summary
| Compound | Target(s) | EC50 (Mitochondrial Elongation) | Known Off-Targets | Reference |
| This compound (chimera B-A/l) | MFN1, MFN2 | Not explicitly reported for individual isoforms. Described as "potent". | No detectable activity against the structurally related GTPase, dynamin. Broader off-target profile not published. | [1][2][3] |
| Mitochondrial Fusion Promoter M1 | MFN1, MFN2 | Mfn1-/- MEFs: 5.3 µMMfn2-/- MEFs: 4.42 µM | Not specified. Does not interfere with ER or lysosome morphology. | [6][7][8][9] |
| Mdivi-1 (Fission Inhibitor) | Drp1 | N/A (Inhibitor) | Off-target effects reported, including on complex I of the electron transport chain. |
Key Observations:
-
Activity on both MFN1 and MFN2: Experimental evidence demonstrates that this compound requires the presence of either endogenous MFN1 or MFN2 to promote mitochondrial fusion.[2] This indicates that while it is an agonist of the mitofusin system, it is not strictly selective for MFN2 over its close homolog MFN1. Similarly, Mitochondrial Fusion Promoter M1 also shows activity in both MFN1 and MFN2 knockout cells, with slightly higher potency in MFN2-deficient cells.[9]
-
Selectivity against Dynamin: this compound has been shown to be selective against the related GTPase dynamin, which is involved in mitochondrial fission.[1][2][3] This is a crucial finding, as non-specific modulation of dynamin-family GTPases could lead to unintended consequences on cellular trafficking and mitochondrial division.
-
Lack of Broad Off-Target Profile: To date, a comprehensive off-target profile for this compound, such as a kinome scan, has not been published in the reviewed literature. Such a screen would provide a more complete picture of its selectivity across the proteome.
Experimental Protocols for Assessing Selectivity
To rigorously evaluate the selectivity of MFN2 agonists, a combination of cellular and biochemical assays is recommended.
Mitochondrial Morphology Assay in Knockout Cell Lines
This assay directly assesses the on-target effect of the agonist on mitochondrial fusion and its reliance on specific mitofusin proteins.
Methodology:
-
Cell Culture: Culture wild-type, MFN1 knockout (MFN1-/-), MFN2 knockout (MFN2-/-), and MFN1/MFN2 double knockout (DKO) mouse embryonic fibroblasts (MEFs) in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Compound Treatment: Plate cells on glass coverslips and treat with varying concentrations of the MFN2 agonist or vehicle control (e.g., DMSO) for a predetermined time (e.g., 12-24 hours).
-
Mitochondrial Staining: Stain mitochondria with a fluorescent probe such as MitoTracker Red CMXRos (50 nM) for 30 minutes at 37°C.
-
Fixation and Imaging: Fix the cells with 4% paraformaldehyde, mount the coverslips on slides, and acquire images using a fluorescence confocal microscope.
-
Quantification: Analyze mitochondrial morphology by measuring the aspect ratio (major axis/minor axis) and form factor of mitochondria in a large number of cells using image analysis software (e.g., ImageJ/Fiji). An increase in these parameters indicates mitochondrial elongation and fusion.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with the MFN2 agonist or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble MFN2 (and potential off-targets) in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response CETSA can be performed to determine the EC50 of binding.
In Vitro GTPase Activity Assay
This biochemical assay can help to determine if the agonist directly modulates the GTPase activity of MFN1 and MFN2.
Methodology:
-
Protein Purification: Purify recombinant MFN1 and MFN2 proteins.
-
GTPase Assay: Perform a GTPase activity assay (e.g., using a malachite green-based phosphate (B84403) detection kit) in the presence and absence of the agonist.
-
Data Analysis: An increase in the rate of GTP hydrolysis would indicate a direct effect on the enzymatic activity of the mitofusins.
Broad Off-Target Profiling (e.g., Kinome Scan)
To assess broader selectivity, screening against a large panel of proteins is essential.
Methodology:
-
Compound Submission: Submit the MFN2 agonist to a commercial service provider offering large-scale profiling, such as a kinome scan which assesses binding to hundreds of kinases.
-
Data Analysis: Analyze the binding data to identify any significant interactions with proteins other than the intended targets. The results are typically reported as percent inhibition at a given concentration or as dissociation constants (Kd).
Visualizing Pathways and Workflows
To better understand the context of this compound's action and the methods to assess it, the following diagrams are provided.
Caption: MFN2 Signaling Pathway Activation.
Caption: Experimental Workflow for Selectivity Assessment.
Caption: Logical Relationship of this compound Interactions.
Conclusion
This compound represents a significant step forward in the development of therapeutics for diseases driven by mitochondrial dysfunction. While it demonstrates potent on-target activity in promoting mitochondrial fusion via MFN1 and MFN2, and encouraging selectivity against the related GTPase dynamin, a comprehensive understanding of its broader selectivity profile is still emerging. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own rigorous assessments of this and other novel MFN2 agonists. Further studies, particularly broad-based off-target screening, will be crucial in fully elucidating the therapeutic window and potential liabilities of this promising class of compounds.
References
- 1. scispace.com [scispace.com]
- 2. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MFN2 agonists reverse mitochondrial defects in preclinical models of CMT2A - Institut de Myologie [institut-myologie.org]
- 5. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial fusion promoter M1 - Wikipedia [en.wikipedia.org]
- 7. Mitochondrial Fusion Promoter M1 | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
Evaluating the Therapeutic Window of MFN2 Agonist-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MFN2 agonist-1, a novel therapeutic candidate, against alternative strategies for the treatment of Charcot-Marie-Tooth disease type 2A (CMT2A). The content is based on publicly available preclinical data and is intended to inform research and development decisions.
Introduction to this compound and Therapeutic Alternatives
Mitofusin-2 (MFN2) is a key protein in the outer mitochondrial membrane that orchestrates mitochondrial fusion, a critical process for maintaining mitochondrial health and function. In Charcot-Marie-Tooth disease type 2A (CMT2A), mutations in the MFN2 gene lead to impaired mitochondrial fusion, resulting in mitochondrial dysfunction and subsequent axonal degeneration. This compound and its analogs are small molecules designed to allosterically activate MFN2, thereby promoting mitochondrial fusion and restoring mitochondrial function.[1][2]
This guide evaluates the preclinical efficacy, safety, and mechanism of action of this compound and compares it with other emerging therapeutic strategies for CMT2A, including Histone Deacetylase 6 (HDAC6) inhibitors, Sterile Alpha and TIR Motif Containing 1 (SARM1) inhibitors, and gene therapy.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its therapeutic alternatives. Direct head-to-head comparative studies are limited; therefore, the data is compiled from various preclinical studies.
Table 1: In Vitro Efficacy of Therapeutic Candidates
| Compound/Therapy | Target | Assay | Key Metric | Result | Reference |
| MFN2 Agonist (trans-MiM111) | MFN2 | Mitochondrial Fusion (in Mfn2-null MEFs) | EC50 | ~10 nM | [3] |
| Mitochondrial Motility (in CMT2A DRG neurons) | EC50 | ~10 nM | [3] | ||
| HDAC6 Inhibitor (ACY-1215) | HDAC6 | HDAC6 Enzymatic Assay | IC50 | 5 nM | [4][5] |
| α-tubulin acetylation in DRG neurons | - | Increased | [6] | ||
| SARM1 Inhibitor (NB-7, WX-02-37) | SARM1 | Vincristine-induced axonal degeneration | Neuroprotection | Dose-dependent morphological protection | [7] |
| Gene Therapy (AAV9-hMFN2) | MFN2 | Mitochondrial Length in Motor Neurons | % Increase vs. Control | Significant Increase | [8] |
| ER-Mitochondria Contacts in Motor Neurons | % Rescue | Restored to wild-type levels | [8] |
Table 2: In Vivo Efficacy of Therapeutic Candidates in CMT2A Animal Models
| Compound/Therapy | Animal Model | Administration | Key Outcome | Result | Reference |
| MFN2 Agonist (Chimera B-A/l) | MFN2 T105M Mouse | Local application to sciatic nerve | Mitochondrial Motility | Restored to near normal levels | [1] |
| MFN2 Agonist (MiM111) | MFN2 T105M Mouse | Daily Intramuscular Injection | Mitochondrial Motility in Sciatic Nerve | Normalized 4 hours post-injection | [9] |
| HDAC6 Inhibitor (ACY-1215) | HSPB1-induced CMT2 Mouse | Intraperitoneal Injection | Motor and Sensory Nerve Conduction | Improved | [6] |
| Neuromuscular Junction Innervation | Increased | [6] | |||
| SARM1 Inhibition (Genetic Knockout) | CMT2A Rat Model | - | Axon Number | Completely abrogated reduction | [10] |
| Gene Therapy (AAV9-hMFN2) | MFN2 R94Q Mouse | Intrathecal Injection (pre-symptomatic) | Rotarod Performance | Preserved motor function | [8] |
| Neuromuscular Junction Integrity | Preserved | [8] |
Table 3: Pharmacokinetic and Safety Profile
| Compound/Therapy | Parameter | Value | Animal Model | Reference |
| MFN2 Agonist (MiM111) | Plasma half-life (t1/2) | 2.3 hours | Mouse | [9] |
| Maximum plasma concentration (Cmax) | 24,000 ng/mL (30 mg/kg, IM) | Mouse | [9] | |
| Minimum effective plasma concentration | 30 ng/mL | Mouse | [9] | |
| HDAC6 Inhibitor (ACY-1215) | T-cell toxicity (IC50) | 2.5 µM | Human (in vitro) | [11] |
| In vivo toxicity | Generally well-tolerated in mouse models | Mouse | [6] | |
| SARM1 Inhibitors | Adverse Effects | Subinhibitory concentrations can paradoxically activate SARM1 and cause neurodegeneration in the presence of cellular stress. | Mouse (in vivo), Human neurons (in vitro) | [10][12][13][14] |
| Gene Therapy (AAV9) | Safety Profile | Generally considered to have a good safety profile for CNS delivery in preclinical and clinical studies. Long-term studies in large animals show no treatment-related toxicity. | Mouse, Dog | [15][16][17] |
Experimental Protocols
In Vitro Mitochondrial Fusion Assay
This assay assesses the ability of a compound to promote the fusion of mitochondria.
Principle: Two populations of cells with mitochondria labeled with different fluorescent proteins (e.g., mito-GFP and mito-RFP) are co-cultured and induced to fuse. The extent of mitochondrial fusion is quantified by measuring the colocalization of the two fluorescent signals within the same mitochondrial network.
Protocol Outline:
-
Cell Culture and Transfection:
-
Culture mouse embryonic fibroblasts (MEFs) from Mfn1/2 double knockout mice.
-
Separately transfect two populations of MEFs with plasmids encoding either a mitochondrial-targeted green fluorescent protein (mito-GFP) or a mitochondrial-targeted red fluorescent protein (mito-RFP).
-
Select for stably expressing cell lines.
-
-
Cell Co-culture and Treatment:
-
Plate an equal number of mito-GFP and mito-RFP expressing cells on glass-bottom dishes.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the co-cultured cells with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 24-48 hours).
-
-
Cell Fusion:
-
Induce cell-cell fusion using a fusogen such as polyethylene (B3416737) glycol (PEG).
-
-
Imaging and Analysis:
-
Following a recovery period, acquire fluorescence images using a confocal microscope.
-
Quantify the percentage of fused cells containing interconnected mitochondrial networks with both green and red fluorescence.
-
Alternatively, measure the mitochondrial aspect ratio (length/width) as an indicator of mitochondrial elongation resulting from fusion.
-
Live-Cell Imaging of Mitochondrial Motility
This assay evaluates the effect of a compound on the movement of mitochondria within neuronal axons.
Principle: Mitochondria in live neurons are labeled with a fluorescent dye, and their movement along the axon is recorded over time using time-lapse microscopy. Kymographs are generated to analyze mitochondrial velocity and displacement.
Protocol Outline:
-
Neuronal Culture:
-
Culture dorsal root ganglion (DRG) neurons isolated from a relevant animal model (e.g., a CMT2A mouse model).
-
Plate neurons on glass-bottom dishes coated with a suitable substrate (e.g., poly-D-lysine and laminin).
-
-
Mitochondrial Labeling:
-
Incubate the cultured neurons with a mitochondrial-specific fluorescent dye, such as MitoTracker Red CMXRos, at a low concentration (e.g., 50-100 nM) for 15-30 minutes.
-
Wash the cells to remove excess dye.
-
-
Live-Cell Imaging:
-
Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire time-lapse images of a selected axonal region at a high frame rate (e.g., every 2-5 seconds) for a total duration of 2-5 minutes.
-
Add the test compound at the desired concentration and record mitochondrial movement before and after treatment.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series using software such as ImageJ or FIJI. A kymograph is a graphical representation of spatial position over time, where stationary mitochondria appear as vertical lines and moving mitochondria as diagonal lines.
-
Quantify the percentage of motile mitochondria, as well as their anterograde and retrograde velocities.
-
Mandatory Visualizations
Signaling Pathways and Disease Mechanism
Caption: this compound Mechanism of Action.
Caption: Pathogenesis of Charcot-Marie-Tooth Disease Type 2A.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound and its newer analogs represent a promising, targeted therapeutic strategy for CMT2A by directly addressing the underlying mitochondrial fusion defect. Preclinical data demonstrates its ability to restore mitochondrial function and motility in relevant cellular and animal models. However, a comprehensive understanding of its long-term safety and in vivo efficacy requires further investigation.
Alternative strategies such as HDAC6 and SARM1 inhibition offer broader mechanisms of action that may be applicable to various neurodegenerative conditions, but their specific efficacy and safety for CMT2A need more definitive preclinical validation. Gene therapy holds the potential for a one-time curative treatment, but faces challenges related to delivery, safety, and the diversity of MFN2 mutations.
The choice of the optimal therapeutic strategy will depend on a careful evaluation of the therapeutic window, considering the balance between efficacy and potential off-target effects. The data presented in this guide provides a foundation for researchers and drug developers to make informed decisions in the pursuit of effective treatments for CMT2A.
References
- 1. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 2. Charcot–Marie–Tooth disease - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARM1 Inhibition for Chemotherapy-Induced Peripheral Neuropathy | Scientific Poster [28bio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. SARM1 base-exchange inhibitors induce SARM1 activation and neurodegeneration at low doses | bioRxiv [biorxiv.org]
- 15. Seven-year follow-up of durability and safety of AAV CNS gene therapy for a lysosomal storage disorder in a large animal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Long-Term Safety and Efficacy of AAV9 Vectors Expressing Human SMN1 Gene: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MFN2 Agonist-1 and Transient Genetic Rescue for MFN2-Related Neuropathies
For Immediate Release
This guide provides a comprehensive comparison of two promising therapeutic strategies for diseases stemming from Mitofusin-2 (MFN2) deficiency, such as Charcot-Marie-Tooth disease type 2A (CMT2A): the small molecule MFN2 agonist-1 and transient genetic rescue via adeno-associated virus (AAV) mediated gene therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their long-term efficacy, underlying mechanisms, and experimental validation.
Executive Summary
Mutations in the MFN2 gene disrupt mitochondrial dynamics, leading to impaired mitochondrial fusion, motility, and function, ultimately causing axonal degeneration. This compound is a first-in-class small molecule designed to allosterically activate MFN2, promoting mitochondrial fusion and restoring mitochondrial function.[1][2] In contrast, transient genetic rescue aims to deliver a healthy copy of the MFN2 gene to affected neurons using a viral vector, typically AAV, to compensate for the mutated allele.[3][4] Both approaches have demonstrated significant therapeutic potential in preclinical models, offering distinct advantages and facing unique challenges regarding long-term efficacy, safety, and clinical translation.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from key preclinical studies on this compound and transient genetic rescue. It is important to note that these data are collated from separate studies and not from a direct head-to-head comparison.
| Parameter | This compound (Chimera B-A/l) | Transient Genetic Rescue (AAV9-hMFN2WT) | Source |
| Animal Model | MFN2T105M transgenic mice | MFN2R94Q transgenic mice (mitocharc1) | [1][2][3][4] |
| Treatment Duration | Acute (60 minutes) for ex vivo studies; not specified for long-term in vivo | 10 months post-injection | [1][2][3] |
| Mitochondrial Motility (Sciatic Nerve Axons) | Normalized mitochondrial trafficking | Not reported | [1][2] |
| Mitochondrial Morphology | Corrected mitochondrial dysmorphology and fragmentation in cultured neurons | Restored mitochondrial morphology | [1][2][3][4] |
| Mitochondrial Function | Reversed mitochondrial hypopolarization in cultured neurons | Not explicitly quantified | [1][2] |
| Motor Function (Rotarod Test) | Not reported in the initial study | Significantly improved performance, comparable to wild-type mice | [3][4] |
| Neuromuscular Junction (NMJ) Integrity | Not reported | Prevented NMJ denervation | [3][4] |
| Safety/Toxicity | No detectable promiscuous activity for structurally related dynamin and no compromise in cell viability in vitro | No evidence of hepatotoxicity or dorsal root ganglion inflammation at 10 months | [2][3] |
Table 1: Comparison of Preclinical Efficacy
| Parameter | This compound | Transient Genetic Rescue (AAV) |
| Mechanism of Action | Allosteric activation of endogenous MFN1 and MFN2 | Supplementation of wild-type MFN2 protein |
| Delivery | Systemic (oral or injection) | Intrathecal injection |
| Target Cells | Potentially all cells, depending on distribution | Primarily motor and sensory neurons |
| Duration of Effect | Dependent on drug pharmacokinetics (requires continuous or frequent dosing) | Long-term expression from a single administration |
| Potential for Off-Target Effects | Possible, requires extensive toxicological screening | Potential for insertional mutagenesis (low with AAV), immunogenicity, and off-target tissue transduction |
| Reversibility | Reversible upon cessation of treatment | Generally considered irreversible |
| Clinical Development Stage | Preclinical | Preclinical |
Table 2: Comparison of Therapeutic Modalities
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts by mimicking a region of the MFN2 protein (HR1 domain) that interacts with another region (HR2 domain) to keep the protein in a "closed," inactive state. By disrupting this interaction, the agonist promotes an "open," fusion-permissive conformation of both MFN1 and MFN2, thereby enhancing mitochondrial fusion.[1][2] This "supercharges" the normal mitofusin proteins to overcome the dominant-negative effect of the mutant MFN2.[1]
Caption: this compound Allosteric Activation Pathway.
Transient Genetic Rescue Workflow
Transient genetic rescue for MFN2-related neuropathies typically involves the use of an AAV vector, serotype 9 (AAV9), which has a high tropism for motor neurons. The vector carries a healthy human MFN2 gene (hMFN2WT) under the control of a neuron-specific promoter, such as the human synapsin 1 (hSYN1) promoter. Following intrathecal injection, the AAV9 vector transduces motor and sensory neurons, leading to the long-term expression of the therapeutic MFN2 protein.[3][4]
Caption: AAV-Mediated MFN2 Gene Therapy Workflow.
Experimental Protocols
This compound Treatment in a CMT2A Mouse Model
Objective: To assess the efficacy of a mitofusin agonist in normalizing axonal mitochondrial trafficking in a preclinical model of CMT2A.[1][2]
Animal Model: Transgenic mice expressing the human MFN2T105M mutation.[1][2]
Methodology:
-
Sciatic nerves were dissected from MFN2T105M mice.[1]
-
The nerves were incubated in an imaging buffer containing a fluorescent mitochondrial marker (e.g., MitoTracker).[1]
-
Baseline mitochondrial trafficking was recorded using time-lapse confocal microscopy.[1]
-
The this compound (chimera B-A/l) was added to the imaging buffer at a specified concentration.[1]
-
Mitochondrial trafficking was recorded again after a 60-minute incubation with the agonist.[1]
-
Kymographs were generated from the time-lapse videos to analyze mitochondrial motility (e.g., percentage of motile mitochondria, velocity).[1]
AAV-Mediated MFN2 Gene Therapy in a CMT2A Mouse Model
Objective: To evaluate the long-term therapeutic benefit of overexpressing wild-type MFN2 in a transgenic mouse model of CMT2A.[3][4]
Animal Model: Transgenic mice expressing the human MFN2R94Q mutation (mitocharc1).[3][4]
Methodology:
-
An AAV9 vector encoding human wild-type MFN2 under the control of the hSYN1 promoter (AAV9-hsyn1-MFN2WT) was produced and purified.[3][4]
-
At 2 months of age (pre-symptomatic), CMT2A mice received a single intrathecal injection of the AAV9-hsyn1-MFN2WT vector or a control vector (AAV9-hsyn1-GFP).[3][4]
-
Motor function was assessed monthly using the rotarod test.[3][4]
-
At 10 months post-injection, tissues (spinal cord, peripheral nerves, dorsal root ganglia, liver) were collected for analysis.[3]
-
Vector genome copies were quantified by qPCR to assess biodistribution.[3]
-
Histological analysis (Hematoxylin & Eosin staining) was performed on the liver and dorsal root ganglia to assess for toxicity.[3]
-
Immunofluorescence staining of neuromuscular junctions was performed to assess denervation.[3][4]
Concluding Remarks
Both this compound and transient genetic rescue have shown remarkable promise in preclinical models of MFN2-related neuropathy. This compound offers the advantage of a potentially reversible, titratable, and less invasive pharmacological approach. However, long-term efficacy will depend on consistent administration and potential off-target effects need to be thoroughly investigated.
Transient genetic rescue via AAV delivery presents the possibility of a one-time, long-lasting treatment. The preclinical data demonstrate sustained efficacy and a favorable safety profile over 10 months.[3] Challenges for this approach include the potential for immunogenicity, the need for precise and safe delivery to the central nervous system, and the irreversibility of the treatment.[5][6][7]
Further research, including head-to-head comparative studies in the same animal models and long-term safety and efficacy studies, is crucial to determine the optimal therapeutic strategy for patients with MFN2-related diseases. The choice between a pharmacological agonist and a gene therapy approach will likely depend on a variety of factors, including disease severity, patient age, and the specific nature of the MFN2 mutation.
References
- 1. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Gene therapy and peripheral nerve repair: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the Challenges for AAV Gene Therapies - PharmaFeatures [pharmafeatures.com]
A Comparative Guide to MFN2 Agonist-1 and Other Neuroprotective Compounds
In the landscape of neurotherapeutics, the pursuit of compounds that can protect and regenerate neural tissue is a paramount goal. This guide provides a comparative analysis of MFN2 agonist-1, a novel therapeutic agent, alongside other well-established neuroprotective compounds: P7C3, N-acetylcysteine (NAC), and Resveratrol (B1683913). This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, supporting experimental data, and relevant methodologies.
Introduction to MFN2 and its Role in Neuroprotection
Mitofusin-2 (MFN2) is a key protein located on the outer mitochondrial membrane that plays a critical role in mitochondrial fusion.[1][2] This process is essential for maintaining a healthy mitochondrial network within neurons, facilitating the exchange of mitochondrial DNA and proteins, and ensuring efficient energy production and calcium buffering.[1] Dysfunctional mitochondrial dynamics, particularly impaired fusion, are implicated in the pathogenesis of several neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A) and potentially Alzheimer's, Parkinson's, and Huntington's diseases.[1][3][4] MFN2 is also involved in the transport of mitochondria along axons, a process vital for neuronal function and survival.[1][2]
MFN2 agonists are a new class of small molecules designed to allosterically activate MFN2, thereby promoting mitochondrial fusion.[5][6] These agonists have shown promise in preclinical models by reversing mitochondrial defects such as fragmentation, depolarization, and impaired motility associated with MFN2 mutations.[3][5][6] By restoring normal mitochondrial dynamics, MFN2 agonists represent a targeted therapeutic strategy for neurodegenerative disorders characterized by mitochondrial dysfunction.
Comparative Analysis of Neuroprotective Compounds
This section details the mechanisms of action, quantitative performance, and experimental protocols for this compound and three other notable neuroprotective compounds.
This compound
-
Mechanism of Action: this compound is a small molecule that mimics a peptide-peptide interface of MFN2, leading to its allosteric activation.[5][6] This activation enhances mitochondrial fusion, which helps to mitigate mitochondrial fragmentation and improve mitochondrial motility and membrane potential in neurons with defective MFN2.[3][5] The proper functioning of MFN2 is also linked to the regulation of other cellular processes, including apoptosis and autophagy.[1]
P7C3
-
Mechanism of Action: The P7C3 class of aminopropyl carbazole (B46965) compounds exerts its neuroprotective effects by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[7][8] By enhancing NAMPT activity, P7C3 increases intracellular levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[7][8][9] This boost in NAD+ levels helps protect neurons from various insults and promotes the survival of newborn neurons.[10][11][12]
N-acetylcysteine (NAC)
-
Mechanism of Action: N-acetylcysteine is a precursor to the amino acid L-cysteine and, subsequently, the antioxidant glutathione (B108866) (GSH).[[“]][14] Its primary neuroprotective mechanism is attributed to replenishing intracellular GSH levels, a major antioxidant that combats oxidative stress.[14][15] NAC can also act as a direct scavenger of reactive oxygen species (ROS).[16] More recent research suggests that NAC can also generate hydrogen sulfide (B99878) (H2S) and sulfane sulfur species, which contribute significantly to its antioxidant and cytoprotective effects.[[“]][16][17]
Resveratrol
-
Mechanism of Action: Resveratrol is a natural polyphenol with multifaceted neuroprotective properties.[18][19] A key mechanism is the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[20][21][[“]] Activated SIRT1 can deacetylate various substrates, leading to the inhibition of pro-inflammatory pathways like NF-κB, reduction of oxidative stress, and modulation of apoptosis.[18][20] Resveratrol has also been shown to inhibit the aggregation of amyloid-beta peptides and modulate Tau protein phosphorylation, both of which are hallmarks of Alzheimer's disease.[18][19]
Quantitative Data Comparison
The following table summarizes key quantitative data from preclinical and clinical studies for the discussed neuroprotective compounds.
| Compound | Model System | Key Finding | Outcome Measure | Reference |
| This compound | Cultured neurons with MFN2 mutants (CMT2A model) | Reversed mitochondrial fragmentation and dysmotility. | Mitochondrial aspect ratio and mobility. | [5] |
| MFN2 Thr105->Met105 mice (CMT2A model) | Normalized axonal mitochondrial trafficking in sciatic nerves. | In vivo mitochondrial trafficking. | [5] | |
| P7C3 | Mouse model of Parkinson's Disease (MPTP-induced) | Protected against the loss of dopaminergic neurons. | Tyrosine hydroxylase-positive cell count. | [10] |
| Mouse model of Traumatic Brain Injury (TBI) | Preserved axonal integrity and normal synaptic activity. | Behavioral outcomes and histology. | [23] | |
| db/db mice (Type 2 Diabetes model) | Significantly decreased fasting blood glucose levels. | Blood glucose measurements. | [9] | |
| N-acetylcysteine (NAC) | Patients with Progressive Multiple Sclerosis | Well-tolerated with suggestions of improved fatigue and positive antioxidant biomarker effects. | Clinical evaluation and biomarkers. | [24][25] |
| Animal model of Traumatic Brain Injury | Repaired mitochondrial dysfunction and increased antioxidant enzymes. | Biochemical assays. | [26] | |
| Resveratrol | Rat model of combined Diabetes and Alzheimer's Disease | Significantly increased Sirt1 expression and inhibited memory impairment. | Sirt1 expression, behavioral tests. | [27] |
| Animal models of Alzheimer's Disease | Reduced amyloid-beta accumulation in the hippocampus. | Histological analysis. | [28] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays mentioned in the comparative data table.
Mitochondrial Morphology and Motility Assay (for this compound)
-
Cell Culture and Transfection: Primary cortical neurons are isolated from embryonic day 18 mice and cultured. Neurons are then transfected with plasmids expressing mitochondrial-targeted fluorescent proteins (e.g., mito-DsRed) and, where applicable, mutant MFN2 constructs.
-
Compound Treatment: this compound or vehicle control is added to the culture medium at specified concentrations and incubated for a designated period (e.g., 24 hours).
-
Live-Cell Imaging: Neurons are imaged using a confocal microscope equipped with a temperature and CO2-controlled chamber. Time-lapse images of mitochondrial movement within axons are captured over several minutes.
-
Data Analysis:
-
Morphology: Mitochondrial aspect ratio (major axis/minor axis) is quantified from static images using image analysis software (e.g., ImageJ). An increase in aspect ratio indicates more elongated, fused mitochondria.
-
Motility: Kymographs are generated from the time-lapse videos to visualize mitochondrial movement over time. The number and velocity of moving mitochondria (both anterograde and retrograde) are quantified.
-
Immunohistochemistry for Dopaminergic Neurons (for P7C3)
-
Animal Model: A Parkinson's disease model is induced in mice, for example, by intraperitoneal injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Compound Administration: P7C3 or a vehicle control is administered to the mice (e.g., via oral gavage) daily for a specified duration.
-
Tissue Preparation: Following the treatment period, mice are euthanized, and their brains are perfused with saline followed by 4% paraformaldehyde. The brains are then dissected, post-fixed, and cryoprotected in sucrose (B13894) solution.
-
Sectioning and Staining: The substantia nigra region of the brain is sectioned using a cryostat. The sections are then stained with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons. A fluorescently labeled secondary antibody is used for visualization.
-
Microscopy and Quantification: The stained sections are imaged using a fluorescence microscope. The number of TH-positive neurons in the substantia nigra is counted using stereological methods to provide an unbiased estimate of the total number of dopaminergic neurons.
Conclusion
This compound represents a targeted approach to neuroprotection by directly addressing mitochondrial dysfunction, a core pathological feature in many neurodegenerative diseases. Its mechanism of promoting mitochondrial fusion is distinct from the broader neuroprotective strategies of compounds like P7C3, NAC, and Resveratrol.
-
P7C3 offers a metabolic approach by boosting NAD+ levels, which can have widespread benefits for neuronal health and resilience.
-
N-acetylcysteine provides a classic antioxidant strategy by replenishing the primary endogenous antioxidant, glutathione, and is currently being explored in clinical trials for progressive multiple sclerosis.[24][29][30]
-
Resveratrol acts as a multi-target agent, with its activation of SIRT1 influencing a range of cellular processes from inflammation to apoptosis.[31]
The choice of a neuroprotective agent will likely depend on the specific disease context and the primary drivers of neuronal damage. For diseases with a clear link to MFN2 mutations and mitochondrial fragmentation, such as CMT2A, this compound holds significant promise. For other neurodegenerative conditions where oxidative stress, metabolic decline, or inflammation are prominent, compounds like NAC, P7C3, or Resveratrol may be more suitable. Future research, including comparative clinical trials, will be essential to fully elucidate the therapeutic potential of these diverse neuroprotective strategies.
References
- 1. MFN2 - Wikipedia [en.wikipedia.org]
- 2. MFN2 Deficiency Impairs Mitochondrial Transport and Downregulates Motor Protein Expression in Human Spinal Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mfn2 agonists reverse mitochondrial defects in preclinical models of Charcot Marie Tooth disease type 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MFN2 agonists reverse mitochondrial defects in preclinical models of CMT2A - Institut de Myologie [institut-myologie.org]
- 7. P7C3 - Wikipedia [en.wikipedia.org]
- 8. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. tandfonline.com [tandfonline.com]
- 15. air.unimi.it [air.unimi.it]
- 16. researchportal.vub.be [researchportal.vub.be]
- 17. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resveratrol and neurodegenerative diseases: activation of SIRT1 as the potential pathway towards neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. consensus.app [consensus.app]
- 23. P7C3 neuroprotective chemicals block axonal degeneration and preserve function after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. N-Acetyl Cysteine as a Neuroprotective Agent in Progressive Multiple Sclerosis (NACPMS) trial: Study protocol for a randomized, double-blind, placebo-controlled add-on phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. N-acetyl Cysteine for Multiple Sclerosis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 26. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. imrpress.com [imrpress.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. UCSF Multiple Sclerosis Trial → Neuroprotection With N-acetyl Cysteine for Patients With Progressive Multiple Sclerosis [clinicaltrials.ucsf.edu]
- 31. Interaction between resveratrol and SIRT1: role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MFN2 Agonist-1: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds like MFN2 agonist-1 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of research-grade chemicals provide a clear framework for its safe management. The primary directive is to treat the compound as hazardous waste and to adhere strictly to the guidelines established by your institution's Environmental Health and Safety (EHS) department.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific protocols for chemical waste.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.[2] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[3]
Step-by-Step Disposal Protocol
The disposal of this compound, whether as unused product, contaminated materials, or solutions, must be managed systematically to ensure safety and compliance.
1. Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound should be treated as chemical waste. Do not discard it in the regular trash or down the drain.[1]
-
Contaminated Materials: All items that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be disposed of as contaminated waste.[1]
-
Solutions: Solutions containing this compound are to be collected in a designated, sealed, and properly labeled waste container.[1] It is crucial not to mix different waste streams.[4] For instance, halogenated and non-halogenated solvents should be kept separate.[2]
2. Waste Collection and Container Management:
-
Liquid Waste: Use a chemically resistant container with a secure screw-on cap for liquid waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1][4]
-
Solid Waste: Collect contaminated lab supplies in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[1]
-
Container Integrity: Ensure all waste containers are in good condition, not leaking, and are kept tightly capped except when adding waste.[4]
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.[1]
-
This storage area should be away from incompatible materials to prevent accidental reactions.[1][4] For example, acids should be segregated from bases, and oxidizers from organic compounds.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][4] They will provide specific instructions for the final disposal process in accordance with federal, state, and local regulations.[1]
-
Never abandon chemicals in the laboratory.[2]
Key Chemical Information for Disposal
The following table summarizes essential information pertinent to the safe disposal of a research chemical like this compound. This data is based on general knowledge of similar compounds and best practices, in the absence of a specific SDS.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 2230047-87-5[5][6] |
| Molecular Formula | C21H29N5OS[6] |
| Molecular Weight | 399.55 g/mol [6] |
| Physical State | Solid (powder) |
| Storage (as product) | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[6] |
| Known Hazards | As a research chemical with limited data, it should be handled as a potentially hazardous substance. A similar compound, Mitochondrial fusion promoter M1, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] |
| Incompatibilities | Unknown. As a precaution, segregate from strong acids, bases, and oxidizing agents.[4] |
| Disposal Method | Dispose of as hazardous chemical waste through an approved institutional program. Do not dispose of down the drain or in regular trash.[1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
Essential Safety and Operational Protocols for Handling MFN2 Agonist-1
Disclaimer: No specific Safety Data Sheet (SDS) for MFN2 agonist-1 (CAS No. 2230047-87-5) is publicly available. The following guidance is based on general best practices for handling novel research chemicals of unknown toxicity and should be supplemented by a thorough, site-specific risk assessment conducted by qualified personnel.[1][2][3][4] Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The primary objective is to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Given the absence of specific toxicity data, this compound should be handled as a potentially hazardous compound.[1][2] Standard operating procedures for potent compounds should be followed.
Personal Protective Equipment (PPE): A comprehensive assessment of the required PPE should be conducted before handling.[2][5][6] The following table summarizes the recommended PPE for various handling procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Inspection | Safety glasses | Chemically resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required |
| Weighing and Aliquotting (Solid) | Safety goggles or face shield | Double-gloving with chemically resistant gloves | Laboratory coat, disposable sleeves | Use of a certified chemical fume hood is mandatory.[2] |
| Solution Preparation | Safety goggles or face shield | Chemically resistant gloves | Laboratory coat | Use of a certified chemical fume hood is recommended. |
| In Vitro/In Vivo Administration | Safety glasses | Chemically resistant gloves | Laboratory coat | Dependent on the specific procedure and risk of aerosolization. |
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.[6]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible.[6]
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the compound name, CAS number, and any available hazard information.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Follow the supplier's recommendations for storage temperature, which is typically -20°C for long-term storage as a powder.
Weighing and Solution Preparation:
-
Preparation: Before starting, decontaminate the work surface within the chemical fume hood. Assemble all necessary equipment, including vials, spatulas, and solvents.
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Carefully weigh the desired amount of this compound onto weighing paper or directly into a tared vial.
-
Use caution to avoid generating dust.
-
-
Solubilization:
-
Slowly add the desired solvent (e.g., DMSO) to the solid compound.
-
Gently swirl or vortex the vial until the compound is fully dissolved.
-
Prepare the highest practical stock concentration to minimize the volume of solvent used.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and to minimize the quantity of material handled at any one time.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous waste unless determined otherwise by your institution's EHS department.[7][8][9]
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing papers, and contaminated labware, must be collected in a designated, labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container.[9] Do not mix incompatible waste streams.[9]
-
Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container.
Container Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".[9]
-
The full chemical name(s) of the contents.[10]
-
The approximate concentration or percentage of each component.[9]
-
The associated hazards (e.g., "Potentially Toxic").[7]
-
The date of accumulation.[10]
Disposal Procedure:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[9]
-
Ensure that all waste containers are kept securely closed except when adding waste.[8]
-
When the container is full, or according to your institution's guidelines, arrange for pickup by the EHS department for proper disposal in accordance with local, state, and federal regulations.[8]
-
Do not dispose of this compound down the drain or in the regular trash.[8]
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lsu.edu [lsu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
